molecular formula C14H22ClNO2 B105833 Amylocaine hydrochloride CAS No. 532-59-2

Amylocaine hydrochloride

Cat. No.: B105833
CAS No.: 532-59-2
M. Wt: 271.78 g/mol
InChI Key: YCAXNWFCHTZUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amylocaine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H22ClNO2 and its molecular weight is 271.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(dimethylamino)-2-methylbutan-2-yl] benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-5-14(2,11-15(3)4)17-13(16)12-9-7-6-8-10-12;/h6-10H,5,11H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAXNWFCHTZUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CN(C)C)OC(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

644-26-8 (Parent)
Record name Amylocaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045320
Record name Amylocaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532-59-2
Record name Amyleine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=532-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amylocaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amylocaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-benzoyloxy-2-methylbutyl)dimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.766
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMYLOCAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224EF0K14Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Dawn of Synthetic Anesthesia: A Technical Guide to Amylocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the History, Synthesis, and Pioneering Role of Amylocaine Hydrochloride, the World's First Synthetic Local Anesthetic.

Abstract

This compound, commercially known as Stovaine, holds a pivotal position in the history of pharmacology as the first synthetic local anesthetic. Developed by the French chemist Ernest Fourneau in 1903, it marked a significant advancement over the naturally derived and addictive cocaine. This technical guide provides a comprehensive overview of the history, synthesis, mechanism of action, and early clinical applications of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols from the early 20th century, quantitative data for comparative analysis, and visualizations of its chemical synthesis and physiological impact.

Introduction: The Quest for a Safer Anesthetic

The introduction of cocaine as the first local anesthetic in 1884 revolutionized surgical procedures by enabling localized pain control. However, its significant drawbacks, including high toxicity, addictive potential, and instability, spurred a pressing search for a safer alternative. This scientific endeavor led to the pioneering work of Ernest Fourneau at the Pasteur Institute in Paris. In 1903, Fourneau successfully synthesized 1-(dimethylaminomethyl)-1-methylpropyl benzoate (B1203000), which he named "Stovaine," a playful anglicization of his own name ("fourneau" is French for "stove").[1][2] this compound, the salt form of this compound, quickly gained recognition as a viable and less hazardous substitute for cocaine, particularly in the burgeoning field of spinal anesthesia.[1][3]

Physicochemical and Toxicological Profile

This compound is a benzoate ester with the chemical formula C₁₄H₂₂ClNO₂ and a molecular weight of 271.78 g/mol .[2] Its development was a crucial first step in establishing the structure-activity relationships that would guide the synthesis of future generations of local anesthetics.

Table 1: Physicochemical Properties of this compound
PropertyValue
IUPAC Name[1-(dimethylamino)-2-methylbutan-2-yl] benzoate;hydrochloride
SynonymsStovaine, Amyleine hydrochloride
Molecular FormulaC₁₄H₂₂ClNO₂
Molecular Weight271.78 g/mol
Melting Point177-179 °C
AppearanceWhite crystalline powder
Table 2: Acute Toxicity of this compound (Stovaine)
Animal ModelRoute of AdministrationLD₅₀
MouseIntraperitoneal30 mg/kg
RatIntraperitoneal148 mg/kg
MouseSubcutaneous632 mg/kg
RatSubcutaneous790 mg/kg

Synthesis of this compound: A Historical Protocol

The synthesis of Amylocaine, as first described by Fourneau, represented a significant achievement in medicinal chemistry. The multi-step process, starting from readily available precursors, paved the way for the industrial production of synthetic drugs.[4]

Experimental Protocol: Synthesis of Amylocaine (Stovaine) - Early 20th Century Method

This protocol is based on the originally reported synthesis by Ernest Fourneau in 1904.

Step 1: Synthesis of 1-chloro-2-methyl-butan-2-ol

  • Reaction Setup: A Grignard reagent is prepared by reacting magnesium turnings with ethyl bromide in anhydrous ether.

  • Grignard Reaction: To the cooled Grignard reagent, chloroacetone (B47974) is added dropwise with constant stirring. The reaction is exothermic and the temperature should be maintained below 10°C.

  • Work-up: The reaction mixture is then hydrolyzed by carefully adding a saturated solution of ammonium (B1175870) chloride. The ethereal layer is separated, dried over anhydrous sodium sulfate, and the ether is distilled off.

  • Purification: The resulting crude 1-chloro-2-methyl-butan-2-ol is purified by fractional distillation under reduced pressure.

Step 2: Synthesis of 1-(dimethylamino)-2-methylbutan-2-ol (B1621743)

  • Amination: The purified 1-chloro-2-methyl-butan-2-ol is heated with an excess of a concentrated aqueous solution of dimethylamine (B145610) in a sealed vessel at a temperature of 100-120°C for several hours.

  • Isolation: After cooling, the reaction mixture is made alkaline with sodium hydroxide, and the liberated amino alcohol is extracted with a suitable solvent like ether.

  • Purification: The ethereal extract is dried, and the solvent is evaporated. The residual 1-(dimethylamino)-2-methylbutan-2-ol is then purified by distillation.

Step 3: Esterification to Amylocaine

  • Reaction: The purified 1-(dimethylamino)-2-methylbutan-2-ol is dissolved in a dry, inert solvent such as benzene (B151609) or toluene.

  • Acylation: An equimolar amount of benzoyl chloride is added gradually while cooling the reaction mixture.

  • Isolation of the Hydrochloride Salt: The reaction mixture is then treated with dry hydrogen chloride gas, or an ethereal solution of HCl, which precipitates the this compound salt.

  • Purification: The crude this compound is collected by filtration, washed with cold, dry ether, and can be recrystallized from a suitable solvent like ethanol (B145695) to yield the pure product.

G chloroacetone Chloroacetone grignard Mg, Ethyl Bromide (Grignard Reaction) chloroacetone->grignard 1. intermediate1 1-chloro-2-methyl-butan-2-ol grignard->intermediate1 dimethylamine Dimethylamine (Amination) intermediate1->dimethylamine 2. intermediate2 1-(dimethylamino)-2-methylbutan-2-ol dimethylamine->intermediate2 benzoyl_chloride Benzoyl Chloride (Esterification) intermediate2->benzoyl_chloride 3. amylocaine Amylocaine (Stovaine) benzoyl_chloride->amylocaine hcl HCl amylocaine->hcl 4. amylocaine_hcl This compound hcl->amylocaine_hcl

Figure 1: Synthetic Pathway of this compound.

Mechanism of Action: Blocking Neuronal Signaling

Like other local anesthetics, this compound exerts its effect by blocking the propagation of nerve impulses. This is achieved through the inhibition of voltage-gated sodium channels in the neuronal cell membrane.

By binding to a specific receptor site within the sodium channel, Amylocaine physically obstructs the influx of sodium ions that is necessary for the depolarization phase of an action potential. This blockade prevents the nerve from reaching the threshold potential required for signal transmission, resulting in a localized and reversible loss of sensation.

G cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel_open Voltage-gated Na+ Channel (Open) Na_ion_in Na+ Na_channel_open->Na_ion_in Na_channel_blocked Voltage-gated Na+ Channel (Blocked) No_Depolarization No Depolarization Na_channel_blocked->No_Depolarization Na_ion_out Na+ Na_ion_out->Na_channel_open Influx Na_ion_out->Na_channel_blocked Influx Prevented Depolarization Depolarization Na_ion_in->Depolarization Amylocaine Amylocaine Amylocaine->Na_channel_blocked Blocks

Figure 2: Mechanism of Action of Amylocaine on Voltage-gated Sodium Channels.

Early Pharmacological Evaluation and Clinical Application

The pharmacological properties of Stovaine were extensively studied in the years following its discovery. These early investigations were crucial in establishing its efficacy and safety profile relative to cocaine.

Experimental Protocol: Evaluation of Local Anesthetic Activity (Early 20th Century)

A common method for assessing the potency of local anesthetics during this period was the frog sciatic nerve preparation.

  • Preparation: A frog is pithed, and the sciatic nerve is carefully dissected and isolated.

  • Apparatus: The nerve is mounted in a chamber with stimulating and recording electrodes. The central portion of the nerve is bathed in a solution of the anesthetic agent.

  • Stimulation: A standardized electrical stimulus is applied to one end of the nerve.

  • Recording: The action potential is recorded from the other end of the nerve.

  • Assessment: The concentration of the anesthetic solution required to block the nerve impulse completely within a specified time is determined. This provides a measure of the anesthetic's potency. The time taken for the nerve to recover its conductivity after the anesthetic is washed out indicates the duration of action.

Clinical Use in Spinal Anesthesia

Stovaine rapidly became the agent of choice for spinal anesthesia in the early 20th century. It was typically administered as a 5% solution.[5] To control the spread of the anesthetic within the cerebrospinal fluid, clinicians like Arthur Barker developed hyperbaric solutions by mixing the Amylocaine solution with glucose.[5] This allowed for more precise control over the level of anesthesia.

Dosage: For spinal anesthesia, doses typically ranged from 0.05 to 0.1 grams of this compound, depending on the desired level and duration of anesthesia and the patient's condition.[6]

Comparative Efficacy

While precise quantitative comparisons from the early 1900s are scarce in modern databases, historical accounts and subsequent research indicate that Stovaine was considered to be of comparable anesthetic potency to cocaine but with a significantly better safety profile, being less toxic and non-addictive.[1][3] However, it was also noted to be a nerve irritant, which eventually led to its replacement by newer agents like procaine.[3]

Conclusion: A Legacy of Innovation

This compound, or Stovaine, holds a distinguished place in the history of medicine. As the first synthetic local anesthetic, it not only provided a much-needed safer alternative to cocaine but also laid the foundational principles for the rational design of new therapeutic agents. The methodologies developed for its synthesis and pharmacological evaluation were instrumental in the growth of the pharmaceutical industry. Although no longer in clinical use, the story of this compound serves as a testament to the power of chemical innovation in advancing medical practice and patient care.

References

The Dawn of Synthetic Anesthetics: A Technical Guide to Ernest Fourneau's Discovery of Amylocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery of Amylocaine hydrochloride, the first synthetic local anesthetic, by Ernest Fourneau in 1903. It details the historical context that drove the search for a non-addictive alternative to cocaine, the chemical synthesis of Amylocaine, its physicochemical properties, and the early experimental protocols used for its pharmacological evaluation. The document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the history of medicinal chemistry and the foundational principles of local anesthetic development.

Introduction: The Quest for a Safer Anesthetic

The late 19th century saw the introduction of cocaine as the first effective local anesthetic, a groundbreaking development in surgical practice. However, the severe addictive properties and toxicity of cocaine quickly became apparent, prompting an urgent search for a safer, synthetic alternative.[1] Ernest Fourneau, a French chemist at the Pasteur Institute, was at the forefront of this endeavor.[2] His work, deeply rooted in the emerging field of medicinal chemistry, focused on simplifying the complex structure of the cocaine molecule while retaining its anesthetic properties. This systematic approach led to the synthesis of Amylocaine in 1903, a compound that would revolutionize local anesthesia.[2][3] Patented under the names Stovaine and Forneaucaine, this compound became the world's first commercially produced synthetic local anesthetic.[1][4]

Physicochemical Properties of this compound

This compound is a white crystalline substance with a bitter taste that produces a temporary numbness of the tongue.[5] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name 1-(Dimethylamino)-2-methyl-2-butanol benzoate (B1203000) hydrochloride[5]
Molecular Formula C₁₄H₂₂ClNO₂[4]
Molecular Weight 271.78 g/mol [4]
Melting Point Decomposes at 177-179°C[5]
Solubility 1 g dissolves in 2 mL of water[5]
1 g dissolves in 3.3 mL of absolute ethanol[5]
Practically insoluble in ether[5]
Aqueous Solution pH A 5% aqueous solution is faintly acid to litmus[5]

Synthesis of this compound: A Stepwise Approach

The synthesis of Amylocaine, as developed by Fourneau, is a multi-step process that exemplifies the principles of organic synthesis in the early 20th century. The general pathway is outlined below.

Detailed Experimental Protocol

Based on the work of Fourneau and Ribas (1928), the synthesis of this compound involves the benzoylation of 1-(dimethylamino)-2-methyl-2-butanol.[5] The preceding steps to obtain this amino alcohol are also crucial.

Step 1: Grignard Reaction

  • Reactants: Chloroacetone and magnesium ethyl bromide.[4]

  • Product: 1-chloro-2-methyl-butan-2-ol.[4]

  • Procedure: This step involves a standard Grignard reaction. Magnesium ethyl bromide, prepared from ethyl bromide and magnesium turnings in anhydrous ether, is reacted with chloroacetone. The reaction mixture is then hydrolyzed with a dilute acid to yield the chlorohydrin.

Step 2: Amination

  • Reactants: 1-chloro-2-methyl-butan-2-ol and dimethylamine (B145610).[4]

  • Product: 1-(dimethylamino)-2-methylbutan-2-ol (B1621743).[4]

  • Procedure: The chlorohydrin is heated with an excess of dimethylamine in a sealed vessel. The resulting mixture is then treated with a strong base to liberate the free amino alcohol, which is subsequently purified by distillation. It is noted that the Grignard and amination steps can be performed in the reverse order.[2]

Step 3: Esterification (Benzoylation)

  • Reactants: 1-(dimethylamino)-2-methylbutan-2-ol and benzoyl chloride.[4]

  • Product: Amylocaine (free base).[4]

  • Procedure: The purified amino alcohol is reacted with benzoyl chloride, typically in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The resulting Amylocaine free base is then purified.

Step 4: Salt Formation

  • Reactants: Amylocaine (free base) and hydrochloric acid.

  • Product: this compound.

  • Procedure: The purified Amylocaine free base is dissolved in a suitable solvent, and a solution of hydrochloric acid is added to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

G chloroacetone Chloroacetone intermediate1 1-chloro-2-methyl-butan-2-ol chloroacetone->intermediate1 grignard Magnesium ethyl bromide grignard->intermediate1 intermediate2 1-(dimethylamino)-2-methylbutan-2-ol intermediate1->intermediate2 dimethylamine Dimethylamine dimethylamine->intermediate2 amylocaine_base Amylocaine (free base) intermediate2->amylocaine_base benzoyl_chloride Benzoyl Chloride benzoyl_chloride->amylocaine_base amylocaine_hcl This compound amylocaine_base->amylocaine_hcl hcl Hydrochloric Acid hcl->amylocaine_hcl

Synthesis Pathway of this compound

Pharmacological Evaluation: Early 20th Century Protocols

The pharmacological assessment of new local anesthetics in the early 20th century relied on a series of in vivo and ex vivo animal experiments to determine their efficacy and toxicity.

Efficacy Testing

4.1.1. Frog Sciatic Nerve Block

A classic method for evaluating the nerve-blocking capabilities of a new compound was the isolated frog sciatic nerve preparation.[6]

  • Protocol:

    • A frog is doubly pithed to eliminate sensation.

    • The sciatic nerve is dissected and placed in a nerve chamber with stimulating and recording electrodes.

    • A solution of the test compound (this compound) is applied to a section of the nerve.

    • The nerve is stimulated, and the amplitude of the compound action potential is recorded. A decrease in amplitude indicates a nerve block.[6]

4.1.2. Rabbit Cornea Test

To assess the topical anesthetic effect, the rabbit cornea test was a standard procedure.

  • Protocol:

    • A solution of the local anesthetic is applied to the cornea of a rabbit's eye.

    • The corneal reflex is tested at regular intervals by touching the cornea with a fine hair or a similar object.

    • The absence of a blink reflex indicates successful surface anesthesia.

G cluster_efficacy Efficacy Evaluation cluster_toxicity Toxicity Assessment sciatic_nerve Frog Sciatic Nerve Block cornea_test Rabbit Cornea Test efficacy_outcome Anesthetic Potency and Duration sciatic_nerve->efficacy_outcome intradermal_wheal Guinea Pig Intradermal Wheal cornea_test->efficacy_outcome intradermal_wheal->efficacy_outcome ld50 Determination of Lethal Dose (LD50) toxicity_outcome Safety Profile ld50->toxicity_outcome

Experimental Workflow for Early Local Anesthetic Evaluation
Toxicity Assessment

The acute toxicity of this compound was determined by establishing the lethal dose for 50% of the test animal population (LD50) through various routes of administration.

Route of AdministrationAnimal ModelLD50 Value
IntravenousRat25 mg/kg

Mechanism of Action: Blocking the Sodium Channels

Like other local anesthetics, this compound exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[3][4] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By interrupting the transmission of nerve impulses, Amylocaine effectively blocks the sensation of pain.[4]

G cluster_membrane Neuronal Membrane Na_channel Voltage-gated Sodium Channel No_Impulse Blocked Nerve Impulse Na_channel->No_Impulse prevents depolarization Amylocaine Amylocaine Hydrochloride Amylocaine->Na_channel blocks Nerve_Impulse Nerve Impulse (Pain Signal) Nerve_Impulse->Na_channel Na+ influx

Simplified Mechanism of Action of Amylocaine

Conclusion: A Legacy in Medicinal Chemistry

The discovery of this compound by Ernest Fourneau was a landmark achievement in the history of medicine and pharmacology. It not only provided a much-needed safer alternative to cocaine but also laid the groundwork for the development of a vast array of synthetic local anesthetics that are in use today. Although Amylocaine has been largely superseded by newer agents with improved safety and efficacy profiles, such as lidocaine, its discovery remains a testament to the power of rational drug design and the enduring importance of fundamental chemical research in advancing medical practice.[3]

References

Amylocaine Hydrochloride's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amylocaine (B1215312), historically known by its brand name Stovaine, was the first synthetic, non-addictive local anesthetic.[1] While it has been largely superseded by newer agents like lidocaine, its fundamental mechanism of action is understood to align with that of other local anesthetics: the blockade of voltage-gated sodium channels (Nav).[1] This guide synthesizes the generally accepted principles of local anesthetic action on these channels and contextualizes them for amylocaine hydrochloride, acknowledging the limited specific quantitative data and detailed modern experimental protocols available for this particular compound. The information presented is based on the broader class of local anesthetics and serves as a foundational framework for understanding amylocaine's effects.

Core Mechanism of Action: State-Dependent Blockade

Local anesthetics, including amylocaine, exert their effects by blocking the propagation of action potentials in excitable cells, primarily neurons.[2][3] This is achieved through the inhibition of voltage-gated sodium channels, which are responsible for the rapid influx of sodium ions that underlies the depolarization phase of the action potential.[4][5]

The interaction of local anesthetics with sodium channels is not static; it is highly dependent on the conformational state of the channel. This principle is described by the Modulated Receptor Hypothesis , which posits that the affinity of the drug for the channel varies depending on whether the channel is in the resting (closed), open, or inactivated state.[5][6][7]

  • Resting State: In the resting state, at hyperpolarized membrane potentials, local anesthetics have a low affinity for the sodium channel. Blockade in this state is referred to as tonic block .[8]

  • Open and Inactivated States: The affinity of local anesthetics for the sodium channel is significantly higher when the channel is in the open or inactivated state, which occurs during membrane depolarization.[4][9] This increased affinity during neuronal activity is known as use-dependent or phasic block .[8] This state-dependent binding is crucial for the clinical efficacy of local anesthetics, as it allows for the preferential blockade of channels in rapidly firing neurons, such as those transmitting pain signals.[9]

Amylocaine, like other local anesthetics, is believed to bind to a receptor site within the inner pore of the sodium channel.[1][3] This binding stabilizes the inactivated state of the channel, thereby prolonging the refractory period and preventing the channel from returning to the resting state to be activated again.[4][6]

Access Pathways to the Receptor Site

Local anesthetics can access their binding site within the sodium channel pore through two primary pathways:

  • Hydrophilic Pathway: The charged, protonated form of the local anesthetic can access the inner pore through the activation gate when the channel is in the open state.[4]

  • Hydrophobic Pathway: The uncharged, lipid-soluble form of the local anesthetic can partition into the cell membrane and access the binding site through lateral fenestrations in the channel protein.[4][10] This pathway is accessible even when the channel is in the closed state.

The pathway utilized depends on the physicochemical properties of the specific local anesthetic, such as its pKa and lipid solubility.

Quantitative Data on Local Anesthetic-Sodium Channel Interactions

While specific quantitative data for this compound is scarce in recent literature, the following table presents typical quantitative data obtained for other well-characterized local anesthetics, which can serve as a reference. These values are typically determined using electrophysiological techniques like patch-clamp.

Local AnestheticChannel SubtypeIC50 (Tonic Block)IC50 (Use-Dependent/Phasic Block)Dissociation Constant (Kd)Reference
LidocainerNav1.4~300 µM (resting state)~20 µM (open state)260 µM (resting, bacterial channel)[11],[12]
TetracaineFrog Sciatic Nerve0.7 µM--
BupivacaineFrog Sciatic Nerve27 µM--
ProcaineFrog Sciatic Nerve60 µM--
Articaine (B41015)rNav1.4378 µM (resting state)15.8 µM (open state)-[13]

Note: IC50 and Kd values are highly dependent on the experimental conditions, including the specific sodium channel isoform, the holding potential, and the stimulation frequency.

Experimental Protocols for Studying Local Anesthetic Action

The gold-standard technique for investigating the interaction of drugs with ion channels is the patch-clamp technique , specifically in the whole-cell configuration. This method allows for the precise control of the membrane potential and the recording of ionic currents through the channels.

General Protocol for Whole-Cell Voltage-Clamp Electrophysiology

This protocol provides a general framework for assessing the tonic and use-dependent block of voltage-gated sodium channels by a local anesthetic like this compound.

1. Cell Preparation:

  • Use a stable cell line (e.g., HEK293 or CHO cells) expressing the desired voltage-gated sodium channel subtype (e.g., Nav1.7 for pain studies).
  • Culture cells to an appropriate confluency on glass coverslips.

2. Solutions:

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.
  • Prepare stock solutions of this compound in the external solution at various concentrations.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.
  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
  • Establish a whole-cell recording configuration.
  • Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.

4. Experimental Procedures:

  • Tonic Block Assessment:

    • From the holding potential, apply a brief depolarizing pulse (e.g., to -10 mV for 20 ms) to elicit a peak sodium current.

    • Repeat this pulse at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.

    • Perfuse the cell with increasing concentrations of this compound and record the steady-state block of the peak current.

    • Construct a concentration-response curve to determine the IC50 for tonic block.

  • Use-Dependent (Phasic) Block Assessment:

    • From the holding potential, apply a train of depolarizing pulses (e.g., to -10 mV for 10 ms (B15284909) at a frequency of 10 Hz).

    • Record the peak sodium current for each pulse in the train.

    • Perfuse the cell with a fixed concentration of this compound and repeat the pulse train.

    • Measure the progressive decrease in peak current during the pulse train to quantify use-dependent block.

5. Data Analysis:

  • Analyze the recorded currents using appropriate software.
  • Calculate the percentage of current inhibition for tonic block and the rate and extent of block for use-dependent block.
  • Fit concentration-response data to the Hill equation to determine IC50 values.

Visualizations

Signaling Pathway of this compound Action

Amylocaine_Action cluster_membrane Cell Membrane Nav_Resting Nav Channel (Resting) Nav_Open Nav Channel (Open) Nav_Resting->Nav_Open Activation Nav_Inactivated Nav Channel (Inactivated) Nav_Open->Nav_Inactivated Inactivation Nav_Blocked Nav Channel (Blocked/Inactivated) Nav_Open->Nav_Blocked Nav_Inactivated->Nav_Resting Recovery Nav_Inactivated->Nav_Blocked Action_Potential Action Potential Blocked Nav_Blocked->Action_Potential Amylocaine_Ext Amylocaine HCl (Extracellular) Amylocaine_Int Amylocaine (Intracellular) Amylocaine_Ext->Amylocaine_Int Hydrophobic Pathway Amylocaine_Int->Nav_Open High Affinity Binding Amylocaine_Int->Nav_Inactivated High Affinity Binding Depolarization Depolarization Depolarization->Nav_Resting Repolarization Repolarization Repolarization->Nav_Inactivated

Caption: General signaling pathway of local anesthetic action on voltage-gated sodium channels.

Experimental Workflow for Assessing this compound Effects

Experimental_Workflow A Cell Culture (HEK293 cells expressing Nav subtype) B Whole-Cell Patch Clamp Setup A->B C Establish Whole-Cell Configuration B->C D Record Baseline Sodium Currents C->D E Perfuse with Amylocaine HCl D->E F Apply Voltage Protocols (Tonic & Use-Dependent) E->F G Record Sodium Currents in Presence of Drug F->G H Data Analysis (IC50, Block Kinetics) G->H I Washout G->I J Record Recovery of Currents I->J

Caption: Workflow for electrophysiological assessment of this compound.

Conclusion

This compound, as a pioneering local anesthetic, is presumed to share the fundamental mechanism of action of its class: the state-dependent blockade of voltage-gated sodium channels. While specific, modern quantitative data for amylocaine is limited, the principles derived from extensive studies of other local anesthetics provide a robust framework for understanding its effects. Further research employing modern electrophysiological and molecular modeling techniques would be necessary to delineate the precise kinetic and subtype-specific interactions of amylocaine with voltage-gated sodium channels. This guide provides the foundational knowledge and experimental approaches necessary for such investigations.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Amylocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and synthesis pathway of Amylocaine hydrochloride, a pioneering synthetic local anesthetic. The document details the multi-step synthesis process, offering insights into the chemical reactions and transformations involved. Quantitative data related to the physical properties of the intermediates and the final product are summarized. Furthermore, this guide presents detailed, plausible experimental protocols for each key synthetic step, based on the original synthesis and modern chemical principles. Visual representations of the synthesis pathway are included to facilitate a clear understanding of the process.

Chemical Structure

This compound, chemically known as [1-(dimethylamino)-2-methylbutan-2-yl] benzoate (B1203000) hydrochloride, is the hydrochloride salt of the base Amylocaine.

  • Chemical Formula: C₁₄H₂₂ClNO₂

  • Molecular Weight: 271.78 g/mol

  • IUPAC Name: [1-(dimethylamino)-2-methylbutan-2-yl] benzoate;hydrochloride

  • CAS Number: 532-59-2

  • Canonical SMILES: CCC(C)(CN(C)C)OC(=O)C1=CC=CC=C1.Cl[1]

The structure consists of a benzoic acid ester of an amino alcohol. The tertiary amine group is crucial for its anesthetic properties and allows for the formation of the water-soluble hydrochloride salt, which is the common pharmaceutical formulation.

Synthesis Pathway

The synthesis of this compound is a multi-step process first described by Ernest Fourneau in 1904.[2][3] The pathway involves a Grignard reaction, amination, esterification, and finally, salt formation.

The logical flow of the synthesis is depicted in the following diagram:

Amylocaine_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates & Final Product chloroacetone (B47974) Chloroacetone grignard Step 1: Grignard Reaction chloroacetone->grignard ethylmagnesium_bromide Ethylmagnesium Bromide ethylmagnesium_bromide->grignard dimethylamine (B145610) Dimethylamine amination Step 2: Amination dimethylamine->amination benzoyl_chloride Benzoyl Chloride esterification Step 3: Esterification benzoyl_chloride->esterification hcl Hydrogen Chloride salt_formation Step 4: Salt Formation hcl->salt_formation intermediate1 1-Chloro-2-methyl-butan-2-ol grignard->intermediate1 intermediate2 1-(Dimethylamino)-2-methylbutan-2-ol (B1621743) amination->intermediate2 amylocaine_base Amylocaine (Free Base) esterification->amylocaine_base amylocaine_hcl This compound salt_formation->amylocaine_hcl intermediate1->amination intermediate2->esterification amylocaine_base->salt_formation

Caption: Logical workflow for the synthesis of this compound.

The detailed chemical transformations are illustrated in the synthesis pathway diagram below:

Amylocaine_Synthesis chloroacetone Chloroacetone grignard_reagent 1. EtMgBr, Dry Ether 2. H₃O⁺ workup chloroacetone->grignard_reagent intermediate1 1-Chloro-2-methyl-butan-2-ol grignard_reagent->intermediate1 dimethylamine Dimethylamine (aq.) Heat intermediate1->dimethylamine intermediate2 1-(Dimethylamino)-2-methylbutan-2-ol dimethylamine->intermediate2 benzoyl_chloride Benzoyl Chloride Pyridine (B92270) or aq. NaOH intermediate2->benzoyl_chloride amylocaine_base Amylocaine benzoyl_chloride->amylocaine_base hcl_ether HCl in Ether amylocaine_base->hcl_ether amylocaine_hcl This compound hcl_ether->amylocaine_hcl

Caption: Chemical synthesis pathway of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the intermediates and final products in the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
1-Chloro-2-methyl-butan-2-olC₅H₁₁ClO122.59Liquid-~153
1-(Dimethylamino)-2-methylbutan-2-olC₇H₁₇NO131.22Liquid-~174
Amylocaine (free base)C₁₄H₂₁NO₂235.33Solid115-116.5[4]~311
This compoundC₁₄H₂₂ClNO₂271.78SolidNot availableNot available

Experimental Protocols

The following are detailed, plausible experimental protocols for each step of the synthesis of this compound. These are based on the original synthetic principles and modern laboratory techniques.

Step 1: Synthesis of 1-Chloro-2-methyl-butan-2-ol via Grignard Reaction

Principle: Chloroacetone undergoes a nucleophilic addition reaction with ethylmagnesium bromide (a Grignard reagent) to form the tertiary alcohol, 1-chloro-2-methyl-butan-2-ol.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, place magnesium turnings.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.

  • Add a small amount of the ethyl bromide solution to the magnesium. The reaction is initiated, which is evident by the formation of bubbles and a cloudy appearance. If the reaction does not start, a small crystal of iodine can be added.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture until most of the magnesium has reacted.

  • Cool the Grignard reagent in an ice bath.

  • Prepare a solution of chloroacetone in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (B86663), and filter.

  • Remove the solvent under reduced pressure. The crude 1-chloro-2-methyl-butan-2-ol can be purified by vacuum distillation.

Step 2: Synthesis of 1-(Dimethylamino)-2-methylbutan-2-ol

Principle: The chlorohydrin intermediate undergoes a nucleophilic substitution reaction with dimethylamine to yield the corresponding amino alcohol.

Procedure:

  • Place 1-chloro-2-methyl-butan-2-ol and an aqueous solution of dimethylamine (e.g., 40%) in a sealed pressure vessel or a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to a temperature of approximately 100-120°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Make the solution basic by adding a concentrated solution of sodium hydroxide.

  • Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758).

  • Combine the organic extracts, dry over anhydrous potassium carbonate, and filter.

  • Remove the solvent under reduced pressure. The resulting 1-(dimethylamino)-2-methylbutan-2-ol can be purified by vacuum distillation.

Step 3: Synthesis of Amylocaine (Esterification)

Principle: The tertiary amino alcohol is esterified with benzoyl chloride. Due to the steric hindrance of the tertiary alcohol, a Schotten-Baumann type reaction is a suitable method.

Procedure:

  • Dissolve 1-(dimethylamino)-2-methylbutan-2-ol in a suitable solvent such as dichloromethane or diethyl ether in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Add a base, such as pyridine or an aqueous solution of sodium hydroxide, to the cooled solution.

  • Add benzoyl chloride dropwise from the dropping funnel with vigorous stirring, while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • If an aqueous base was used, separate the organic layer. If pyridine was used, wash the reaction mixture with dilute hydrochloric acid to remove excess pyridine, followed by a wash with a saturated sodium bicarbonate solution, and then water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain crude Amylocaine. The product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or hexane.

Step 4: Preparation of this compound

Principle: The basic tertiary amine of the Amylocaine free base is protonated by hydrochloric acid to form the water-soluble hydrochloride salt.

Procedure:

  • Dissolve the purified Amylocaine free base in a dry, non-polar organic solvent such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of hydrogen chloride in a dry organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • The this compound will precipitate out of the solution as a white solid.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold, dry diethyl ether.

  • Dry the resulting this compound in a vacuum desiccator to remove any residual solvent.

Conclusion

The synthesis of this compound, while first reported over a century ago, remains a classic example of multi-step organic synthesis, employing fundamental reactions such as Grignard addition, nucleophilic substitution, and esterification. The protocols outlined in this guide provide a detailed framework for the laboratory preparation of this historically significant local anesthetic. The provided quantitative data and structural information are essential for researchers and professionals involved in the study and development of related pharmaceutical compounds.

References

molecular formula C₁₄H₂₂ClNO₂ and properties of Amylocaine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylocaine (B1215312) hydrochloride, historically known by the trade name Stovaine, holds a significant place in the history of pharmacology as the first synthetic local anesthetic.[1] Synthesized in 1903 by Ernest Fourneau at the Pasteur Institute, it was developed as a non-addictive alternative to cocaine for regional anesthesia.[2] Although its clinical use has been superseded by newer agents with improved safety and efficacy profiles, such as lidocaine (B1675312) and bupivacaine, the study of Amylocaine hydrochloride remains valuable for understanding the structure-activity relationships of local anesthetics. This guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, and analytical methodologies.

Chemical and Physicochemical Properties

This compound is the hydrochloride salt of the benzoate (B1203000) ester of 1-(dimethylamino)-2-methyl-2-butanol. Its chemical and physical properties are summarized below.

Identity and Structure
IdentifierValue
Molecular Formula C₁₄H₂₂ClNO₂
IUPAC Name [1-(dimethylamino)-2-methylbutan-2-yl] benzoate;hydrochloride[2][3]
CAS Number 532-59-2[2][3][4]
Synonyms Stovaine, Amyleine hydrochloride, Forneaucaine[2][4]
Molecular Weight 271.78 g/mol [2][4][5]
Canonical SMILES CCC(C)(CN(C)C)OC(=O)C1=CC=CC=C1.Cl[2]
InChI Key YCAXNWFCHTZUMD-UHFFFAOYSA-N[2]
Physicochemical Data
PropertyValueSource
Appearance White crystalline powder[6]
Melting Point 177-179 °C (decomposes)[4]
173-175 °C[7]
Solubility Water: 1 g in 2 mL (approx. 500 mg/mL)[4]
Ethanol: 1 g in 3.3 mL (approx. 303 mg/mL)[4]
Ether: Practically insoluble[4]
DMSO: Slightly soluble (with heating)[7][8]
pKa (basic) 8.36 (calculated)[6]
cLogP (for free base) 3.43 (calculated)[6]

Pharmacology and Mechanism of Action

Like other local anesthetics, this compound functions as a membrane-stabilizing drug.[9] Its primary mechanism of action involves the blockade of voltage-gated sodium channels on the intracellular side of the nerve membrane.

Signaling Pathway

The mechanism is a direct inhibition of nerve impulse transmission rather than a complex signaling cascade.

  • Diffusion: The uncharged base form of Amylocaine diffuses across the neural membrane into the axoplasm.

  • Re-equilibration: Inside the neuron, an equilibrium is re-established between the base and the protonated, cationic form.

  • Channel Blockade: The active cationic form binds to the voltage-gated sodium channels, physically occluding them.

  • Inhibition of Depolarization: This blockade prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane.

  • Conduction Blockade: Consequently, the threshold for electrical excitability increases, the rate of rise of the action potential slows, and nerve impulse conduction is blocked, resulting in local anesthesia.[2][9]

Mechanism_of_Action cluster_membrane Neuronal Membrane cluster_channel Voltage-Gated Na+ Channel Amylocaine_base Amylocaine (Base) Amylocaine_cation Amylocaine (Cation) Amylocaine_base->Amylocaine_cation Protonation Na_channel Na+ Channel (Open State) Amylocaine_cation->Na_channel Binds to receptor site Na_blocked Blocked Channel Na_channel->Na_blocked Blockade Na_ion_in Na+ Influx Na_channel->Na_ion_in Na_ion_blocked No Na+ Influx Na_blocked->Na_ion_blocked Extracellular Extracellular Space Intracellular Intracellular Space (Axoplasm) Anesthesia Local Anesthesia Na_ion_blocked->Anesthesia Nerve_impulse Nerve Impulse Nerve_impulse->Na_channel Synthesis_Workflow Start Chloroacetone Grignard Grignard Reaction Start->Grignard Intermediate1 1-chloro-2-methyl-butan-2-ol Grignard->Intermediate1 Amination Amination Intermediate1->Amination Intermediate2 1-(dimethylamino)-2-methylbutan-2-ol Amination->Intermediate2 Esterification Esterification Intermediate2->Esterification Product_base Amylocaine (Free Base) Esterification->Product_base Salification Salt Formation Product_base->Salification FinalProduct This compound Salification->FinalProduct Reagent1 Mg + Ethyl Bromide Reagent1->Grignard Reagent2 Dimethylamine Reagent2->Amination Reagent3 Benzoyl Chloride Reagent3->Esterification Reagent4 HCl Reagent4->Salification

References

Amylocaine Hydrochloride: A Technical Analysis of a Non-Addictive Cocaine Alternative for Local Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The search for effective local anesthetics has been historically intertwined with the challenges of substance abuse. Cocaine, an alkaloid derived from the coca plant, was one of the first local anesthetics to be widely used in clinical practice.[1] Its efficacy in blocking nerve conduction is, however, inextricably linked to its powerful psychostimulant and addictive properties, which are primarily mediated by its interaction with the brain's reward circuitry.[2][3] This has led to a significant and ongoing public health crisis.[4]

In 1903, Ernest Fourneau synthesized amylocaine (B1215312), later known as Stovaine, marking a pivotal moment in pharmacology: the creation of the first synthetic and non-addictive local anesthetic.[5][6] The development of amylocaine was a direct response to the need for a safer alternative to cocaine.[3][5] Although now largely superseded by newer local anesthetics like lidocaine (B1675312), the pharmacological principles that render amylocaine non-addictive remain highly relevant for the development of novel non-abusable therapeutic agents.

This whitepaper will provide a detailed technical comparison of amylocaine hydrochloride and cocaine, focusing on their distinct mechanisms of action and the resulting differences in their potential for abuse.

Chemical and Pharmacological Profiles

The divergent pharmacological effects of this compound and cocaine stem from their distinct chemical structures and, consequently, their different molecular targets.

FeatureThis compoundCocaine
Chemical Formula C₁₄H₂₂ClNO₂C₁₇H₂₁NO₄
Molar Mass 271.78 g/mol [7][8]303.35 g/mol
Chemical Class Benzoate Ester[6]Tropane Alkaloid, Ester of Benzoic Acid[1]
Primary Mechanism of Action Voltage-Gated Sodium Channel Blocker[5][6]Monoamine Reuptake Inhibitor (Dopamine, Norepinephrine, Serotonin)[5][9]
Clinical Use Local Anesthetic (Historically, primarily for spinal anesthesia)[6][10]Topical Anesthetic, Vasoconstrictor (Limited clinical use due to abuse potential)[1]
Addictive Potential Considered Non-Addictive[5][6]Highly Addictive[2][3]

Mechanism of Action: The Key to Differential Addictive Liability

The fundamental difference between amylocaine and cocaine lies in their primary molecular targets. This distinction is the cornerstone of their differing addictive potentials.

This compound: A Selective Sodium Channel Blocker

Amylocaine, like other local anesthetics, exerts its effect by reversibly blocking voltage-gated sodium channels in the neuronal cell membrane.[5][6] This action inhibits the influx of sodium ions that is necessary for the generation and propagation of action potentials. By preventing nerve depolarization, amylocaine blocks the transmission of pain signals from the periphery to the central nervous system.[6] There is no substantial evidence to suggest that amylocaine significantly interacts with the dopamine (B1211576) transporter or other key proteins in the brain's reward pathway at clinically relevant concentrations.

Cocaine: A Dopamine Transporter Inhibitor

Cocaine's primary mechanism of action underlying its reinforcing and addictive properties is the blockade of the dopamine transporter (DAT).[9][10] By binding to DAT, cocaine prevents the reuptake of dopamine from the synaptic cleft, leading to a significant increase in the extracellular concentration of dopamine in brain regions associated with reward and motivation, such as the nucleus accumbens.[11] This prolonged and enhanced dopaminergic signaling produces the intense euphoria and psychostimulant effects that drive compulsive drug-seeking behavior.[3][12]

The following diagram illustrates the distinct signaling pathways affected by amylocaine and cocaine.

cluster_0 Amylocaine Action cluster_1 Cocaine Action Neuron_A Peripheral Neuron Na_Channel_A Voltage-Gated Sodium Channel Pain_Signal_Blocked Pain Signal Blocked Na_Channel_A->Pain_Signal_Blocked Leads to Amylocaine Amylocaine Amylocaine->Na_Channel_A Blocks Presynaptic_Neuron Presynaptic Dopamine Neuron Postsynaptic_Neuron Postsynaptic Dopamine Neuron DAT Dopamine Transporter (DAT) Increased_Dopamine Increased Synaptic Dopamine DAT->Increased_Dopamine Results in Dopamine_Vesicle Dopamine Dopamine_Vesicle->DAT Reuptake Cocaine Cocaine Cocaine->DAT Blocks Dopamine_Receptor Dopamine Receptor Euphoria Euphoria & Reinforcement Dopamine_Receptor->Euphoria Increased_Dopamine->Dopamine_Receptor Activates

Figure 1: Comparative Mechanisms of Action

Quantitative Comparison of Pharmacological Parameters

A direct comparison of the pharmacological data for amylocaine and cocaine highlights their distinct profiles. The most critical parameter for assessing addictive potential is the binding affinity for the dopamine transporter (DAT). While extensive data exists for cocaine, there is a notable absence of published data for amylocaine's affinity at DAT, which is in itself indicative of its different pharmacological class.

ParameterThis compoundCocaine
Primary Target Voltage-Gated Sodium Channels[5][6]Dopamine Transporter (DAT)[9][10]
DAT Binding Affinity (Ki) No data available (presumed to be very low to negligible)~100-600 nM (depending on assay conditions)[13][14]
Effect on Extracellular Dopamine No significant effect expectedPotent increase[11]
Local Anesthetic Action Primary pharmacological effect[6]Secondary to DAT inhibition[1]

Experimental Protocols for Assessing Addictive Potential

To experimentally validate the non-addictive nature of a compound like this compound in comparison to cocaine, several well-established behavioral pharmacology paradigms are employed. Below are detailed protocols for two of the most common assays.

Intravenous Self-Administration (IVSA)

The IVSA model is considered the gold standard for assessing the reinforcing properties of a drug, as it measures the extent to which an animal will work to receive the drug.

Objective: To determine if a drug has reinforcing effects that will sustain self-administration.

Apparatus: Operant conditioning chambers equipped with two levers (one active, one inactive), a drug infusion pump connected to a surgically implanted intravenous catheter, and a stimulus light.

Procedure:

  • Surgery: Rats or non-human primates are surgically implanted with an intravenous catheter into the jugular vein.

  • Acquisition: Animals are placed in the operant chamber. A press on the active lever results in an intravenous infusion of the test drug (e.g., cocaine at 0.5-1.0 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., a light). Presses on the inactive lever have no consequence. Sessions are typically 2 hours daily for 10-14 days.

  • Data Analysis: The primary dependent variable is the number of infusions earned per session. A significant preference for the active lever over the inactive lever indicates that the drug is acting as a reinforcer.

Expected Results:

  • Cocaine: Animals will readily learn to self-administer cocaine, showing a clear preference for the active lever and a stable pattern of intake.[15][16]

  • This compound: Based on its mechanism of action, it is hypothesized that animals would not self-administer this compound at a rate higher than saline, indicating a lack of reinforcing properties.

Start Start Surgery Intravenous Catheter Implantation Start->Surgery Recovery Post-Surgical Recovery (5-7 days) Surgery->Recovery Acquisition Self-Administration Training (Active vs. Inactive Lever) Recovery->Acquisition Data_Collection Record Lever Presses and Infusions Acquisition->Data_Collection Analysis Compare Active vs. Inactive Lever Presses Data_Collection->Analysis Reinforcing Drug is Reinforcing Analysis->Reinforcing Active > Inactive Not_Reinforcing Drug is Not Reinforcing Analysis->Not_Reinforcing Active ≈ Inactive End End Reinforcing->End Not_Reinforcing->End

Figure 2: Intravenous Self-Administration Workflow
Conditioned Place Preference (CPP)

The CPP paradigm assesses the rewarding properties of a drug by measuring an animal's preference for an environment that has been previously paired with the drug's effects.[17]

Objective: To determine if a drug produces a rewarding experience that can be associated with environmental cues.

Apparatus: A three-chamber apparatus with two larger conditioning chambers distinguished by distinct visual and tactile cues (e.g., black vs. white walls, grid vs. smooth floor) and a smaller neutral central chamber.

Procedure:

  • Pre-Conditioning (Day 1): The animal is placed in the central chamber and allowed to freely explore all three chambers for 15-20 minutes to establish baseline preference.

  • Conditioning (Days 2-5): This phase consists of alternating daily injections of the drug and vehicle. On drug days, the animal receives an injection of the test compound (e.g., cocaine at 10-20 mg/kg, i.p.) and is confined to one of the conditioning chambers for 30 minutes. On vehicle days, the animal receives a saline injection and is confined to the opposite chamber.

  • Post-Conditioning Test (Day 6): The animal is placed in the central chamber in a drug-free state and allowed to freely explore all three chambers. The time spent in each chamber is recorded.

Data Analysis: A CPP score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-conditioning test. A positive CPP score indicates a preference for the drug-paired environment and suggests the drug has rewarding properties.[17][18]

Expected Results:

  • Cocaine: Cocaine consistently produces a robust conditioned place preference, with animals spending significantly more time in the cocaine-paired chamber.[19][20][21]

  • This compound: It is hypothesized that this compound would not produce a conditioned place preference, resulting in a CPP score not significantly different from zero.

Conclusion

The analysis of the available pharmacological data and the foundational principles of neurobiology strongly support the classification of this compound as a non-addictive local anesthetic. Its mechanism of action, centered on the blockade of voltage-gated sodium channels, is distinct from the dopamine transporter inhibition that underlies the addictive potential of cocaine. For researchers and drug development professionals, the case of amylocaine versus cocaine serves as a critical example of how targeting specific molecular pathways can dissociate therapeutic effects from abuse liability. While amylocaine itself is of historical significance, the principles it embodies are of enduring importance in the ongoing quest for safer and more effective therapeutic agents. Future research into novel local anesthetics should continue to prioritize selectivity for sodium channels and a lack of interaction with the dopamine reward system to ensure a favorable safety profile.

References

The Dawn of Regional Anesthesia: An In-depth Technical Guide to the Early Clinical Applications of Stovaine (Amylocaine Hydrochloride) in Spinal Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the nascent stages of the 20th century, the field of anesthesia was on the cusp of a revolution. The limitations and risks associated with general anesthesia spurred the search for safer, more targeted methods of pain control. This pursuit led to the development of regional anesthesia, with spinal anesthesia emerging as a groundbreaking technique. At the forefront of this innovation was Stovaine (Amylocaine hydrochloride), the first synthetic local anesthetic to be widely used for this purpose. Synthesized in 1903 by the French chemist Ernest Fourneau, Stovaine quickly became a cornerstone of spinal anesthesia, offering a promising alternative to cocaine.[1][2][3] This technical guide provides a comprehensive overview of the early clinical applications of Stovaine in spinal anesthesia, focusing on quantitative data, detailed experimental protocols, and the pioneering techniques that shaped its use.

From Synthesis to Clinical Practice: The Rise of Stovaine

Stovaine, chemically known as amylocaine (B1215312) hydrochloride, was developed at the Pasteur Institute.[2] Its introduction was a significant milestone, offering a non-addictive alternative to cocaine with a perceived better safety profile.[3] The French surgeon Paul Reclus was the first to report on its successful clinical use in 1904.[3] However, it was the work of surgeons like the Englishman Arthur Barker that truly popularized Stovaine for spinal anesthesia. Barker's meticulous technique, which included the use of a hyperbaric solution, helped to standardize the procedure and improve its predictability.[4]

Quantitative Data from Early Clinical Applications

The early clinical use of Stovaine was documented in a number of reports, providing valuable insights into its efficacy and safety profile. The following tables summarize the available quantitative data from key early studies.

Investigator(s) Publication Year Number of Cases Dosage of Stovaine Primary Surgical Procedures Reported Success Rate Key Reported Side Effects
Lloyd Noland1910200.05 - 0.1 gHernia repair, appendectomy, hemorrhoidectomy, gynecological proceduresNot explicitly stated, but implied high successNausea, vomiting, headache, transient urinary retention
Frank Cole Madden191210000.04 - 0.1 gGeneral surgery, gynecological, urological, orthopedicOver 95%Headache, backache, transient paralyses, rare instances of more severe neurological complications

Table 1: Summary of Early Clinical Trials of Stovaine in Spinal Anesthesia

Parameter Lloyd Noland (1910) Frank Cole Madden (1912)
Onset of Anesthesia 5 - 10 minutes5 - 15 minutes
Duration of Anesthesia 45 - 90 minutes60 - 120 minutes
Maximum Sensory Block Height Typically up to the umbilicusVariable, could be controlled by posture

Table 2: Anesthetic Properties of Stovaine in Early Clinical Use

Experimental Protocols of Pioneering Techniques

The successful application of Stovaine in spinal anesthesia was heavily reliant on the development of specific techniques. The protocols of two key pioneers, Arthur Barker and Thomas Jonnesco, are detailed below.

Barker's Technique of Spinal Anesthesia with a Hyperbaric Stovaine Solution

Arthur Barker's method was noted for its emphasis on controlling the spread of the anesthetic by using a solution denser than cerebrospinal fluid (CSF).[4]

Materials:

  • 5% Stovaine solution

  • 5% Glucose solution

  • Sterile saline

  • Spinal needle with stylet

  • Syringe

Procedure:

  • Preparation of the Anesthetic Solution: A hyperbaric solution was prepared by mixing the 5% Stovaine solution with an equal volume of 5% glucose solution. This increased the specific gravity of the solution relative to CSF.[4]

  • Patient Positioning: The patient was placed in the lateral decubitus position, with the side to be operated on lowermost. The back was arched to increase the space between the lumbar vertebrae.

  • Identification of Injection Site: The injection was typically made in the lumbar region, between the second and third or third and fourth lumbar vertebrae, to avoid injury to the spinal cord.

  • Aseptic Technique: Strict aseptic precautions were observed throughout the procedure.

  • Lumbar Puncture: The spinal needle with the stylet in place was introduced in the midline and advanced until a "give" was felt, indicating penetration of the dura mater.

  • Confirmation of Subarachnoid Placement: The stylet was withdrawn to confirm the free flow of clear CSF.

  • Injection of Anesthetic: The syringe containing the Stovaine-glucose solution was attached to the needle, and the anesthetic was injected slowly.

  • Post-injection Positioning: The patient was kept in the lateral position for a few minutes to allow the hyperbaric solution to settle on the dependent side, thus controlling the height of the anesthetic block. The head and shoulders were kept elevated to prevent the anesthetic from reaching the cervical region.

Jonnesco's Method of High Spinal Stovainization

Thomas Jonnesco, a Romanian surgeon, controversially advocated for "high spinal stovainization" to achieve anesthesia for surgeries of the head, neck, and upper limbs. His technique involved higher injection sites and the addition of strychnine (B123637).[2]

Materials:

  • Stovaine solution (concentration varied)

  • Strychnine sulfate (B86663) solution

  • Spinal needle with stylet

  • Syringe

Procedure:

  • Patient Positioning: The patient was placed in a sitting position with the head flexed forward.

  • Identification of Injection Site: For high spinal anesthesia, the injection was made at a higher level than in Barker's technique, often in the upper thoracic or even cervical region.

  • Aseptic Technique: As with all spinal procedures, strict asepsis was maintained.

  • Lumbar Puncture: The spinal needle was introduced in the midline between the spinous processes.

  • Injection of Anesthetic: A solution of Stovaine, often mixed with strychnine, was injected into the subarachnoid space. Jonnesco believed strychnine counteracted the depressive effects of Stovaine on the medulla.[2]

  • Post-injection Positioning: The patient was immediately placed in a Trendelenburg position (head down) to facilitate the spread of the anesthetic to the higher spinal segments.

It is crucial to note that Jonnesco's method was met with considerable skepticism and was not widely adopted due to the significant risks of medullary depression and other severe complications.[5]

Visualizing Early Spinal Anesthesia Workflows

To better understand the procedural flow and logical relationships in the early application of Stovaine, the following diagrams have been created using the DOT language.

Stovaine_Discovery_and_Adoption cluster_Discovery Discovery & Synthesis cluster_Clinical_Introduction Early Clinical Introduction cluster_Technique_Development Technique Development & Variation cluster_Outcome Outcomes & Legacy Fourneau Ernest Fourneau synthesizes Stovaine (Amylocaine HCl) at the Pasteur Institute (1903) Reclus Paul Reclus reports first successful clinical use (1904) Fourneau->Reclus enables Barker Arthur Barker popularizes Stovaine with a hyperbaric technique Reclus->Barker influences Hyperbaric Use of hyperbaric solutions (Stovaine + Glucose) for control Barker->Hyperbaric develops Widespread_Use Widespread use in spinal anesthesia for various surgeries Barker->Widespread_Use Jonnesco Thomas Jonnesco's controversial high spinal stovainization Jonnesco->Widespread_Use alternative technique Complications Reports of complications: headache, nausea, neurological issues Widespread_Use->Complications leads to Replacement Eventual replacement by newer, safer local anesthetics (e.g., Procaine) Complications->Replacement drives development of

Figure 1: The developmental pathway of Stovaine from synthesis to clinical application and eventual replacement.

Barkers_Technique_Workflow start Start: Prepare for Spinal Anesthesia prep_solution Prepare Hyperbaric Solution: Mix 5% Stovaine with 5% Glucose start->prep_solution position_patient Position Patient: Lateral decubitus, back arched prep_solution->position_patient identify_site Identify Injection Site: Lumbar region (L2-L3 or L3-L4) position_patient->identify_site asepsis Apply Strict Aseptic Technique identify_site->asepsis lumbar_puncture Perform Lumbar Puncture: Insert spinal needle with stylet asepsis->lumbar_puncture confirm_csf Confirm Subarachnoid Placement: Observe free flow of clear CSF lumbar_puncture->confirm_csf inject Slowly Inject Anesthetic Solution confirm_csf->inject post_position Maintain Lateral Position with Head Elevated inject->post_position end End: Anesthesia Achieved post_position->end

Figure 2: Step-by-step workflow of Arthur Barker's technique for spinal anesthesia using a hyperbaric Stovaine solution.

Complications and the Decline of Stovaine

Despite its initial success, the use of Stovaine was not without its drawbacks. As indicated in early clinical reports, side effects ranged from relatively minor issues like headache, nausea, and vomiting to more severe, albeit rarer, neurological complications.[6] These included transient paralyses and, in some documented cases, more persistent neurological deficits.[6] The identification of Stovaine as a potential nerve irritant also raised concerns about its safety.[2]

The quest for even safer and more effective local anesthetics continued, leading to the synthesis of procaine (B135) (Novocain) by Alfred Einhorn in 1905.[4] Procaine was found to be less toxic than Stovaine, and although it had a shorter duration of action, it gradually superseded Stovaine in clinical practice.[2] By the 1940s, with the development of other local anesthetics, the use of Stovaine had largely been discontinued.[3]

Conclusion

Stovaine, as the first synthetic local anesthetic widely used for spinal anesthesia, holds a significant place in the history of regional anesthesia. The pioneering work of surgeons like Reclus, Barker, and Jonnesco in developing and refining techniques for its administration laid the groundwork for modern spinal anesthetic practices. While its clinical use was ultimately curtailed by the advent of safer agents, the early experiences with Stovaine provided invaluable lessons in the principles of spinal anesthesia, including the importance of baricity, patient positioning, and the potential for neurological complications. For today's researchers and drug development professionals, the story of Stovaine serves as a compelling case study in the iterative process of innovation in anesthetic drug discovery and application, highlighting the continuous drive for improved safety and efficacy.

References

Amylocaine Hydrochloride: A Historical and Technical Review of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amylocaine hydrochloride, commercially known as Stovaine, holds a significant place in the history of pharmacology as the first synthetic local anesthetic.[1][2] Synthesized in 1903 by the French chemist Ernest Fourneau at the Pasteur Institute, it was developed as a safer, non-addictive alternative to cocaine for regional anesthesia.[1][3][4] Its introduction marked a pivotal moment, paving the way for the development of a new class of therapeutic agents. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound within its historical context, presenting the available quantitative data, detailing early experimental protocols, and visualizing its mechanism of action.

Pharmacodynamics: The Mechanism of Pain Blockade

The primary pharmacodynamic effect of this compound is the reversible blockade of nerve impulse transmission, resulting in a temporary loss of sensation. This is achieved through a mechanism shared with other local anesthetics: the inhibition of voltage-gated sodium channels in the neuronal cell membrane.[3][5]

By binding to these channels, this compound prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials.[5] This action effectively stops the transmission of pain signals from the periphery to the central nervous system.[5] When administered for spinal anesthesia, this blockade can produce anesthesia from the chest down to the legs.[5]

Signaling Pathway

The mechanism of action of this compound is a direct interaction with voltage-gated sodium channels, rather than a complex signaling cascade. The following diagram illustrates this direct blockade.

Amylocaine_Mechanism_of_Action cluster_membrane Neuronal Membrane Na_Channel_Closed Voltage-Gated Sodium Channel (Resting State) Na_Channel_Open Voltage-Gated Sodium Channel (Open State) Na_Influx Sodium Ion Influx Na_Channel_Open->Na_Influx No_Na_Influx Sodium Ion Influx Blocked Na_Channel_Open->No_Na_Influx Na_Channel_Inactive Voltage-Gated Sodium Channel (Inactive State) Nerve_Impulse Nerve Impulse (Depolarization) Nerve_Impulse->Na_Channel_Open Opens Amylocaine Amylocaine Hydrochloride Amylocaine->Na_Channel_Open Binds to and blocks channel Action_Potential Action Potential Propagation Na_Influx->Action_Potential No_Action_Potential No Action Potential (Anesthesia) No_Na_Influx->No_Action_Potential

Mechanism of Action of this compound

Pharmacokinetics: A Historical Perspective on ADME

Detailed pharmacokinetic data for this compound, including quantifiable metrics for absorption, distribution, metabolism, and excretion (ADME), are scarce due to the era in which it was predominantly used.[5] The field of pharmacokinetics was not yet fully established, and the analytical methods for such studies were limited.[6] However, historical texts provide some qualitative insights.

Being a benzoate (B1203000) ester, it is presumed that this compound was metabolized by plasma esterases, similar to other ester-type local anesthetics.[7] Its primary application in spinal anesthesia involved direct administration into the cerebrospinal fluid, bypassing typical absorption and distribution pathways.[3][8]

Toxicology

While heralded as less toxic than cocaine, this compound was not without adverse effects. Historical reports mention the potential for cardiac failure during prolonged surgeries.[4] It was also noted to be a nerve irritant, which contributed to its eventual replacement by newer agents like procaine.[4]

Toxicology Data for this compound (as Stovaine)
Parameter Value
Lethal Dose (Cat) The certain lethal dose for the cat by intravenous injection is about 15 to 20 mgm. per kilogram of body weight.
Lethal Dose (Dog) The average fatal dose for the dog when injected intravenously with a 1 per cent solution of stovaine at the rate of 1 cc. per minute is about 25 mgm. per kilogram of body weight.
Relative Toxicity Stovaine is about one-third less toxic than cocaine when rapidly injected into a vein of a cat.

Data extracted from "A Contribution to the Pharmacology of Stovaine" by M.I. Smith and R.A. Hatcher (1917).

Experimental Protocols in Historical Context

The evaluation of this compound in the early 20th century relied on animal experimentation and clinical observation. The following outlines the methodologies described in historical literature.

Animal Studies (Early 1900s)
  • Objective: To determine the toxicity and physiological effects of this compound.

  • Animal Models: Primarily cats and dogs.

  • Methodology:

    • Preparation: Animals were anesthetized, typically with ether. The femoral vein was exposed for intravenous injections. Blood pressure was recorded from the carotid artery using a mercury manometer. Respiration was recorded by means of a pneumograph.

    • Drug Administration: this compound (Stovaine) was administered as a solution (e.g., 1% in water) via intravenous injection. The rate of injection was controlled, for example, at 1 cc per minute.

    • Observation: The primary endpoints were the lethal dose and the effects on the circulatory and respiratory systems. The lethal dose was determined by continuous injection until cardiac or respiratory failure occurred.

  • Key Findings: These experiments established the lethal dose in different animal species and compared its toxicity to that of cocaine.

Historical_Animal_Study_Workflow Start Start: Animal Experimentation Anesthesia Anesthetize Animal (e.g., Ether) Start->Anesthesia Surgical_Prep Surgical Preparation: - Expose Femoral Vein - Cannulate Carotid Artery Anesthesia->Surgical_Prep Monitoring_Setup Monitoring Setup: - Mercury Manometer (Blood Pressure) - Pneumograph (Respiration) Surgical_Prep->Monitoring_Setup Drug_Prep Prepare Amylocaine Solution (e.g., 1% in water) Monitoring_Setup->Drug_Prep IV_Injection Intravenous Injection (Controlled Rate) Drug_Prep->IV_Injection Observation Observe Physiological Effects: - Blood Pressure Changes - Respiration Changes IV_Injection->Observation Endpoint Determine Lethal Dose (Cardiac/Respiratory Failure) Observation->Endpoint Data_Analysis Compare Toxicity to other anesthetics (e.g., Cocaine) Endpoint->Data_Analysis End End of Experiment Data_Analysis->End

Workflow of Early Animal Studies on Amylocaine
Clinical Application: Spinal Anesthesia (Arthur Barker's Technique)

  • Objective: To provide safe and effective surgical anesthesia.

  • Patient Population: Surgical patients undergoing procedures on the lower body.

  • Methodology (c. 1907):

    • Preparation of Anesthetic Solution: A hyperbaric solution was created by mixing a 5% solution of this compound with a 5% glucose solution in normal saline.[9] This increased the specific gravity of the solution, allowing its spread within the cerebrospinal fluid (CSF) to be controlled by gravity.[9]

    • Patient Positioning: The patient was positioned to control the level of anesthesia. For example, a head-down tilt would allow the hyperbaric solution to travel further up the spinal canal.

    • Lumbar Puncture: A spinal needle was inserted into the subarachnoid space, typically between the L3 and L4 vertebrae, to avoid the spinal cord.[9]

    • Injection: The this compound solution was injected into the CSF.

    • Onset and Duration: The onset of anesthesia was typically rapid, and the duration was sufficient for many surgical procedures of the time.

Conclusion

This compound, or Stovaine, represents a critical milestone in the development of local anesthetics. While the detailed pharmacokinetic and pharmacodynamic data available today for modern drugs are largely absent for Amylocaine due to the historical period of its use, examining the available literature provides valuable insights into the early days of anesthetic research. The qualitative descriptions of its sodium channel blocking mechanism and the documented experimental and clinical protocols from the early 20th century offer a unique window into the evolution of pharmacology and anesthetic practice. For contemporary researchers, the story of Amylocaine underscores the importance of rigorous pharmacokinetic and toxicological evaluation in drug development, a practice that has evolved significantly since the pioneering work of Ernest Fourneau.

References

An In-depth Technical Guide to the Solubility and Stability of Amylocaine Hydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylocaine hydrochloride, historically known as Stovaine, was the first synthetic local anesthetic.[1] As a benzoate (B1203000) ester, its clinical application and formulation development are intrinsically linked to its physicochemical properties, particularly its solubility and stability in aqueous solutions. This technical guide provides a comprehensive overview of these critical attributes, offering valuable insights for researchers and professionals involved in drug development and formulation. While specific quantitative stability data for this compound is limited in publicly available literature, this guide consolidates known information and extrapolates from data on analogous ester-type local anesthetics to provide a thorough understanding of its behavior in aqueous environments.

Physicochemical Properties of this compound

This compound is the hydrochloride salt of the ester formed from benzoic acid and 1-(dimethylamino)-2-methyl-2-butanol. Its chemical structure is characterized by a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine group.

PropertyValueReference
Chemical Name [1-(dimethylamino)-2-methylbutan-2-yl] benzoate;hydrochloride[2]
Synonyms Stovaine, Amyleine hydrochloride[2]
CAS Number 532-59-2[2]
Molecular Formula C₁₄H₂₂ClNO₂[2]
Molecular Weight 271.78 g/mol [2]
pKa Data not available. For analogous local anesthetics like lidocaine (B1675312), the pKa is around 7.6-8.0 and is temperature-dependent.[3]
LogP (Octanol/Water) 3.43 (for the free base)[4]

Solubility in Aqueous Solutions

This compound is known to be soluble in water. One source indicates that one gram of this compound dissolves in 2 ml of water, suggesting a high solubility of approximately 500 mg/mL. The solubility of local anesthetics is influenced by factors such as pH and temperature.

Table 2.1: Solubility of this compound

SolventSolubilityTemperatureReference
Water1 g in 2 mL (~500 mg/mL)Not specified

Factors Affecting Solubility:

  • pH: As a weak base, the solubility of this compound is pH-dependent. At pH values below its pKa, the amine group is protonated, forming the more water-soluble hydrochloride salt. As the pH increases above the pKa, the uncharged free base form predominates, which is less water-soluble.

  • Temperature: The solubility of most solids in water increases with temperature. While specific data for this compound is unavailable, studies on other local anesthetics like lidocaine show a positive correlation between temperature and aqueous solubility.[5]

Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is a critical factor for its formulation, storage, and therapeutic efficacy. Being a benzoate ester, the primary degradation pathway is hydrolysis of the ester linkage.[6] This hydrolysis is susceptible to catalysis by both acid and base.[6]

Degradation Pathways

The principal degradation pathway for this compound in aqueous solution is the hydrolysis of the ester bond, which results in the formation of benzoic acid and 1-(dimethylamino)-2-methyl-2-butanol. Other potential degradation pathways under forced conditions include oxidation, photolysis, and thermal degradation.[7]

Figure 1: Hydrolysis of this compound

Amylocaine Amylocaine (Ester) TransitionState Tetrahedral Intermediate Amylocaine->TransitionState + H2O Products Benzoic Acid + 1-(dimethylamino)-2-methyl-2-butanol (Hydrolysis Products) TransitionState->Products Catalyst H+ (Acid) or OH- (Base) Catalyst->TransitionState Start Start Prep Prepare Supersaturated Solutions (various pH) Start->Prep Equilibrate Equilibrate at Constant Temperature Prep->Equilibrate Filter Filter to Remove Undissolved Solid Equilibrate->Filter Analyze Analyze Filtrate by HPLC-UV Filter->Analyze End End Analyze->End cluster_membrane Neuronal Membrane NaChannel Voltage-Gated Sodium Channel Block Blocks Na+ Influx Na_in Na+ Influx NaChannel->Na_in Amylocaine Amylocaine HCl Amylocaine->NaChannel Binds to channel NoAP Inhibition of Action Potential Block->NoAP NoPain Blockade of Pain Signal NoAP->NoPain Na_out Na+ Na_out->NaChannel Depolarization

References

Amylocaine Hydrochloride: A Pharmacological Probe for Elucidating Sodium Channel Subtype Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials in excitable cells. The existence of multiple sodium channel subtypes (Nav1.1-1.9), with distinct tissue distribution and biophysical properties, has made them attractive targets for therapeutic intervention in a range of pathophysiological conditions, including pain, epilepsy, and cardiac arrhythmias. Amylocaine (B1215312) hydrochloride, one of the earliest synthetic local anesthetics, serves as a valuable, albeit historically significant, tool for understanding the fundamental mechanisms of sodium channel blockade. Although specific quantitative data for amylocaine's interaction with individual Nav subtypes is sparse in contemporary literature, its structural and functional analogy to extensively studied local anesthetics like lidocaine (B1675312) allows for a comprehensive exploration of its utility as a pharmacological probe. This guide details the principles of using amylocaine and its analogs to study sodium channel subtypes, focusing on the concepts of state-dependent and use-dependent block. It provides detailed experimental protocols and presents quantitative data from its close analog, lidocaine, to illustrate the differential sensitivities of Nav subtypes.

Introduction: The Role of Local Anesthetics in Sodium Channel Research

Local anesthetics exert their effects by reversibly blocking voltage-gated sodium channels, thereby inhibiting the generation and conduction of nerve impulses.[1][2] Amylocaine, synthesized in 1903 and known as Stovaine, was the first synthetic, non-addictive local anesthetic.[1][3] Like other local anesthetics, its mechanism of action involves the direct interaction with the sodium channel protein.[2] These compounds typically consist of three components: an aromatic ring, an intermediate ester or amide linkage, and a tertiary amine. This structure allows them to exist in both charged and neutral forms, a key feature for their interaction with the channel.

The study of how local anesthetics like amylocaine interact with sodium channels has been instrumental in advancing our understanding of channel gating and pharmacology. The "modulated receptor hypothesis" posits that local anesthetics bind with different affinities to the various conformational states of the sodium channel (resting, open, and inactivated).[4][5][6] This state-dependent binding is the basis for the use- and frequency-dependent block observed with these drugs, a property that is crucial for their clinical efficacy and their utility as research tools.

Mechanism of Action: State-Dependent and Use-Dependent Blockade

The interaction of amylocaine hydrochloride with sodium channels is not static; it is dynamically influenced by the conformational state of the channel. This state-dependent affinity is a cornerstone of its function and its utility in research.

  • Resting State: In the resting (closed) state, at hyperpolarized membrane potentials, amylocaine has a low affinity for the sodium channel.[4]

  • Open State: Upon depolarization, the channel transitions to the open state to allow sodium ion influx. In this conformation, the affinity of amylocaine for its binding site within the inner pore of the channel increases.[4]

  • Inactivated State: Following a brief opening, the channel enters a non-conducting inactivated state. Local anesthetics exhibit their highest affinity for this inactivated state.[4][7] By binding to and stabilizing the inactivated state, amylocaine prevents the channel from returning to the resting state, thus rendering it unavailable for subsequent activation.

This differential affinity leads to use-dependent or frequency-dependent block . In rapidly firing neurons, where channels frequently cycle through the open and inactivated states, there is a greater opportunity for amylocaine to bind. This results in a cumulative block, which is more pronounced at higher stimulation frequencies.[5] This property allows for the selective targeting of hyperexcitable tissues, a key principle in the treatment of pain and arrhythmias.

The binding site for local anesthetics has been identified through mutagenesis studies to be located in the S6 transmembrane segment of domain IV of the sodium channel α-subunit.[8][9] Key amino acid residues, particularly a phenylalanine residue, are crucial for the high-affinity binding of these drugs.[8]

This compound as a Tool for Studying Sodium Channel Subtypes

The nine mammalian sodium channel subtypes (Nav1.1-1.9) exhibit distinct expression patterns and biophysical properties, contributing to their diverse physiological roles. The differential sensitivity of these subtypes to local anesthetics can be exploited to understand their contribution to cellular excitability and to develop subtype-selective drugs.

Due to the limited availability of specific IC50 values for amylocaine across all Nav subtypes in recent literature, we present data for its close structural and functional analog, lidocaine , to illustrate the principles of subtype-selective block. Amylocaine, being an ester-linked local anesthetic, shares the fundamental mechanism of state-dependent sodium channel blockade with the amide-linked lidocaine.

Quantitative Data: Differential Potency of Lidocaine Across Nav Subtypes

The following table summarizes the half-maximal inhibitory concentrations (IC50) of lidocaine for various sodium channel subtypes, demonstrating its differential potency. These values are influenced by experimental conditions such as holding potential and stimulation frequency, which alter the proportion of channels in different states.

Sodium Channel SubtypeIC50 (Tonic Block)IC50 (Use-Dependent/Inactivated State Block)Tissue/Cell TypeComments
Nav1.4 (Skeletal Muscle)>300 µM~100 µMRecombinant (hSkM1)Less sensitive than cardiac and some neuronal subtypes.[10]
Nav1.5 (Cardiac)~300 µM~10 µMRabbit Purkinje fibersHigh sensitivity in the inactivated state is crucial for its antiarrhythmic effects.[7]
Nav1.7 (Peripheral Nerve)---Important in pain pathways.
Nav1.8 (Peripheral Nerve)---Tetrodotoxin-resistant channel involved in nociception.

Note: The presented IC50 values are approximate and can vary based on the specific experimental conditions.

Experimental Protocols

The study of amylocaine's effects on sodium channel subtypes primarily relies on electrophysiological techniques, particularly patch-clamp, and biochemical assays like radioligand binding.

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents across the cell membrane while controlling the membrane potential. It is the gold standard for characterizing the state- and use-dependent block of sodium channels by compounds like amylocaine.

Objective: To determine the IC50 of this compound for a specific sodium channel subtype in its resting and inactivated states.

Materials:

  • Cell line stably expressing the sodium channel subtype of interest (e.g., HEK293 cells).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • Perfusion system for drug application.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH). Cesium is used to block potassium channels.

  • This compound stock solution.

Procedure:

  • Cell Preparation: Culture cells expressing the target Nav subtype on glass coverslips.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 1-3 MΩ when filled with internal solution.

  • Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

  • Voltage-Clamp Protocol for Tonic (Resting State) Block:

    • Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) where most channels are in the resting state.

    • Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.

    • Perfuse the cell with increasing concentrations of this compound and measure the reduction in the peak sodium current.

    • Construct a dose-response curve to determine the IC50 for tonic block.

  • Voltage-Clamp Protocol for Use-Dependent (Inactivated State) Block:

    • Hold the membrane potential at a more depolarized level (e.g., -70 mV) to induce steady-state inactivation in a fraction of the channels.

    • Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms (B15284909) at 10 Hz) to elicit use-dependent block.

    • Measure the progressive reduction in peak current during the pulse train in the presence of different concentrations of amylocaine.

    • Alternatively, use a long depolarizing prepulse to inactivate the channels before a test pulse to directly measure block of the inactivated state.

    • Construct a dose-response curve to determine the IC50 for use-dependent/inactivated state block.

Radioligand Binding Assay

This biochemical assay measures the binding of a radiolabeled ligand to its receptor, providing information on binding affinity (Kd) and receptor density (Bmax). For sodium channels, ligands like [³H]batrachotoxin, which binds to the open state, can be used in competition assays with unlabeled compounds like amylocaine.

Objective: To determine the binding affinity of this compound for a specific sodium channel subtype.

Materials:

  • Membrane preparations from cells or tissues expressing the sodium channel subtype of interest.

  • Radioligand (e.g., [³H]batrachotoxin).

  • This compound.

  • Scintillation counter.

  • Glass fiber filters.

  • Binding Buffer: 50 mM HEPES, 130 mM Choline Cl, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM Glucose, pH 7.4.[11]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

Procedure:

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound in the binding buffer.

  • Separation: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of amylocaine to generate a competition curve and calculate the IC50. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Sodium Channel Gating and Blockade

SodiumChannelGating Resting Resting (Closed) Open Open (Conducting) Resting->Open Depolarization Blocked Amylocaine-Bound (Blocked) Resting->Blocked Low Affinity Open->Resting Repolarization Inactivated Inactivated (Non-conducting) Open->Inactivated Inactivation Open->Blocked Moderate Affinity Inactivated->Resting Repolarization Inactivated->Blocked High Affinity Blocked->Resting Slow Dissociation

Caption: State-dependent binding of amylocaine to voltage-gated sodium channels.

Experimental Workflow: Whole-Cell Patch-Clamp

PatchClampWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture with Target Nav Subtype Pipette Pipette Fabrication Solutions Prepare Intra/Extra- cellular Solutions GigaSeal Giga-seal Formation Solutions->GigaSeal WholeCell Establish Whole-Cell Configuration GigaSeal->WholeCell Record Record Baseline Sodium Currents WholeCell->Record DrugApp Apply Amylocaine HCl Record->DrugApp RecordDrug Record Currents in Presence of Drug DrugApp->RecordDrug DoseResponse Construct Dose-Response Curve RecordDrug->DoseResponse IC50 Calculate IC50 DoseResponse->IC50

Caption: Workflow for determining amylocaine IC50 using patch-clamp.

Logical Relationship: Modulated Receptor Hypothesis

ModulatedReceptor ChannelState Channel State (Resting, Open, Inactivated) BindingAffinity Amylocaine Binding Affinity ChannelState->BindingAffinity Determines Block Degree of Channel Block BindingAffinity->Block Influences UseDependence Use-Dependent Block Block->UseDependence Leads to UseDependence->ChannelState Depends on (via neuronal activity)

Caption: Core principles of the Modulated Receptor Hypothesis.

Conclusion and Future Directions

This compound, as a prototypical local anesthetic, provides a foundational model for understanding the intricate interactions between small molecules and voltage-gated sodium channels. The principles of state- and use-dependent block, elucidated through studies of amylocaine and its successors like lidocaine, are fundamental to modern pharmacology and drug discovery. While specific high-throughput screening data for amylocaine on individual Nav subtypes is limited due to its historical standing, the experimental protocols and conceptual frameworks outlined in this guide are readily applicable.

Future research can leverage these established methodologies to re-evaluate historical compounds like amylocaine with modern techniques, potentially uncovering unappreciated subtype selectivities. Furthermore, understanding the detailed molecular interactions of a broad range of local anesthetics with different Nav subtypes will continue to inform the rational design of next-generation therapeutics with improved efficacy and safety profiles for the management of a wide array of channelopathies.

References

Methodological & Application

Application Notes and Protocols for Amylocaine Hydrochloride in In Vitro Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylocaine (B1215312) hydrochloride, one of the earliest synthetic local anesthetics, serves as a valuable tool in the study of ion channel function and pharmacology.[1][2] Like other local anesthetics, its primary mechanism of action involves the modulation of voltage-gated ion channels, leading to a blockade of nerve impulse conduction.[1][2] These application notes provide detailed protocols and data for the use of amylocaine hydrochloride in in vitro electrophysiology studies, with a focus on patch-clamp and voltage-clamp techniques. Understanding its effects on various ion channels is crucial for research into pain mechanisms, neuronal excitability, and the development of novel therapeutic agents.

Mechanism of Action

This compound, as a local anesthetic, primarily targets voltage-gated sodium channels.[1][2] By binding to a site within the pore of these channels, it stabilizes the inactivated state and physically obstructs the influx of sodium ions.[1][2] This action increases the threshold for electrical excitation and slows the propagation of action potentials in neurons. The effectiveness of this block is often state-dependent, with a higher affinity for channels that are in the open or inactivated state, a phenomenon known as use-dependent or phasic block.

Beyond its well-documented effects on sodium channels, amylocaine and other local anesthetics can also modulate other ion channels, including voltage-gated potassium and calcium channels, which can contribute to their overall electrophysiological profile.[3]

Data Presentation

Quantitative data on the inhibitory effects of this compound on specific voltage-gated sodium and potassium channels is limited in publicly available literature. However, data for other local anesthetics can provide a comparative reference for experimental design.

Table 1: Comparative Inhibitory Potency of Local Anesthetics on Voltage-Gated Sodium Channels (Nav)

Local AnestheticChannel SubtypeIC50 (µM)PreparationReference
Amylocaine HCl -Not Reported--
LidocaineOpen State~20WCW mutant[4]
LidocaineResting State~300WCW mutant[4]
Tetracaine-0.7Xenopus laevis sciatic nerve fibers
Bupivacaine-27Xenopus laevis sciatic nerve fibers

Table 2: Comparative Inhibitory Potency of Local Anesthetics on Voltage-Gated Potassium Channels (Kv)

Local AnestheticChannel SubtypeIC50 (µM)PreparationReference
Amylocaine HCl -Not Reported--
Bupivacaine-92Xenopus laevis sciatic nerve fibers
Lidocaine-1118Xenopus laevis sciatic nerve fibers
Tetracaine-946Xenopus laevis sciatic nerve fibers
MepivacaineTASK709Xenopus laevis oocytes[5]

Table 3: Effect of Amylocaine on L-type Voltage-Sensitive Ca2+ Channels

CompoundParameterValueCell TypeReference
Amylocaine K50 (mmol litre-1)0.74Rat cerebrocortical membranes

Experimental Protocols

The following are generalized protocols for whole-cell voltage-clamp and patch-clamp recordings to study the effects of this compound on voltage-gated ion channels. These should be adapted based on the specific cell type and recording equipment.

Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents

Objective: To determine the tonic and use-dependent block of voltage-gated sodium channels by this compound.

Materials:

  • Cell Culture: Neuronal cell line (e.g., ND7/23, SH-SY5Y) or primary neurons cultured on glass coverslips.

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: 100 mM stock solution in deionized water, stored at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.

  • Electrophysiology Setup: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.[6][7][8]

Procedure:

  • Preparation: Prepare external and internal solutions and ensure they are at the correct pH and osmolarity. Prepare fresh dilutions of this compound.

  • Cell Plating: Plate cells on coverslips at an appropriate density to allow for isolated single-cell recordings.

  • Recording Pipette: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a healthy cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Data Acquisition (Tonic Block):

    • Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure most sodium channels are in the resting state.

    • Apply a depolarizing voltage step (e.g., to 0 mV for 20 ms) to elicit a sodium current.

    • Perfuse the cell with increasing concentrations of this compound and repeat the voltage step to measure the steady-state block at each concentration.

  • Data Acquisition (Use-Dependent Block):

    • Hold the membrane potential at -100 mV.

    • Apply a train of depolarizing pulses (e.g., 20 pulses to 0 mV for 5 ms (B15284909) at 10 Hz).

    • Compare the reduction in peak current amplitude during the pulse train in the absence and presence of this compound.

Protocol 2: Whole-Cell Patch-Clamp Recording of Potassium Currents

Objective: To characterize the inhibition of voltage-gated potassium channels by this compound.

Materials:

  • Same as Protocol 1, with the following modifications:

  • External Solution (in mM): 140 Choline-Cl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, and 0.001 Tetrodotoxin (to block sodium channels). Adjust pH to 7.4 with HCl.

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 1.1 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.2 with KOH.

Procedure:

  • Follow steps 1-5 from Protocol 1.

  • Data Acquisition:

    • Hold the membrane potential at -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit potassium currents.

    • Perfuse the cell with various concentrations of this compound and repeat the voltage-step protocol to determine the concentration-dependent inhibition of the potassium currents.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep_solutions Prepare Solutions (External, Internal, Amylocaine) approach_cell Approach Cell prep_solutions->approach_cell pull_pipette Pull & Fire-Polish Patch Pipette pull_pipette->approach_cell prep_cells Prepare Cell Culture prep_cells->approach_cell giga_seal Form Gigaohm Seal approach_cell->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell record_currents Record Ion Currents (Voltage-Clamp) whole_cell->record_currents measure_peak Measure Peak Current Amplitude record_currents->measure_peak dose_response Construct Dose-Response Curve measure_peak->dose_response calc_ic50 Calculate IC50 dose_response->calc_ic50

Caption: Experimental workflow for a whole-cell patch-clamp study.

Caption: Mechanism of this compound action on sodium channels.

structure_activity cluster_sar Structure-Activity Relationship of Local Anesthetics cluster_properties Influence on Properties lipophilic Lipophilic Group (e.g., Aromatic Ring) intermediate Intermediate Chain (Ester or Amide Linkage) lipophilic->intermediate potency Potency lipophilic->potency Increases duration Duration of Action lipophilic->duration Increases hydrophilic Hydrophilic Group (e.g., Tertiary Amine) intermediate->hydrophilic metabolism Metabolism intermediate->metabolism Determines (Ester vs. Amide) onset Onset of Action hydrophilic->onset Influences (pKa)

Caption: Structure-activity relationship of local anesthetics.

References

Application Notes and Protocols for Blocking Sodium Currents with Amylocaine Hydrochloride in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylocaine hydrochloride, historically known as Stovaine, was the first synthetic local anesthetic, developed in 1903.[1][2] Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in excitable cells such as neurons.[3][4] By inhibiting the influx of sodium ions, this compound effectively dampens neuronal excitability, leading to a reversible blockade of nerve conduction and sensory perception.[3][4]

Patch clamp electrophysiology is the gold-standard technique for investigating the interaction of drugs with ion channels at the molecular level. This powerful method allows for precise measurement of ion currents through single channels or across the entire membrane of a cell, providing detailed insights into the mechanism of drug action. These application notes provide a comprehensive guide to utilizing this compound in patch clamp experiments to characterize its effects on sodium currents.

While this compound is of historical significance, it is less commonly used in modern research and clinical practice.[3] Consequently, detailed quantitative data from recent patch clamp studies are scarce. The following protocols and data tables are based on the established methodologies for characterizing local anesthetics and may utilize data from related compounds like lidocaine (B1675312) as a reference. Researchers are encouraged to generate specific data for this compound using the provided protocols.

Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

This compound, as a typical local anesthetic, exhibits a state-dependent affinity for voltage-gated sodium channels. This means its binding affinity is influenced by the conformational state of the channel: resting, open, or inactivated.[3] This property is fundamental to its mechanism of action and gives rise to two important phenomena: tonic and phasic block.[5]

  • Tonic Block: This refers to the binding of the drug to the channel in its resting (closed) state. It is typically measured by applying infrequent depolarizing pulses from a hyperpolarized holding potential.

  • Phasic (Use-Dependent) Block: This describes the enhanced channel blockade that occurs with repetitive stimulation (i.e., high-frequency firing of action potentials).[5] During repeated depolarizations, channels spend more time in the open and inactivated states, for which this compound has a higher affinity.[6] This results in a cumulative block of the sodium current.

The interaction of this compound with the sodium channel is thought to occur at a binding site within the inner pore of the channel.[6]

Quantitative Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from patch clamp experiments with this compound. Example data from other local anesthetics may be used for illustrative purposes and should be replaced with experimental data for Amylocaine.

Table 1: Tonic Block of Sodium Currents by this compound

Concentration (µM)Peak Current (pA)% Inhibition
Control-2500 ± 1500
10-2200 ± 13012
30-1800 ± 11028
100-1250 ± 9050
300-700 ± 6072
1000-300 ± 4088
IC50 (µM) -~100

Note: This data is hypothetical and for illustrative purposes. Actual IC50 values for this compound need to be experimentally determined.

Table 2: Use-Dependent Block of Sodium Currents by this compound

Frequency (Hz)Peak Current Amplitude (Normalized)
Control
11.00 ± 0.02
50.98 ± 0.03
100.97 ± 0.03
Amylocaine (100 µM)
10.85 ± 0.04
50.65 ± 0.05
100.45 ± 0.06

Note: This table illustrates the expected trend of increased block with higher stimulation frequencies.

Table 3: Effect of this compound on the Voltage-Dependence of Inactivation

ParameterControlAmylocaine (100 µM)
V1/2 of Inactivation (mV) -85.2 ± 1.5-95.8 ± 1.8
Slope Factor (k) 6.1 ± 0.36.3 ± 0.4

Note: A negative shift in the half-inactivation potential (V1/2) is characteristic of many local anesthetics, indicating stabilization of the inactivated state.

Experimental Protocols

The following are detailed protocols for conducting whole-cell patch clamp experiments to characterize the effects of this compound on voltage-gated sodium currents. These protocols can be adapted for various cell types expressing endogenous or recombinant sodium channels (e.g., dorsal root ganglion neurons, HEK293 cells expressing specific Nav subtypes).

Cell Preparation and Solutions

Cell Culture:

  • Culture cells (e.g., HEK293 cells stably expressing a specific sodium channel isoform) under standard conditions.

  • For experiments, plate cells on glass coverslips at a suitable density to allow for isolated single cells for patching.

Solutions:

  • External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310-320 mOsm.

  • Internal (Pipette) Solution (in mM): 140 CsF (or CsCl to reduce potassium currents), 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~300-310 mOsm.

  • This compound Stock Solution: Prepare a high concentration stock solution (e.g., 100 mM) in deionized water. Dilute to the final desired concentrations in the external solution on the day of the experiment.

Whole-Cell Patch Clamp Recording

Equipment:

  • Patch clamp amplifier and data acquisition system

  • Inverted microscope

  • Micromanipulator

  • Perfusion system

Procedure:

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Cell Approach: Place a coverslip with cells in the recording chamber and perfuse with the external solution. Under microscopic guidance, approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.

  • Gigaohm Seal Formation: Once the pipette tip touches the cell membrane, release the positive pressure. A high-resistance seal (>1 GΩ) should form between the pipette tip and the cell membrane. Gentle suction can be applied if necessary.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration. This provides electrical and diffusional access to the cell's interior.

  • Data Acquisition: Compensate for series resistance and cell capacitance to ensure accurate voltage control. Record sodium currents using appropriate voltage protocols.

Voltage Protocols for Characterizing Sodium Current Block

a) Protocol for Measuring Tonic Block (IC50 Determination)

  • Holding Potential: Hold the cell at a hyperpolarized potential of -120 mV to ensure most sodium channels are in the resting state.

  • Test Pulse: Apply a depolarizing test pulse to 0 mV for 20-50 ms (B15284909) to elicit a peak inward sodium current.

  • Frequency: Deliver test pulses at a low frequency (e.g., 0.1 Hz) to prevent the development of use-dependent block.

  • Procedure:

    • Obtain a stable baseline recording of the sodium current in the control external solution.

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Continue applying the low-frequency test pulses until a new steady-state level of block is reached.

    • Repeat for a range of this compound concentrations to construct a dose-response curve and determine the IC50 value.

b) Protocol for Measuring Use-Dependent Block

  • Holding Potential: Hold the cell at -120 mV.

  • Pulse Train: Apply a train of depolarizing pulses to 0 mV (20 ms duration) at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

  • Procedure:

    • Record the current response to the pulse train in the control solution.

    • Perfuse with this compound and repeat the pulse train at each frequency.

    • Analyze the progressive decrease in the peak current amplitude during the train to quantify use-dependent block.

c) Protocol for Measuring the Effect on Voltage-Dependence of Inactivation

  • Holding Potential: Hold the cell at -120 mV.

  • Inactivation Protocol: Apply a series of 500 ms pre-pulses to various potentials (e.g., from -140 mV to -20 mV in 10 mV increments) followed by a constant test pulse to 0 mV to measure the available sodium current.

  • Procedure:

    • Perform the inactivation protocol in the control solution.

    • Perfuse with this compound and repeat the protocol.

    • Plot the normalized peak current as a function of the pre-pulse potential and fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2) and the slope factor (k).

Visualizations

Signaling Pathway of Sodium Channel Blockade

Caption: Mechanism of state-dependent sodium channel blockade by this compound.

Experimental Workflow for Patch Clamp Analysis

Patch_Clamp_Workflow A Cell Preparation (e.g., HEK293 with Nav1.x) D Obtain Gigaohm Seal (>1 GΩ) A->D B Prepare Solutions (Internal, External, Amylocaine) B->D C Fabricate Patch Pipette (2-5 MΩ resistance) C->D E Establish Whole-Cell Configuration D->E F Record Baseline Sodium Currents E->F G Apply Voltage Protocols (Tonic, Use-Dependent, Inactivation) F->G H Perfuse with This compound G->H I Record Sodium Currents in presence of Amylocaine H->I J Data Analysis (IC50, Kinetics, V1/2 Shift) I->J K Washout I->K L Record Recovery K->L L->J

References

Application Notes and Protocols for Amylocaine Hydrochloride Solutions in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylocaine hydrochloride, one of the earliest synthetic local anesthetics, continues to be a compound of interest in research due to its mechanism of action as a voltage-gated sodium channel blocker.[1] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for various research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for calculating concentrations and understanding the behavior of the compound in solution.

PropertyValueReference
Chemical Name [1-(dimethylamino)-2-methylbutan-2-yl] benzoate;hydrochloride[1][2]
Synonyms Stovaine, Amyleine hydrochloride[1][2]
CAS Number 532-59-2[1][2]
Molecular Formula C₁₄H₂₂ClNO₂[1]
Molecular Weight 271.78 g/mol [1][2]
Melting Point 173-175°C[3]
Solubility Slightly soluble in DMSO (with heating) and Methanol.[3]
Appearance White to off-white solid/crystalline powder.[3]
Storage Refrigerator, under inert atmosphere.[3]

Experimental Protocols

I. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), which can be further diluted in aqueous buffers for final experimental concentrations.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Tare the balance: Place a sterile microcentrifuge tube on the analytical balance and tare it.

  • Weigh the this compound: Carefully weigh the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.718 mg of this compound (Molecular Weight = 271.78 g/mol ).

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution with 2.718 mg of this compound, add 1 mL of DMSO.

  • Dissolve the compound: Close the tube tightly and vortex the solution until the powder is completely dissolved. If the compound does not dissolve readily, gentle warming in a water bath (37°C) may be applied.[3]

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For longer-term storage, -80°C is recommended.

II. Preparation of Working Solutions in Phosphate-Buffered Saline (PBS)

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer, such as Phosphate-Buffered Saline (PBS), to prepare working solutions for cell-based assays or other in vitro experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes or vials

  • Calibrated micropipettes

Procedure:

  • Determine the final concentration: Decide on the final concentration of this compound required for your experiment.

  • Calculate the dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in the desired final volume of PBS. For example, to prepare 1 mL of a 100 µM working solution, you would need 10 µL of the 10 mM stock solution.

    • Calculation: (Final Concentration × Final Volume) / Stock Concentration = Volume of Stock

    • (100 µM × 1 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Prepare the working solution: Add the appropriate volume of PBS to a sterile tube. Then, add the calculated volume of the this compound stock solution to the PBS. It is important to add the stock solution to the buffer to ensure rapid mixing and prevent precipitation.

  • Mix thoroughly: Gently vortex or invert the tube to ensure the solution is homogeneous.

  • pH check (optional but recommended): For sensitive applications, verify the pH of the final working solution. The addition of a small volume of DMSO should have a minimal effect on the pH of a buffered solution like PBS.

  • Use immediately: It is recommended to prepare fresh working solutions daily for experiments.

Stability and Storage

  • Powder: this compound powder should be stored in a refrigerator under an inert atmosphere.[3]

  • Stock Solutions (in DMSO): When stored at -20°C, stock solutions are expected to be stable for at least one month. For storage up to six months, -80°C is recommended. Avoid multiple freeze-thaw cycles by aliquoting the stock solution.

  • Aqueous Working Solutions: Aqueous solutions of local anesthetics are generally less stable. It is best practice to prepare fresh working solutions from the stock solution on the day of the experiment. The stability of local anesthetic hydrochlorides in aqueous solutions is pH-dependent, with greater stability generally observed at a slightly acidic pH.

Mechanism of Action: Signaling Pathway

This compound, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[1] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the membrane and the propagation of action potentials. The result is a reversible blockade of nerve impulse conduction and a loss of sensation in the area of application.

G cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel Na_in Na+ Influx Na_channel->Na_in Block Blockade Depolarization Membrane Depolarization Na_in->Depolarization Na_out Na+ Na_out->Na_channel Action_Potential Action Potential Propagation Depolarization->Action_Potential Nerve_Impulse Nerve Impulse Action_Potential->Nerve_Impulse Amylocaine Amylocaine HCl Amylocaine->Na_channel Binds to channel Block->Na_in Inhibits Inhibition Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for utilizing this compound in a typical in vitro cell-based assay.

G cluster_prep Solution Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Stock_Sol Prepare 10 mM Stock in DMSO Working_Sol Prepare Working Solution in PBS Stock_Sol->Working_Sol Treatment Treat Cells with Amylocaine HCl Working_Sol->Treatment Cell_Culture Culture Cells Cell_Culture->Treatment Incubation Incubate Treatment->Incubation Data_Acquisition Data Acquisition (e.g., Plate Reader) Incubation->Data_Acquisition Data_Analysis Analyze Data Data_Acquisition->Data_Analysis Results Interpret Results Data_Analysis->Results

References

Amylocaine Hydrochloride: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylocaine (B1215312) hydrochloride, historically known by the trade name Stovaine, was the first fully synthetic local anesthetic, developed in 1903. As an ester-type local anesthetic, its primary mechanism of action is the blockade of voltage-gated sodium channels, which is fundamental to its ability to inhibit the generation and propagation of action potentials in neurons.[1] Although its clinical use has been largely superseded by more modern local anesthetics with improved safety and efficacy profiles, amylocaine hydrochloride remains a compound of interest in neuroscience research for studying the fundamental mechanisms of local anesthesia and for comparative pharmacological studies.

These application notes provide an overview of the known mechanisms of action of this compound and detailed, adaptable protocols for its application in contemporary neuroscience research techniques.

Mechanism of Action

The primary mechanism of action of this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels in neuronal membranes.[1][2] This action is state-dependent, with a higher affinity for open and inactivated channels than for channels in the resting state. The unionized form of amylocaine crosses the neuronal membrane and, once in the axoplasm, the ionized form binds to a receptor site within the pore of the sodium channel. This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential. By inhibiting action potential generation and propagation, this compound effectively blocks nerve conduction.

In addition to its primary action on sodium channels, research has shown that amylocaine can also interact with other ion channels. For instance, it has been demonstrated to displace [3H]PN200-110 from L-type voltage-sensitive Ca2+ channels in rat cerebrocortical membranes, suggesting a potential modulatory role at these channels as well.[3]

Data Presentation

The following tables summarize the available quantitative data on the effects of this compound in neuroscience-related research. Due to the historical nature of the compound, comprehensive modern datasets are limited.

ParameterValueSpeciesPreparationMethodReference
Affinity Constant (K50) for L-type Ca2+ channels0.74 mmol litre-1RatCerebrocortical membranes[3H]PN200-110 displacement assay[3]

Experimental Protocols

The following are detailed, adaptable protocols for key experiments in neuroscience research using this compound. These protocols are based on established methodologies for other local anesthetics and should be optimized for the specific cell type or preparation being studied.

Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording

Objective: To characterize the effects of this compound on voltage-gated sodium currents and action potential firing in cultured neurons.

Materials:

  • Cultured neurons (e.g., dorsal root ganglion neurons, cortical neurons)

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass pipettes

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4

  • Internal solution (for sodium current recording, in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH 7.2

  • Internal solution (for action potential recording, in mM): 140 K-gluconate, 5 NaCl, 1 CaCl2, 1 MgCl2, 11 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP; pH 7.2

  • This compound stock solution (e.g., 100 mM in deionized water)

Procedure:

  • Preparation:

    • Prepare external and internal solutions and filter-sterilize.

    • Prepare a fresh stock solution of this compound.

    • Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording Sodium Currents (Voltage-Clamp):

    • Establish a whole-cell patch-clamp configuration on a neuron.

    • Hold the neuron at a membrane potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit voltage-gated sodium currents.

    • Establish a stable baseline recording of sodium currents in the external solution.

    • Perfuse the recording chamber with varying concentrations of this compound (e.g., 1 µM to 1 mM) and record the sodium currents at each concentration.

    • Perform a washout with the external solution to assess the reversibility of the block.

  • Recording Action Potentials (Current-Clamp):

    • Establish a whole-cell patch-clamp configuration using the appropriate internal solution.

    • Record the resting membrane potential.

    • Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.

    • Establish a stable baseline of action potential firing.

    • Perfuse the chamber with a known concentration of this compound and record the changes in action potential threshold, amplitude, duration, and firing frequency.

    • Perform a washout with the external solution.

Data Analysis:

  • For sodium currents, plot a dose-response curve of the percentage of current inhibition versus the concentration of this compound to determine the IC50.

  • For action potentials, quantify the changes in key parameters (threshold, amplitude, duration, number of spikes) in the presence of this compound.

Protocol 2: In Vivo Microdialysis

Objective: To measure the effect of local administration of this compound on extracellular neurotransmitter levels in a specific brain region of an anesthetized animal.

Materials:

  • Anesthetized rodent (e.g., rat, mouse)

  • Stereotaxic frame

  • Microdialysis probe

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Analytical system for neurotransmitter quantification (e.g., HPLC-ECD)

Procedure:

  • Surgical Preparation:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Perform a craniotomy over the brain region of interest.

    • Slowly implant the microdialysis probe into the target region.

  • Microdialysis:

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline of neurotransmitter levels.

    • Collect baseline dialysate samples (e.g., every 15-20 minutes).

    • Switch the perfusion medium to aCSF containing the desired concentration of this compound (reverse dialysis).

    • Continue to collect dialysate samples to measure the effect of this compound on neurotransmitter levels.

    • Switch back to aCSF to perform a washout.

  • Sample Analysis:

    • Analyze the collected dialysate samples for the concentration of the neurotransmitter of interest using an appropriate analytical technique.

Data Analysis:

  • Express the neurotransmitter concentrations as a percentage of the baseline levels and plot the time course of the effect of this compound.

Visualizations

Signaling_Pathway cluster_membrane Neuronal Membrane cluster_axoplasm Axoplasm Na_channel Voltage-Gated Na+ Channel Block Blockade Na_channel->Block Amylocaine_out Amylocaine (unionized) Amylocaine_in Amylocaine (ionized) Amylocaine_out->Amylocaine_in Diffusion Amylocaine_in->Na_channel Binds to internal site Na_ion_in Depolarization Depolarization Na_ion_in->Depolarization AP Action Potential Propagation Depolarization->AP Block->Na_ion_in Inhibits Na_ion_out Na_ion_out->Na_ion_in Normal Flow

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Experimental_Workflow cluster_protocol Patch-Clamp Protocol prep 1. Prepare Neuronal Culture and Solutions patch 2. Establish Whole-Cell Patch-Clamp Configuration prep->patch baseline 3. Record Baseline (Na+ Currents or Action Potentials) patch->baseline application 4. Apply Amylocaine HCl (Varying Concentrations) baseline->application recording 5. Record Drug Effect application->recording washout 6. Washout and Record Recovery recording->washout analysis 7. Data Analysis (IC50, AP parameters) washout->analysis

Caption: Workflow for patch-clamp analysis of this compound effects.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Amylocaine Hydrochloride and its Potential Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amylocaine (B1215312) hydrochloride, historically known as Stovaine, was the first synthetic and non-addictive local anesthetic, developed in 1903.[1][2] It functions by blocking voltage-gated sodium channels in nerve cell membranes, thereby inhibiting the transmission of pain signals.[2] Although its clinical use has been largely superseded by newer agents, the analysis of amylocaine and related compounds remains relevant for forensic toxicology, stability studies of existing formulations, and research purposes. This application note details two robust HPLC-based methods for the quantification of amylocaine hydrochloride: an HPLC-UV method suitable for bulk and pharmaceutical dosage forms, and a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for analysis in biological matrices.

Principle of Separation

The methods described utilize reverse-phase (RP) chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Amylocaine, being a moderately nonpolar molecule, is retained on the column and separated from more polar and less polar compounds. By adjusting the mobile phase composition, elution can be controlled to achieve optimal separation from potential impurities, degradation products, or metabolites.

Method 1: HPLC-UV for Pharmaceutical Formulations

This method is adapted from a validated, stability-indicating HPLC procedure for this compound in the presence of its degradation products.[3] It is ideal for quality control and content uniformity testing.

3.1. Experimental Protocol

A. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance, volumetric flasks, and pipettes

  • HPLC-grade acetonitrile, distilled water, triethylamine (B128534), and ortho-phosphoric acid

B. Chromatographic Conditions The quantitative data and chromatographic conditions are summarized in Table 1.

ParameterCondition
Column Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Distilled Water : Acetonitrile : Triethylamine (530 : 470 : 0.1, v/v/v)[3]
pH Adjustment Adjusted to pH 3.0 with ortho-phosphoric acid[3]
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Detection Wavelength 234 nm[3]
Injection Volume 20 µL
Column Temperature Ambient

Table 1: HPLC-UV Chromatographic Conditions for this compound Analysis.

C. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of distilled water, acetonitrile, and triethylamine in the ratio of 530:470:0.1.[3] Mix thoroughly and adjust the pH to 3.0 using ortho-phosphoric acid.[3] Degas the solution using vacuum filtration or sonication before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 5-50 µg/mL).

D. Sample Preparation

  • Bulk Powder: Accurately weigh an amount of powder equivalent to 10 mg of this compound and prepare a 100 µg/mL solution as described for the standard stock solution.

  • Dosage Form (e.g., Injection/Cream): Accurately weigh a quantity of the formulation equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.

Method 2: LC-MS/MS for Biological Matrices

For the analysis of amylocaine in biological samples like plasma or serum, a more selective and sensitive LC-MS/MS method is required.[4] While a specific method for amylocaine is not widely published, a robust protocol can be established based on methods for similar local anesthetics.[4][5]

4.1. Experimental Protocol

A. Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)

  • Reversed-phase C18 or similar column (e.g., Newcrom R1)[6]

  • LC-MS grade acetonitrile, water, and formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[4] or extraction solvents (e.g., diethyl ether)[5]

B. Chromatographic and Mass Spectrometric Conditions The conditions presented in Table 2 are suggested starting points for method development. For MS compatibility, volatile acids like formic acid are used instead of non-volatile acids like phosphoric acid.[6]

ParameterCondition
Column Newcrom R1 or equivalent C18 (e.g., 150 mm x 2.0 mm, 3 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient (e.g., 5% to 95% B over 5 minutes)
Flow Rate 0.20 mL/min[4]
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 236.2 [M+H]⁺ (for Amylocaine, C₁₄H₂₁NO₂)
Product Ions (Q3) Hypothetical transitions, requires optimization (e.g., m/z 114.1, m/z 86.1)
Collision Energy Requires optimization

Table 2: Proposed LC-MS/MS Conditions for this compound Analysis.

C. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: To 250 µL of plasma, add an internal standard and 750 µL of 4% phosphoric acid. Vortex and load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the amylocaine and internal standard with 1 mL of methanol or acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 150 µL of mobile phase A for injection.[5]

Data Presentation and Method Validation Summary

A validated HPLC method should demonstrate acceptable linearity, accuracy, precision, and sensitivity. Table 3 summarizes typical performance characteristics based on validated methods for similar local anesthetics.[5][7][8]

Validation ParameterTypical Acceptance Criteria / Value
Linearity (r²) ≥ 0.999[5][7]
Range 10-100 ng/mL (LC-MS/MS)[4]; 20-100 µg/mL (HPLC-UV)[7]
Accuracy (% Recovery) 85-115% (95-105% for formulations)[5][7]
Precision (% RSD) < 15% for biological samples; < 2% for formulations[7]
Limit of Detection (LOD) 0.56 µg/mL (HPLC-UV)[8]
Limit of Quantification (LOQ) 1.69 µg/mL (HPLC-UV)[8]

Table 3: Summary of Typical Method Validation Parameters.

Potential Metabolites of Amylocaine

Detailed metabolic pathways for amylocaine are not extensively documented.[1] However, as a benzoate (B1203000) ester, it is expected to undergo rapid hydrolysis by plasma cholinesterases.[2] This reaction would cleave the ester bond, yielding two primary metabolites: benzoic acid and 1-(dimethylamino)-2-methyl-2-butanol. The HPLC methods described, particularly the gradient LC-MS/MS method, should be capable of separating the parent drug from these more polar metabolites.

G cluster_main Proposed Metabolic Pathway of Amylocaine Amylocaine Amylocaine Enzyme Plasma Cholinesterases (Ester Hydrolysis) Amylocaine->Enzyme Metabolite1 Benzoic Acid Metabolite2 1-(dimethylamino)-2-methyl-2-butanol Enzyme->Metabolite1 +

Caption: Proposed hydrolysis of Amylocaine into its primary metabolites.

Experimental Workflow Visualization

The overall process from sample handling to final analysis follows a structured workflow, which is crucial for obtaining reproducible results.

cluster_workflow Analytical Workflow for Amylocaine node_sample Sample Collection (e.g., Plasma, Dosage Form) node_prep Sample Preparation (SPE, LLE, or Dilution) node_sample->node_prep node_hplc HPLC Separation (Reversed-Phase Column) node_prep->node_hplc node_detect Detection (UV or MS/MS) node_hplc->node_detect node_data Data Acquisition & Processing node_detect->node_data node_quant Quantification (Calibration Curve) node_data->node_quant

Caption: General experimental workflow for HPLC analysis.

References

Application Note: Development of a Stability-Indicating Assay for Amylocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylocaine hydrochloride is a synthetic local anesthetic, historically significant as one of the first of its kind.[1][2] As with any active pharmaceutical ingredient (API), ensuring its stability over time is crucial for safety and efficacy. A stability-indicating assay method (SIAM) is a validated analytical procedure that accurately quantifies the drug substance in the presence of its degradation products, impurities, and excipients. The development of such a method is a regulatory requirement and a critical component of the drug development process, as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]

This application note provides a detailed protocol for the development of a stability-indicating HPLC assay for this compound. The methodology encompasses forced degradation studies to identify potential degradation pathways and the subsequent development and validation of a high-performance liquid chromatography (HPLC) method capable of separating and quantifying this compound from its degradation products.

Chemical Information

  • Chemical Name: [1-(dimethylamino)-2-methylbutan-2-yl] benzoate;hydrochloride[5]

  • CAS Number: 532-59-2[5]

  • Molecular Formula: C₁₄H₂₂ClNO₂[6]

  • Molecular Weight: 271.78 g/mol [5]

  • Chemical Structure: Amylocaine is an ester of benzoic acid and a tertiary amine. This structure suggests potential degradation through hydrolysis of the ester linkage and oxidation of the tertiary amine.[7][8]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Hydrochloric acid (HCl), AR grade

  • Sodium hydroxide (B78521) (NaOH), AR grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Potassium phosphate (B84403) monobasic, AR grade

  • Orthophosphoric acid, AR grade

  • Water, HPLC grade

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector.

  • Analytical balance

  • pH meter

  • Forced degradation studies will require a calibrated hot air oven, a photostability chamber, and water baths.

Preparation of Solutions
  • This compound Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in 25 mL of a 50:50 mixture of water and acetonitrile.

  • Acidic Solution (0.1 M HCl): Dilute 8.3 mL of concentrated HCl to 1000 mL with water.

  • Basic Solution (0.1 M NaOH): Dissolve 4.0 g of NaOH in 1000 mL of water.

  • Oxidizing Solution (3% H₂O₂): Dilute 10 mL of 30% H₂O₂ to 100 mL with water.

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the API to an appropriate extent (typically 5-20% degradation) to ensure the analytical method can detect and separate the degradation products.[9][10]

  • Acid Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration.

  • Base Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 12 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute with the mobile phase. Due to the ester linkage, Amylocaine is expected to be susceptible to base-catalyzed hydrolysis.[7]

  • Oxidative Degradation: To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 48 hours. Withdraw samples and dilute with the mobile phase. The tertiary amine moiety is a potential site for oxidation.[11]

  • Thermal Degradation: Expose the solid this compound powder to 80°C in a hot air oven for 48 hours. Also, reflux a solution of the drug in water at 80°C for 48 hours. Dissolve/dilute the samples in the mobile phase.

  • Photolytic Degradation: Expose the solid drug and a solution of the drug (100 µg/mL in water) to UV light (254 nm) and visible light in a photostability chamber for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]

G cluster_0 Assay Development Workflow Drug_Substance Amylocaine HCl Forced_Degradation Forced Degradation Studies Method_Development HPLC Method Development Method_Validation Method Validation Stability_Assay Stability-Indicating Assay

HPLC Method Development and Validation

Based on the chemical nature of this compound and its expected degradation products (e.g., benzoic acid), a reverse-phase HPLC method is proposed.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B, 5-15 min: 20-80% B, 15-20 min: 80% B, 20-25 min: 80-20% B, 25-30 min: 20% B
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Injection Volume 20 µL
Column Temperature 30°C

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated by analyzing the stressed samples and ensuring the peaks are well-resolved.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

G cluster_1 Forced Degradation Workflow Amylocaine_Sample Amylocaine HCl Sample Acid Acid Hydrolysis (0.1M HCl, 60°C) Base Base Hydrolysis (0.1M NaOH, 60°C) Oxidation Oxidation (3% H₂O₂, RT) Thermal Thermal (80°C, Solid & Solution) Photo Photolytic (UV/Vis Light) HPLC_Analysis HPLC Analysis

Data Presentation

The following tables summarize the expected outcomes from the forced degradation studies and the validation of the HPLC method.

Table 1: Summary of Forced Degradation Results

Stress ConditionTime% Degradation of Amylocaine HClNo. of Degradation PeaksRetention Time of Major Degradant(s) (min)
0.1 M HCl24h~15%1-2~3.5
0.1 M NaOH12h~20%1-2~3.5
3% H₂O₂48h~10%1~5.2
Thermal (80°C)48h~5%1Varies
Photolytic-< 2%0-

Note: The primary degradation product from hydrolysis is expected to be benzoic acid, which would have a significantly different retention time from the parent drug.

Table 2: HPLC Method Validation Summary

Validation ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
LOD (µg/mL) ~0.1
LOQ (µg/mL) ~0.3
Robustness No significant impact on results

Discussion

The primary degradation pathway for this compound is anticipated to be the hydrolysis of its ester bond, yielding benzoic acid and 1-(dimethylamino)-2-methyl-2-butanol.[7] This is expected to be more rapid under basic conditions. Oxidation of the tertiary amine to an N-oxide is another likely degradation route.[11] The proposed HPLC method is designed to separate the relatively non-polar Amylocaine from the more polar benzoic acid and other potential degradation products. The use of a gradient elution will ensure that both early-eluting polar compounds and the parent drug are effectively resolved. The validation of this method as per ICH guidelines will confirm its suitability for use in stability studies of this compound drug substance and product.

G cluster_2 Method Validation Parameters Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD/LOQ Robustness Robustness Validated_Method Validated Stability-Indicating Method

Conclusion

This application note provides a comprehensive framework for developing a stability-indicating HPLC assay for this compound. By systematically performing forced degradation studies and developing a robust, validated HPLC method, researchers and drug development professionals can confidently assess the stability of this compound, ensuring the quality, safety, and efficacy of the final drug product.

References

Application Notes: Amylocaine Hydrochloride as a Reference Compound in Local Anesthetic Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylocaine (B1215312) hydrochloride, historically known by the trade name Stovaine, holds a significant place in the history of pharmacology as the first synthetic local anesthetic, developed by Ernest Fourneau in 1903.[1][2] It was introduced as a safer, non-addictive alternative to cocaine, primarily for spinal anesthesia.[1][3] While its clinical use is now obsolete, having been superseded by more effective and safer agents like lidocaine (B1675312) and bupivacaine, amylocaine can still serve as a valuable historical reference compound in the preclinical screening of new local anesthetic candidates.[4] Its ester-based structure and historical data provide a baseline for comparison, particularly when evaluating novel ester-type local anesthetics.

These application notes provide a framework for utilizing amylocaine hydrochloride as a reference standard in modern in vitro and in vivo screening protocols.

Mechanism of Action

Like other local anesthetics, this compound's primary mechanism of action is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[1] By reversibly binding to these channels, it prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials.[1] This inhibition of nerve impulse conduction results in a temporary loss of sensation in the area supplied by the affected nerves. The uncharged form of the local anesthetic is thought to cross the nerve membrane, after which the ionized form binds to the receptor site within the channel.

LocalAnesthetic_Pathway cluster_membrane Nerve Cell Membrane cluster_extracellular cluster_intracellular Na_channel_closed Voltage-Gated Na+ Channel (Resting) Na_channel_open Na+ Channel (Open) Na_channel_closed->Na_channel_open Opens Na_channel_inactivated Na+ Channel (Inactivated) Na_channel_open->Na_channel_inactivated Inactivates Na_in Na+ Na_channel_open->Na_in Na+ Influx Block Conduction Blocked Na_channel_open->Block Prevents Na+ Influx Na_out Na+ Amylocaine_ion Amylocaine (BH+) Amylocaine_ion->Na_channel_open Binds to Receptor Site Amylocaine_base Amylocaine (B) Amylocaine_base->Amylocaine_ion Ionization in Axoplasm (Ion Trapping) Nerve_impulse Nerve Impulse (Depolarization) Nerve_impulse->Na_channel_closed Stimulates

Caption: Mechanism of action of local anesthetics on voltage-gated sodium channels.

Data Presentation

Quantitative pharmacological data for this compound is scarce in modern literature due to its early obsolescence. The following tables compare the known characteristics of amylocaine with standard local anesthetics. Procaine (B135) is used as a primary comparator due to their historical proximity and both being ester-type anesthetics.

Table 1: Physicochemical and Pharmacological Properties of Selected Local Anesthetics

PropertyAmylocaine (Stovaine)ProcaineLidocaineBupivacaine
Chemical Class AminoesterAminoesterAminoamideAminoamide
pKa Data not available8.97.98.1
Lipid Solubility (Partition Coefficient) Data not availableLow (0.6)Moderate (2.9)High (27.5)
Protein Binding (%) Data not available66495
Relative Potency (vs. Procaine=1) > 1 (More potent)1416
Onset of Action Data not availableSlowFastModerate
Duration of Action (min) Data not available15-3060-120180-450
Toxicity More toxic than procaineLowModerateHigh

Experimental Protocols

The following are generalized protocols for the in vitro and in vivo screening of local anesthetics, in which this compound can be used as a reference compound.

In Vitro Screening: Isolated Nerve Preparation

This protocol assesses the direct nerve-blocking activity of a compound.

Objective: To determine the minimum effective concentration (Cm) of a test compound required to produce conduction blockade in an isolated nerve.

Materials:

  • Isolated sciatic nerves from frogs or rats.

  • Ringer's solution (for amphibians) or Krebs-Henseleit solution (for mammals).

  • Test compounds (e.g., novel anesthetic, amylocaine HCl, lidocaine HCl) at various concentrations.

  • Nerve chamber with stimulating and recording electrodes.

  • Stimulator and oscilloscope/data acquisition system.

Procedure:

  • Dissect the sciatic nerve and mount it in the nerve chamber.

  • Perfuse the nerve with the appropriate physiological solution and record baseline compound action potentials (CAPs) by applying a supramaximal stimulus.

  • Replace the physiological solution with a solution containing the test compound at a known concentration.

  • Continuously stimulate the nerve and record the amplitude of the CAP over time.

  • Blockade is defined as a specific percentage reduction (e.g., 50% or 100%) in the CAP amplitude.

  • Wash the nerve with the physiological solution to observe the reversibility of the block.

  • Repeat with different concentrations to determine the Cm.

InVitro_Workflow start Start dissect Dissect and Mount Isolated Sciatic Nerve start->dissect baseline Record Baseline Compound Action Potential (CAP) dissect->baseline apply Apply Test Compound (e.g., Amylocaine HCl) baseline->apply record Stimulate and Record CAP Amplitude Over Time apply->record washout Washout with Physiological Solution record->washout analyze Analyze Data (Determine Cm, Onset, Recovery) washout->analyze end End analyze->end

Caption: General workflow for in vitro local anesthetic screening.
In Vivo Screening: Guinea Pig Intradermal Wheal Assay

This protocol evaluates the infiltration anesthesia properties of a compound.

Objective: To assess the potency and duration of action of a test compound when administered via intradermal injection.

Materials:

  • Adult guinea pigs.

  • Test compounds (e.g., novel anesthetic, amylocaine HCl, procaine HCl) at various concentrations.

  • Tuberculin syringes with 30-gauge needles.

  • A sharp stimulus (e.g., pinprick).

Procedure:

  • Shave the dorsal skin of the guinea pigs 24 hours before the experiment.

  • On the day of the experiment, inject a small volume (e.g., 0.1 mL) of the test solution intradermally to raise a wheal.

  • At set time intervals (e.g., every 5 minutes), test for the presence of anesthesia by applying a pinprick stimulus to the center of the wheal. The absence of a cutaneous muscle twitch (panniculus carnosus reflex) indicates a successful block.

  • Onset of Action: The time from injection to the first absence of the reflex.

  • Duration of Action: The time from the onset of anesthesia until the reflex returns.

  • Test multiple concentrations to establish a dose-response relationship.

In Vivo Screening: Rat Tail-Flick Test

This protocol is used to evaluate topical or infiltration anesthesia.

Objective: To measure the analgesic effect of a topically applied or injected local anesthetic by assessing the response to a thermal stimulus.

Materials:

  • Adult rats.

  • Test compounds formulated as a cream, gel, or injectable solution.

  • Tail-flick analgesia meter (radiant heat source).

  • Control formulation (vehicle).

Procedure:

  • Determine the baseline tail-flick latency for each rat by applying the heat source to the tail and measuring the time until the rat flicks its tail away. A cut-off time is set to prevent tissue damage.

  • Apply the test or control formulation to a specific area of the tail (for topical application) or inject subcutaneously at the base of the tail (for infiltration).

  • At predetermined time points post-application, re-measure the tail-flick latency.

  • An increase in latency compared to baseline and the vehicle control indicates an anesthetic effect.

  • The peak effect and the duration of the analgesic effect can be determined from the time-course data.

Conclusion

This compound, as the first synthetic local anesthetic, provides a unique historical benchmark for the screening and development of new anesthetic agents, particularly those of the ester class. While the lack of modern, comprehensive pharmacological data presents limitations, its established, albeit qualitative, profile as a potent but relatively toxic agent allows it to be used as a reference point in foundational preclinical assays. The standardized protocols described herein can be adapted to include this compound to contextualize the potency, efficacy, and safety profile of novel compounds against a historically significant predecessor.

References

Application Note: Spectro-Densitometric Determination of Amylocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylocaine hydrochloride is a local anesthetic agent.[1] Its quantitative determination in bulk and pharmaceutical dosage forms is crucial for quality control and stability studies. High-Performance Thin-Layer Chromatography (HPTLC) combined with densitometric analysis offers a simple, rapid, and precise method for this purpose. This application note details a stability-indicating spectro-densitometric method for the determination of this compound. The method is designed to separate this compound from its degradation products, ensuring an accurate assessment of its concentration.[2][3]

Principle

The method is based on the separation of this compound on a High-Performance Thin-Layer Chromatography (HPTLC) plate followed by quantitative analysis of the separated spot using a densitometer at a specific wavelength. The chromatographic separation is achieved using a specific mobile phase that allows for the resolution of this compound from potential impurities and degradation products. The densitometric measurement of the analyte spot's absorbance is directly proportional to its concentration.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Toluene (analytical grade)

  • Methanol (B129727) (analytical grade)

  • Chloroform (analytical grade)

  • Ammonia solution (10%)

  • Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 x 10 cm)

  • Methanol (for sample and standard preparation)

2. Instrumentation

  • HPTLC applicator (e.g., Linomat 5 or equivalent)

  • HPTLC developing chamber

  • TLC scanner (densitometer)

  • UV detector

3. Preparation of Standard Solution

Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. From this stock solution, prepare working standard solutions of desired concentrations by further dilution with methanol.

4. Sample Preparation

For the analysis of a pharmaceutical formulation, accurately weigh a quantity of the powdered formulation equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol. Filter the solution through a 0.45 µm filter to remove any insoluble excipients.

5. Chromatographic Conditions

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: Toluene: Methanol: Chloroform: 10% Ammonia (5:3:6:0.1, v/v/v/v)[2]

  • Application: Apply the standard and sample solutions as bands of appropriate width using the HPTLC applicator.

  • Development: Develop the plate in a saturated HPTLC chamber with the mobile phase for a specific distance.

  • Drying: After development, dry the plate completely in air.

6. Densitometric Analysis

  • Detection Wavelength: 234 nm[2]

  • Scanning: Scan the dried plate using a TLC scanner in absorbance mode.

  • Quantification: Record the peak area of the this compound spot and calculate the concentration from the calibration curve.

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Data Presentation

Table 1: Linearity Data for this compound

Concentration (ng/spot)Peak Area (Arbitrary Units)
[Concentration 1][Area 1]
[Concentration 2][Area 2]
[Concentration 3][Area 3]
[Concentration 4][Area 4]
[Concentration 5][Area 5]
Correlation Coefficient (r²) [Value]
Regression Equation [Equation]

Table 2: Method Validation Parameters

ParameterResult
Linearity Range (ng/spot) [Range]
Limit of Detection (LOD) (ng/spot) [Value]
Limit of Quantification (LOQ) (ng/spot) [Value]
Accuracy (% Recovery) [Range]
Precision (% RSD)
- Intraday[Value]
- Interday[Value]
Specificity Specific

Note: The specific quantitative data for linearity, LOD, LOQ, accuracy, and precision for this particular method were not available in the public domain. The tables above are templates that researchers should populate with their own experimental data upon method validation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hptlc HPTLC Analysis cluster_analysis Data Analysis Standard_Prep Standard Solution Preparation Application Spotting of Standard and Sample Solutions Standard_Prep->Application Sample_Prep Sample Solution Preparation Sample_Prep->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning at 234 nm Drying->Scanning Quantification Quantification and Result Calculation Scanning->Quantification

Caption: Experimental workflow for the spectro-densitometric determination of this compound.

Signaling Pathway Diagram (Logical Relationship)

G cluster_method Spectro-Densitometric Method cluster_output Result Analyte Amylocaine HCl in Sample Separation HPTLC Separation (Specific Mobile Phase) Analyte->Separation Inject Detection Densitometric Detection (234 nm) Separation->Detection Elute Signal Absorbance Signal Detection->Signal Measure Concentration Concentration of Amylocaine HCl Signal->Concentration Correlate via Calibration Curve

Caption: Logical relationship of the spectro-densitometric analysis.

Conclusion

The described spectro-densitometric HPTLC method provides a straightforward and reliable approach for the quantitative determination of this compound in bulk and pharmaceutical preparations. Its stability-indicating nature makes it particularly suitable for quality control and stability assessment studies in the pharmaceutical industry. Researchers and drug development professionals can utilize this application note as a comprehensive guide to implement and validate this method in their laboratories.

References

Application Notes and Protocols for Formulating Amylocaine Hydrochloride for Topical Application in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylocaine hydrochloride, a synthetic local anesthetic, holds potential for topical applications in various research models.[1][2] These application notes provide a comprehensive guide to formulating and evaluating this compound for topical delivery. This document outlines the physicochemical properties of this compound, offers model formulations for creams, gels, and microemulsions, and provides detailed protocols for in vitro characterization and in vivo efficacy and safety assessment.

Mechanism of Action

This compound, like other local anesthetics, primarily functions by blocking voltage-gated sodium channels in the neuronal cell membrane.[2] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[3] By preventing the transmission of nerve impulses, this compound effectively blocks the sensation of pain in the localized area of application.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Amylocaine_HCl Amylocaine HCl (Ionized) Amylocaine_Base Amylocaine Base (Unionized) Amylocaine_HCl->Amylocaine_Base Equilibrium Amylocaine_Base_Intra Amylocaine Base Amylocaine_Base->Amylocaine_Base_Intra Lipophilic Permeation Na_Channel_Closed Voltage-Gated Na+ Channel (Closed) Na_Channel_Open Voltage-Gated Na+ Channel (Open) Na_Channel_Closed->Na_Channel_Open Blocked_Channel Blocked Na+ Channel Na_Channel_Open->Blocked_Channel Binding Amylocaine_Ion_Intra Amylocaine (Ionized) Amylocaine_Base_Intra->Amylocaine_Ion_Intra Re-ionization Amylocaine_Ion_Intra->Blocked_Channel No_AP Action Potential Blocked Blocked_Channel->No_AP Inhibition of Na+ Influx Nerve_Impulse Nerve Impulse Nerve_Impulse->Na_Channel_Closed Depolarization

Mechanism of this compound Action

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for successful formulation development.

PropertyValueReference
Chemical Name 1-(Dimethylamino)-2-methyl-2-butanol benzoate (B1203000) hydrochloride[1]
Synonyms Stovaine, Amyleine hydrochloride[1][3]
Molecular Formula C₁₄H₂₂ClNO₂[1]
Molecular Weight 271.78 g/mol [1]
Appearance Crystalline powder[1]

Model Topical Formulations

Due to the limited availability of specific formulation data for this compound, the following are presented as model formulations based on common topical preparations for other local anesthetics. Researchers should consider these as starting points for optimization.

Oil-in-Water (O/W) Cream
IngredientFunctionConcentration (% w/w)
This compoundActive Pharmaceutical Ingredient2.0 - 5.0
Stearic AcidStiffening agent, emulsifier15.0
Castor OilOil phase6.0
Liquid ParaffinOil phase4.0
GlycerolHumectant10.0
TriethanolamineEmulsifier, pH adjuster1.5
Sodium Lauryl SulfateSurfactant0.5
MethylparabenPreservative0.1
PropylparabenPreservative0.05
Purified WaterAqueous phaseq.s. to 100
Hydrophilic Gel
IngredientFunctionConcentration (% w/w)
This compoundActive Pharmaceutical Ingredient2.0 - 5.0
Carbomer 940Gelling agent1.0
Propylene GlycolCo-solvent, penetration enhancer10.0
TriethanolamineNeutralizing agentq.s. to pH 6.5-7.0
MethylparabenPreservative0.1
PropylparabenPreservative0.05
Purified WaterVehicleq.s. to 100
Microemulsion-based Gel
IngredientFunctionConcentration (% w/w)
This compoundActive Pharmaceutical Ingredient2.0 - 5.0
Isopropyl MyristateOil phase5.0
Tween 80Surfactant20.0
Propylene GlycolCo-surfactant10.0
Carbomer 940Gelling agent1.0
TriethanolamineNeutralizing agentq.s. to pH 6.5-7.0
Purified WaterAqueous phaseq.s. to 100

Experimental Protocols

Formulation Development Workflow

Formulation_Development_Workflow Start Start: Define Formulation Goals Preformulation Preformulation Studies (Solubility, Stability) Start->Preformulation Formulation_Design Formulation Design (Cream, Gel, Microemulsion) Preformulation->Formulation_Design Preparation Preparation of Trial Formulations Formulation_Design->Preparation Characterization Physicochemical Characterization (pH, Viscosity, Appearance) Preparation->Characterization In_Vitro_Testing In Vitro Release & Permeation (Franz Diffusion Cell) Characterization->In_Vitro_Testing Optimization Formulation Optimization In_Vitro_Testing->Optimization Optimization->Preparation Iterate In_Vivo_Testing In Vivo Efficacy & Safety (Animal Models) Optimization->In_Vivo_Testing Final_Formulation Final Formulation Selection In_Vivo_Testing->Final_Formulation Downstream_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AP_Propagation Action Potential Propagation Na_Channel Voltage-Gated Na+ Channel AP_Propagation->Na_Channel Depolarizes Ca_Channel Voltage-Gated Ca2+ Channel Na_Channel->Ca_Channel Leads to opening of Na_Channel->Ca_Channel Blocked by Amylocaine Amylocaine Amylocaine HCl Amylocaine->Na_Channel Blocks Vesicle_Fusion Vesicle Fusion Ca_Channel->Vesicle_Fusion Ca2+ influx triggers NT_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Vesicle_Fusion->NT_Release Neurotransmitters NT_Release->Neurotransmitters Receptors Neurotransmitter Receptors Neurotransmitters->Receptors Signal_Transmission Pain Signal Transmission to CNS Receptors->Signal_Transmission

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Seal Stability in Patch Clamp with Amylocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to achieving and maintaining stable giga-ohm seals during patch clamp experiments involving Amylocaine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound might interfere with gigaseal formation?

A1: this compound, like other local anesthetics, is an amphiphilic molecule. This property allows it to partition into the cell membrane's lipid bilayer. This integration can alter the physical properties of the membrane, such as increasing its fluidity and permeability. These changes can disrupt the tight apposition between the glass micropipette and the cell membrane, which is crucial for the formation of a high-resistance gigaseal. Additionally, the charged form of the molecule can interact with the negatively charged phospholipid headgroups, further modifying membrane characteristics.[1][2]

Q2: At what concentrations is this compound likely to affect seal stability?

A2: While specific data for this compound is limited, studies with structurally similar local anesthetics, such as lidocaine (B1675312), show that issues with membrane stability can arise at concentrations used for effective sodium channel blockade.[1] It is advisable to start with the lowest effective concentration for your experiment and carefully monitor the seal resistance. Problems may become more pronounced at higher concentrations.

Q3: Can the composition of my recording solutions be optimized to improve seal stability in the presence of this compound?

A3: Yes, optimizing your internal and external solutions is critical. Ensure the osmolarity of your internal (pipette) solution is slightly lower (by about 10 mOsm) than your external (bath) solution.[3] The presence of divalent cations, such as Ca²⁺ and Mg²⁺, in the external solution is also known to promote seal formation.[3] When preparing solutions containing this compound, ensure the pH is adjusted to a physiological range (typically 7.2-7.4) to maintain the desired charge state of the molecule and the health of the cell.[1]

Q4: My seal resistance is fluctuating or continuously decreasing after applying this compound. What should I do?

A4: Fluctuating or declining seal resistance is a common issue. First, verify the mechanical stability of your setup, ensuring there is no drift in the micromanipulator or vibration.[4][5] Unhealthy cells are more susceptible to the membrane-destabilizing effects of local anesthetics, so ensure you are patching healthy cells.[5] If the issue persists, consider reducing the concentration of this compound. It's also beneficial to prepare fresh internal solutions daily, especially if they contain ATP or GTP, as their degradation can affect cell health and seal stability.[3]

Q5: Are there any alternatives to this compound if I cannot achieve a stable seal?

A5: If you are unable to obtain stable seals with this compound, you might consider using a different local anesthetic that may have a lower impact on membrane fluidity. The choice of an alternative will depend on the specific ion channels you are studying and the goals of your experiment. Alternatively, you could explore using the perforated patch clamp technique, which can sometimes offer a more stable recording configuration, although the drug will need to be applied externally.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Difficulty achieving a giga-ohm seal (>1 GΩ) This compound altering membrane properties: The drug may be increasing membrane fluidity, making it difficult for the glass to form a tight seal with the cell membrane.[2]- Start with a lower concentration of this compound.- Ensure optimal health of the cells being patched.[5]- Optimize the osmolarity and ionic composition of your recording solutions.[3]
Pipette-related issues: The pipette tip may be dirty, have an irregular shape, or the wrong resistance.[4][6]- Use a fresh, clean pipette for each attempt.- Fire-polish the pipette tip to create a smooth surface.[1]- Use pipettes with a resistance in the range of 3-7 MΩ.[1][6]
Seal forms but is unstable and deteriorates over time Mechanical instability: Vibrations or drift in the patch clamp rig can disrupt the seal.[4][5]- Ensure the anti-vibration table is functioning correctly.- Check for any loose components on the micromanipulator and headstage.- Secure all tubing and cables to prevent them from pulling on the pipette holder.[4]
Poor cell health: Unhealthy or dying cells have compromised membranes that cannot maintain a stable seal.[5]- Use cells from a healthy culture or a freshly prepared tissue slice.- Ensure continuous perfusion with oxygenated external solution.[6]
Progressive membrane destabilization by this compound: The continuous presence of the drug may be gradually disrupting the lipid bilayer.- Use the lowest effective concentration of the drug.- Minimize the duration of the experiment where possible.
High baseline noise after seal formation Low seal resistance: A seal resistance below 1 GΩ will result in increased baseline noise.- Re-evaluate the factors for achieving a high-resistance seal mentioned above.- If the seal resistance has dropped after drug application, it may be an unavoidable effect of the compound.[1]
Electrical interference: External electrical sources can introduce noise into the recording.- Ensure proper grounding of the setup.- Turn off any unnecessary nearby electrical equipment.

Data Presentation

The following table summarizes the effects of the representative local anesthetic, lidocaine, on cell membrane properties. Similar concentration-dependent effects may be anticipated for this compound.

Parameter Lidocaine Concentration Observed Effect Reference
Membrane Fluidity Clinically relevant concentrationsIncreased membrane fluidity[1]
Cell Viability (IC50) 545.97 ± 0.02 µM (in fibroblasts)Concentration-dependent decrease in cell viability[7]
Membrane Resistance 5-20 mMDecreased membrane resistance[8]
Sodium Current Blockade 30 - 100 µM (TTX-resistant Na+ channels)Use-dependent block[1]
43 - 200 µM (cardiac myocytes)Block of Na+ current[1]

Experimental Protocols

Standard Whole-Cell Patch Clamp Protocol for Investigating the Effects of this compound
  • Solution Preparation:

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~300 mOsm.

    • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) in deionized water. The final desired concentration can be achieved by diluting the stock solution in the external solution on the day of the experiment.

  • Pipette Fabrication:

    • Pull pipettes from borosilicate glass capillaries using a micropipette puller.

    • Aim for a pipette resistance of 3-7 MΩ when filled with the internal solution.[1][6]

    • Fire-polish the pipette tip to ensure a smooth surface.[1]

  • Cell Preparation:

    • Plate cells on coverslips at an appropriate density for patching.

    • Ensure cells are healthy and not overgrown.

    • Before recording, replace the culture medium with the external solution.

  • Achieving a Giga-ohm Seal:

    • Fill the pipette with the internal solution and mount it on the headstage.

    • Apply positive pressure to the pipette.

    • Under visual guidance, approach the target cell until a dimple is observed on the cell surface.[1]

    • Release the positive pressure and apply gentle suction to facilitate the formation of a seal with a resistance greater than 1 GΩ.[1]

  • Establishing Whole-Cell Configuration:

    • Apply a brief, strong pulse of suction to rupture the cell membrane under the pipette tip.[1]

    • The formation of the whole-cell configuration can be confirmed by the appearance of the capacitive transient in response to a voltage step.

  • Recording and Drug Application:

    • Allow the cell to stabilize for a few minutes and record baseline activity.

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Continuously monitor the seal resistance and record the cellular response to the drug.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_effects Effects on Membrane Properties LipidBilayer Lipid Bilayer IncreasedFluidity Increased Membrane Fluidity LipidBilayer->IncreasedFluidity AlteredPermeability Altered Permeability LipidBilayer->AlteredPermeability IonChannel Voltage-Gated Sodium Channel Amylocaine Amylocaine Hydrochloride Amylocaine->LipidBilayer Partitions into bilayer Amylocaine->IonChannel Blocks channel pore SealInstability Seal Instability IncreasedFluidity->SealInstability AlteredPermeability->SealInstability

Caption: Mechanism of this compound-induced seal instability.

G Start Start: Unstable Seal with This compound CheckConcentration Is Amylocaine HCl concentration minimized? Start->CheckConcentration CheckSolutions Are recording solutions optimal (osmolarity, ions)? CheckConcentration->CheckSolutions Yes LowerConcentration Action: Titrate to the lowest effective concentration. CheckConcentration->LowerConcentration No CheckHealth Is the cell healthy? CheckSolutions->CheckHealth Yes OptimizeSolutions Action: Adjust osmolarity and ensure divalent cations are present. CheckSolutions->OptimizeSolutions No CheckStability Is the rig mechanically stable? CheckHealth->CheckStability Yes SelectHealthyCell Action: Choose a new, healthy cell for patching. CheckHealth->SelectHealthyCell No SecureRig Action: Check for vibrations, drift, and secure all components. CheckStability->SecureRig No StableSeal End: Stable Seal Achieved CheckStability->StableSeal Yes LowerConcentration->CheckSolutions OptimizeSolutions->CheckHealth SelectHealthyCell->CheckStability IssuePersists End: Issue Persists (Consider alternatives) SecureRig->IssuePersists

Caption: Troubleshooting workflow for seal instability.

References

Technical Support Center: Optimizing Amylocaine Hydrochloride Concentration for Effective Sodium Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and resources for optimizing the experimental use of Amylocaine hydrochloride for effective sodium channel blockade. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this guide offers a framework based on the well-established principles of local anesthetic action on voltage-gated sodium channels, with specific examples from related compounds. Researchers are advised to use this information as a starting point and to empirically determine the optimal experimental parameters for their specific model system.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound on voltage-gated sodium channels?

A1: Like other local anesthetics, this compound is expected to exert its effect by blocking voltage-gated sodium channels.[1] The prevailing model for local anesthetic action is the "modulated receptor hypothesis," which posits that these drugs have different affinities for different states of the sodium channel (resting, open, and inactivated).[1] The binding of the local anesthetic to its receptor site within the pore of the sodium channel physically occludes the channel, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential. This leads to a block of nerve impulse conduction. The affinity of the drug is often higher for channels in the open or inactivated state, leading to the phenomenon of "use-dependent" or "phasic" block, where the degree of block increases with the frequency of channel activation.[1]

Q2: What is a reasonable starting concentration range for this compound in my experiments?

A2: Without specific IC50 data for this compound, a rational starting point can be inferred from the effective concentrations of other local anesthetics. For instance, lidocaine (B1675312) is often used in the micromolar to low millimolar range in patch-clamp experiments.[2] It is recommended to perform a dose-response curve starting from a low concentration (e.g., 1 µM) and increasing incrementally (e.g., 10 µM, 100 µM, 1 mM) to determine the effective concentration range and the IC50 value in your specific experimental system.

Q3: How does the pH of my experimental solutions affect the potency of this compound?

A3: The pH of the solution is a critical factor influencing the effectiveness of local anesthetics. Local anesthetics are typically weak bases. The uncharged form is more lipid-soluble and can more readily cross the cell membrane to reach the intracellular binding site on the sodium channel. Once inside the cell, the molecule re-equilibrates, and the charged (cationic) form is thought to be the primary species that binds to the channel pore. Therefore, the pH of your external and internal solutions should be carefully controlled and is typically maintained between 7.2 and 7.4 for physiological relevance.

Q4: What are the key differences between tonic and phasic block, and how do I measure them?

A4:

  • Tonic block refers to the inhibition of sodium channels in their resting state. It is typically measured by applying infrequent depolarizing pulses (e.g., every 10-20 seconds) to allow for complete recovery from any use-dependent effects between pulses.

  • Phasic (or use-dependent) block is the increased inhibition observed with repetitive stimulation (e.g., a train of depolarizing pulses at a higher frequency, such as 5 or 10 Hz). This occurs because the local anesthetic has a higher affinity for the open and inactivated states of the sodium channel, which are more populated during high-frequency stimulation.

To measure these, you can apply a voltage protocol that first assesses tonic block with infrequent pulses, followed by a high-frequency train of pulses to measure the development of phasic block.

Data Presentation: Comparative Potency of Local Anesthetics

Local AnestheticChemical ClassIC50 for Sodium Channel BlockadeNotes
Lidocaine Amide~200 µMPotency can vary depending on the specific sodium channel subtype and experimental conditions.[3]
Tetracaine Ester~0.7 µMSignificantly more potent than lidocaine.[3]
Procaine Ester~60 µM
Bupivacaine Amide~27 µM
Benzocaine Ester~0.8 mMA neutral local anesthetic that can access its binding site differently.[4]

Note: These values are approximate and can vary significantly based on the experimental model, temperature, pH, and specific voltage-gated sodium channel subtype being studied.

Experimental Protocols

General Protocol for Whole-Cell Patch-Clamp Electrophysiology to Assess Sodium Channel Blockade

This protocol outlines a general procedure for recording voltage-gated sodium currents and assessing their block by a test compound like this compound.

1. Cell Preparation:

  • Culture a suitable cell line expressing the voltage-gated sodium channel of interest (e.g., HEK293 cells stably expressing a specific Nav subtype, or primary neurons).
  • Plate cells on glass coverslips at an appropriate density for patch-clamp recording.

2. Solution Preparation:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. Osmolarity ~310 mOsm.
  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Osmolarity ~290 mOsm. (Cesium is used to block potassium channels).
  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) in high-purity water. The final working concentrations are achieved by diluting the stock solution into the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
  • Establish a whole-cell patch-clamp configuration on a selected cell.
  • Hold the cell at a negative membrane potential (e.g., -100 mV) to ensure the majority of sodium channels are in the resting state.
  • Apply a series of voltage-clamp protocols to elicit sodium currents.

4. Voltage Protocols for Assessing Block:

  • Tonic Block: From a holding potential of -100 mV, apply a brief depolarizing test pulse (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz).
  • Phasic (Use-Dependent) Block: From a holding potential of -100 mV, apply a train of depolarizing pulses (e.g., to -10 mV for 10 ms) at a higher frequency (e.g., 10 Hz).
  • Steady-State Inactivation: To determine the effect of the drug on the voltage dependence of inactivation, apply a series of 500 ms (B15284909) conditioning pre-pulses to a range of potentials (e.g., from -120 mV to -20 mV) followed by a test pulse to -10 mV.

5. Data Acquisition and Analysis:

  • Record sodium currents before and after the application of various concentrations of this compound.
  • Measure the peak inward current amplitude for each condition.
  • For tonic block, calculate the percentage of inhibition at each concentration relative to the control current.
  • For phasic block, normalize the peak current of each pulse in the train to the peak current of the first pulse.
  • Plot the concentration-response data and fit with a Hill equation to determine the IC50 value.
  • For steady-state inactivation, plot the normalized peak current as a function of the pre-pulse potential and fit with a Boltzmann function to determine the half-inactivation potential (V1/2).

Mandatory Visualizations

Sodium_Channel_Blockade cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Na_Channel Voltage-Gated Sodium Channel Amylocaine_int Amylocaine HCl (Charged) Action_Potential Action Potential Propagation Na_Channel->Action_Potential Initiates Amylocaine_ext Amylocaine HCl (Uncharged) Amylocaine_ext->Na_Channel Crosses Membrane Na_ion_ext Na+ Na_ion_ext->Na_Channel Influx Amylocaine_int->Na_Channel Amylocaine_int->Action_Potential Blocks

Caption: Mechanism of this compound action on a voltage-gated sodium channel.

Experimental_Workflow start Start prep_cells Prepare Cells (e.g., HEK293 or Neurons) start->prep_cells prep_solutions Prepare Internal and External Solutions prep_cells->prep_solutions pull_pipettes Pull and Fire-Polish Patch Pipettes prep_solutions->pull_pipettes form_seal Form Giga-ohm Seal and Establish Whole-Cell Configuration pull_pipettes->form_seal record_control Record Baseline Sodium Currents (Control) form_seal->record_control apply_drug Apply Amylocaine HCl (Varying Concentrations) record_control->apply_drug record_drug Record Sodium Currents in Presence of Drug apply_drug->record_drug washout Washout Drug and Record Recovery record_drug->washout analyze Analyze Data (IC50, Tonic/Phasic Block) washout->analyze end End analyze->end

Caption: General experimental workflow for evaluating sodium channel blockade.

Troubleshooting_Guide action action start Problem Encountered unstable_seal Unstable Seal (Low Resistance)? start->unstable_seal no_current No Sodium Current? start->no_current noisy_recording Noisy Recording? start->noisy_recording no_drug_effect No Drug Effect? start->no_drug_effect action_seal_pipette Check Pipette Tip (Fire-polish) Ensure Healthy Cells Filter Solutions unstable_seal->action_seal_pipette Yes action_current_health Confirm Cell Health Check Voltage Protocol Verify Channel Expression no_current->action_current_health Yes action_noise_grounding Check Grounding Isolate from Vibrations Check Perfusion System noisy_recording->action_noise_grounding Yes action_drug_conc Increase Drug Concentration Verify Stock Solution Check pH of Solution no_drug_effect->action_drug_conc Yes

Caption: Troubleshooting decision tree for common patch-clamp issues.

Troubleshooting Guides

Problem: Unstable Seal or Loss of Seal After Drug Application

  • Q: My giga-ohm seal is unstable or is lost when I perfuse my this compound solution. What could be the cause?

    • A1: High Drug Concentration: Local anesthetics, particularly at high concentrations, can have detergent-like effects on the cell membrane, disrupting the integrity of the seal.

      • Troubleshooting: Start with the lowest possible effective concentration and gradually increase it.

    • A2: Solution Osmolarity Mismatch: A significant difference in osmolarity between your bath solution and the drug-containing solution can cause osmotic stress on the cell, leading to seal instability.

      • Troubleshooting: Ensure that the osmolarity of your drug-containing external solution is matched to your control external solution.

    • A3: Mechanical Instability of Perfusion System: A turbulent or abrupt change in the perfusion flow can mechanically disrupt the seal.

      • Troubleshooting: Ensure a smooth and gentle flow rate from your perfusion system.

Problem: No or Very Small Sodium Currents

  • Q: I am not observing any significant inward sodium currents, even before drug application. What should I check?

    • A1: Cell Health and Viability: Unhealthy or dying cells will not have a stable resting membrane potential or functional ion channels.

      • Troubleshooting: Ensure you are patching onto healthy, morphologically normal cells.

    • A2: Voltage Protocol: An inappropriate voltage protocol may not be sufficient to activate the sodium channels.

      • Troubleshooting: Verify that your depolarizing step is to a potential that will elicit a robust inward current (typically between -20 mV and 0 mV). Also, ensure your holding potential is negative enough to allow for recovery from inactivation (e.g., -100 mV or more negative).

    • A3: Low Channel Expression: The cells you are using may have a low density of voltage-gated sodium channels.

      • Troubleshooting: If using a cell line, confirm the expression level of the transfected sodium channel. If using primary cells, consider the specific cell type and its known channel expression profile.

Problem: No Effect of this compound

  • Q: I have applied this compound, but I do not see any significant block of the sodium current. What could be the issue?

    • A1: Inadequate Concentration: The concentration of this compound may be too low to produce a measurable effect.

      • Troubleshooting: Increase the concentration of the drug. Perform a full dose-response curve to identify the effective range.

    • A2: Drug Solution Degradation or Precipitation: The stock solution may have degraded, or the drug may have precipitated out of the working solution.

      • Troubleshooting: Prepare fresh stock and working solutions daily. Visually inspect the working solution for any signs of precipitation.

    • A3: pH of the Solution: As discussed in the FAQs, the pH can significantly impact the drug's ability to reach its binding site.

      • Troubleshooting: Verify that the pH of your final working solution is in the appropriate physiological range (7.2-7.4).

References

Technical Support Center: Amylocaine Hydrochloride Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amylocaine hydrochloride. The information is designed to address common issues encountered during experimental procedures involving its stability in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in an aqueous solution?

While specific, in-depth studies on the degradation pathways of this compound are not extensively detailed in publicly available literature, its chemical structure as a benzoate (B1203000) ester provides strong indications of its likely degradation route.[1] Similar to other ester-type local anesthetics, the primary degradation pathway for this compound in solution is expected to be hydrolysis of the ester linkage.[2] This reaction involves the cleavage of the ester bond, leading to the formation of its constituent alcohol and carboxylic acid. This process can be significantly influenced by the pH of the solution.[3]

Q2: How does the pH of the solution affect the stability of this compound?

The stability of ester-containing drugs like this compound is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the hydrolysis of the ester bond.[2][4] Typically, such compounds exhibit a U-shaped pH-rate profile, where the maximum stability is observed in a specific, often slightly acidic to neutral, pH range.[5] At very low (acidic) or very high (alkaline) pH, the rate of degradation increases significantly. For instance, studies on similar local anesthetics have shown significant degradation under acidic and alkaline stress conditions.[4]

Q3: What are the expected degradation products of this compound?

Based on the hydrolysis of the ester bond, the expected primary degradation products of this compound are:

  • Benzoic acid

  • 1-(dimethylamino)-2-methylbutan-2-ol hydrochloride

Further degradation of these primary products under harsh conditions (e.g., strong acid/base, high temperature) is possible but would need to be investigated through forced degradation studies.

Q4: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample. What could be the cause?

Unexpected peaks in your chromatogram could be due to several factors:

  • Degradation Products: If your solution has been stored for an extended period, at an inappropriate temperature, or at a non-optimal pH, this compound may have degraded. The resulting degradation products would appear as separate peaks.

  • Impurities: The initial this compound material may contain impurities from the synthesis process.[6]

  • Interaction with Excipients: If your formulation contains other excipients, these may interact with this compound or degrade themselves, leading to new peaks.

To identify the source of these peaks, it is recommended to perform a forced degradation study to intentionally generate degradation products and compare their retention times with the unexpected peaks.

Q5: How can I minimize the degradation of my this compound stock solutions?

To minimize degradation, consider the following:

  • Control pH: Prepare solutions in a buffer system that maintains a pH where this compound is most stable. While the optimal pH for Amylocaine is not definitively published, for many ester-based drugs, this is often in the slightly acidic range.[7]

  • Temperature: Store solutions at recommended temperatures, typically refrigerated or frozen, to slow down the rate of hydrolysis.[3]

  • Protection from Light: While not explicitly stated for Amylocaine, photolytic degradation can be a factor for some drugs. It is good practice to store solutions in amber vials or protect them from light.

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to avoid complications from degradation products.

Q6: What analytical methods are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for stability studies of pharmaceutical compounds.[8] A stability-indicating HPLC method can separate the parent drug from its degradation products, allowing for accurate quantification of the remaining intact drug over time. A reversed-phase C18 column is often used for such analyses.[8]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N hydrochloric acid (HCl). Heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N sodium hydroxide (B78521) (NaOH). Keep at room temperature or slightly elevated temperature for a specified time.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature for a specified time.

  • Thermal Degradation: Store the stock solution at a high temperature (e.g., 80-100°C) for a specified time.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for a specified duration.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to an appropriate concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control solution.

  • Identify the peaks of the degradation products.

  • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Data Presentation

Table 1: Illustrative Data on the Effect of pH on the Degradation of an Ester-Type Drug

This table presents hypothetical data to illustrate the expected impact of pH on the stability of an ester-containing compound like this compound. Actual values would need to be determined experimentally.

pHTemperature (°C)Apparent First-Order Rate Constant (k) (day⁻¹)Half-life (t½) (days)
2.0500.1504.6
4.0500.02527.7
6.0500.01069.3
8.0500.05013.9
10.0500.2003.5
12.0500.8500.8

Visualizations

G cluster_0 Hydrolysis of this compound Amylocaine This compound Products Degradation Products Amylocaine->Products H₂O (Acid or Base Catalyzed) BenzoicAcid Benzoic Acid Products->BenzoicAcid Alcohol 1-(dimethylamino)-2-methylbutan-2-ol Products->Alcohol

Caption: Inferred primary degradation pathway of this compound.

G start Prepare Amylocaine HCl Stock Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress sample Withdraw and Neutralize/ Dilute Samples at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze identify Identify and Quantify Degradation Products analyze->identify

Caption: Experimental workflow for a forced degradation study.

References

identifying and characterizing impurities in Amylocaine hydrochloride samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on identifying and characterizing impurities in Amylocaine hydrochloride samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Impurities in this compound can originate from the synthesis process or degradation. Based on the common synthesis route, potential process-related impurities include:

  • Starting Materials: Chloroacetone, Dimethylamine, Benzoyl chloride

  • Intermediates: 1-chloro-2-methyl-butan-2-ol, 1-(dimethylamino)-2-methylbutan-2-ol.[1][2]

Degradation impurities can arise from the hydrolysis of the ester linkage, leading to:

  • Degradants: Benzoic acid, 1-(dimethylamino)-2-methylbutan-2-ol.

Q2: What analytical techniques are recommended for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for separation and quantification.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile impurities. For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy are invaluable.[4]

Q3: How can I perform a forced degradation study for this compound?

A3: Forced degradation studies help identify potential degradation products and assess the stability of the molecule. Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C

  • Base Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 105°C for 24 hours

  • Photostability: Exposure to UV and visible light (ICH Q1B guidelines)[5][6][7]

Q4: Are there any specific safety precautions to consider when handling this compound and its impurities?

A4: Yes, this compound is a pharmacologically active substance. Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the material safety data sheet (MSDS) for detailed handling and safety information.

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) 1. Column degradation.2. Inappropriate mobile phase pH.3. Sample overload.1. Replace the HPLC column.2. Ensure the mobile phase pH is optimal for this compound (around pH 3).[3]3. Reduce the sample concentration or injection volume.
Inconsistent retention times 1. Fluctuations in mobile phase composition.2. Temperature variations.3. Pump malfunction.1. Prepare fresh mobile phase and ensure proper mixing.2. Use a column oven to maintain a consistent temperature.3. Check the HPLC pump for leaks and ensure proper functioning.
Ghost peaks 1. Contamination in the mobile phase or sample.2. Carryover from previous injections.1. Use high-purity solvents and freshly prepared samples.2. Implement a robust needle wash protocol and inject a blank solvent run to clean the system.
No peaks detected 1. Detector malfunction.2. No sample injected.3. Incorrect wavelength setting.1. Check the detector lamp and ensure it is functioning correctly.2. Verify the autosampler or manual injector is working properly.3. Set the UV detector to an appropriate wavelength for this compound (e.g., 230 nm or 254 nm).[5][8]
Sample Preparation
Issue Potential Cause Recommended Solution
Incomplete dissolution of the sample 1. Inappropriate solvent.2. Insufficient mixing.1. Use a diluent in which this compound is freely soluble, such as water or a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol).2. Use sonication or vortexing to ensure complete dissolution.
Sample degradation during preparation 1. Use of harsh solvents.2. Exposure to light or high temperatures.1. Use neutral, mild solvents for sample preparation.2. Protect samples from light and store them at an appropriate temperature (e.g., refrigerated) until analysis.

Experimental Protocols

Stability-Indicating HPLC-UV Method

This method is designed for the separation and quantification of this compound and its potential degradation products.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.[9]

    • Mobile Phase: A mixture of distilled water, acetonitrile, and triethylamine (B128534) (530:470:0.1 v/v), with the pH adjusted to 3.0 using o-phosphoric acid.[3]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.[5]

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a final concentration of approximately 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the this compound peak based on the retention time of the standard.

    • Impurities and degradation products can be quantified using their peak areas relative to the main peak.

Data Presentation

Potential Impurities in this compound
Impurity Type Impurity Name Potential Source Typical Analytical Technique
Process-RelatedChloroacetoneStarting MaterialGC-MS
Process-RelatedDimethylamineStarting MaterialGC-MS
Process-RelatedBenzoyl chlorideStarting MaterialHPLC-UV
Process-Related1-chloro-2-methyl-butan-2-olIntermediateGC-MS
Process-Related1-(dimethylamino)-2-methylbutan-2-olIntermediateGC-MS, HPLC-UV
DegradationBenzoic acidHydrolysis ProductHPLC-UV
Degradation1-(dimethylamino)-2-methylbutan-2-olHydrolysis ProductGC-MS, HPLC-UV

Note: The presence and concentration of these impurities can vary depending on the specific synthesis process and storage conditions.

Visualizations

Synthesis_and_Degradation_Pathway cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway (Hydrolysis) Chloroacetone Chloroacetone Intermediate_1 1-chloro-2-methyl-butan-2-ol Chloroacetone->Intermediate_1 MgEtBr Magnesium ethyl bromide MgEtBr->Intermediate_1 Intermediate_2 1-(dimethylamino)-2-methylbutan-2-ol Intermediate_1->Intermediate_2 Dimethylamine Dimethylamine Dimethylamine->Intermediate_2 Amylocaine Amylocaine Intermediate_2->Amylocaine Benzoyl_chloride Benzoyl_chloride Benzoyl_chloride->Amylocaine Amylocaine_HCl Amylocaine hydrochloride Benzoic_acid Benzoic_acid Amylocaine_HCl->Benzoic_acid H2O Degradation_product_2 1-(dimethylamino)-2-methylbutan-2-ol Amylocaine_HCl->Degradation_product_2 H2O

Caption: Synthesis and potential degradation pathway of this compound.

Experimental_Workflow Sample Amylocaine HCl Sample Preparation Sample Preparation (Dissolution & Filtration) Sample->Preparation HPLC_Analysis HPLC-UV Analysis Preparation->HPLC_Analysis GCMS_Analysis GC-MS Analysis Preparation->GCMS_Analysis Data_Analysis Data Analysis (Peak Integration & Quantification) HPLC_Analysis->Data_Analysis GCMS_Analysis->Data_Analysis Identification Impurity Identification (MS, NMR, FT-IR) Data_Analysis->Identification Report Report Generation Identification->Report

References

improving the solubility of Amylocaine hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of Amylocaine hydrochloride for in vitro assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic solubility properties?

A1: this compound is the hydrochloride salt of Amylocaine, a synthetic local anesthetic.[1] The salt form is used to improve its aqueous solubility. Its chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₄H₂₂ClNO₂[2]
Molecular Weight 271.78 g/mol [2]
Appearance Crystalline solid[3]
pKa (of Amylocaine) 9.1 (predicted)
Solubility (Water) 1 g in 2 mL
Solubility (Ethanol) 1 g in 3.3 mL
Solubility (Ether) Practically insoluble
Solubility (DMSO) Amylocaine (free base): 125 mg/mL[4]

Q2: Why is my this compound precipitating in my physiological buffer (e.g., PBS at pH 7.4)?

A2: This is a common issue arising from the chemical properties of Amylocaine, which is a weak base. The hydrochloride salt is highly soluble in water, creating a slightly acidic solution. However, physiological buffers have a pH of approximately 7.4. As the pH of the solution approaches the pKa of Amylocaine (around 9.1), the equilibrium shifts from the ionized, water-soluble hydrochloride form to the non-ionized, less water-soluble "free base" form. This free base can then precipitate out of the aqueous solution if its solubility limit is exceeded.[3]

Q3: What is the best solvent for preparing a concentrated stock solution of this compound?

A3: The choice of solvent depends on your experimental needs.

  • Sterile Water or Saline (0.9%): this compound is readily soluble in water and will form a stable, slightly acidic stock solution. This is often the preferred solvent for preparing stock solutions for subsequent dilution into aqueous buffers.[3]

  • Dimethyl Sulfoxide (DMSO): The free base form of Amylocaine is highly soluble in DMSO (125 mg/mL).[4] If you are working with the free base or require a very high concentration stock, DMSO is a suitable choice. However, it is crucial to ensure the final concentration of DMSO in your in vitro assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Q4: How should I store my this compound stock solution?

A4: To prevent degradation and maintain the stability of your stock solution, it is recommended to:

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4]

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

  • Protect the solution from light.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing this compound solutions for in vitro assays.

Table 2: Troubleshooting Common Solubility Issues

IssueProbable CauseRecommended Solution(s)
Precipitation upon dilution into physiological buffer (e.g., PBS, cell culture media) The pH of the buffer is close to the pKa of Amylocaine, causing the formation of the less soluble free base.1. Prepare a concentrated stock in water or DMSO. 2. Add the stock solution to the pre-warmed buffer slowly while gently vortexing. This helps to disperse the compound and avoid localized high concentrations. 3. Lower the final concentration of this compound. You may be exceeding its solubility limit at physiological pH. 4. Consider adjusting the pH of your final working solution. A slightly more acidic pH will favor the more soluble hydrochloride form. However, ensure the final pH is compatible with your experimental system.
Cloudiness or precipitate forms over time in the final working solution The solution was likely supersaturated and is experiencing delayed precipitation.1. Prepare a fresh working solution at a lower concentration. 2. Ensure the stock solution is fully dissolved before dilution. 3. Filter-sterilize the final working solution through a 0.22 µm filter before use.
Difficulty dissolving the this compound powder The incorrect solvent is being used, or the compound is not being mixed sufficiently.1. Use sterile water or 0.9% saline for the hydrochloride salt. 2. Use DMSO for the free base or for very high concentrations of the salt. 3. Gently warm the solution and vortex or sonicate to aid dissolution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

Objective: To prepare a stable, concentrated aqueous stock solution of this compound for subsequent dilution into physiological buffers for in vitro assays.

Materials:

  • This compound powder (MW: 271.78 g/mol )

  • Sterile, deionized water or 0.9% saline

  • Calibrated analytical balance

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

Procedure:

  • Calculation: Determine the mass of this compound powder required to achieve a 10 mM stock solution.

    • Mass (g) = 0.010 L * 10 mmol/L * 271.78 g/mol = 0.027178 g (for 10 mL)

  • Weighing: Accurately weigh the calculated amount of this compound powder.

  • Dissolution:

    • Transfer the powder to a sterile conical tube.

    • Add approximately 80% of the final required volume of sterile water or saline.

    • Cap the tube and vortex until the powder is completely dissolved. The solution should be clear and colorless.

  • Volume Adjustment: Once fully dissolved, add the solvent to reach the final desired volume.

  • Sterilization: For sterile applications such as cell culture, filter the stock solution through a 0.22 µm syringe filter into a new sterile container.

  • Aliquoting and Storage: Aliquot the sterile stock solution into single-use, light-protected vials and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Objective: To prepare a final working concentration of this compound in cell culture medium for a cytotoxicity or neurotoxicity assay.

Materials:

  • 10 mM this compound aqueous stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution:

    • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.

    • Important: Add the stock solution to the medium slowly and with gentle mixing to prevent precipitation.

    • For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

  • Final Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion.

  • Application: Immediately apply the working solution to your cell cultures.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Amylocaine HCl dissolve Dissolve in Water/Saline weigh->dissolve filter Filter Sterilize (0.22 µm) dissolve->filter aliquot Aliquot and Store at -80°C filter->aliquot thaw Thaw Stock Aliquot aliquot->thaw For Experiment dilute Dilute in Pre-warmed Physiological Buffer thaw->dilute mix Mix Gently dilute->mix apply Apply to In Vitro Assay mix->apply

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic start Precipitate forms in physiological buffer? cause1 pH-induced precipitation (free base formation) start->cause1 Yes cause2 Exceeded solubility limit start->cause2 Yes cause3 Improper mixing start->cause3 Yes solution1 Use concentrated stock and dilute slowly with mixing cause1->solution1 solution3 Adjust final pH (if possible) cause1->solution3 solution2 Lower final concentration cause2->solution2 cause3->solution1

Caption: Troubleshooting logic for this compound precipitation.

signaling_pathway amylocaine Amylocaine (in solution) na_channel Voltage-gated Sodium Channel amylocaine->na_channel Blocks na_influx Na+ Influx na_channel->na_influx Allows depolarization Membrane Depolarization na_influx->depolarization action_potential Action Potential Propagation depolarization->action_potential neuronal_signal Neuronal Signal Transmission action_potential->neuronal_signal

Caption: Mechanism of action of Amylocaine.

References

Navigating pH Challenges in Amylocaine Hydrochloride Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Amylocaine (B1215312) hydrochloride, a synthetic local anesthetic, serves as a critical tool in neuroscience and pharmacology research. However, its efficacy and stability are profoundly influenced by pH, a factor that can introduce significant variability into experimental outcomes. This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the effects of pH on Amylocaine hydrochloride's performance in their experiments.

The core principle governing the activity of this compound, like other local anesthetics, is its chemical nature as a weak base. The efficacy of these agents is dependent on their ability to exist in two forms: an un-ionized (lipid-soluble) base and an ionized (water-soluble) cation. The un-ionized form is crucial for penetrating the lipid-rich nerve membrane to reach its site of action, while the ionized form is responsible for blocking the voltage-gated sodium channels from within the neuron, thereby preventing nerve impulse transmission.[1] The equilibrium between these two forms is dictated by the pKa of the anesthetic and the pH of the surrounding tissue or experimental buffer, a relationship described by the Henderson-Hasselbalch equation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the pKa of Amylocaine and why is it important?

A: The pKa of Amylocaine is 8.36.[3] The pKa is the pH at which 50% of the drug is in its ionized (cationic) form and 50% is in its un-ionized (base) form. This value is critical because it determines the proportion of the lipid-soluble form available to cross the nerve membrane at a given pH.[1]

Q2: How does the pH of my experimental solution affect the potency of this compound?

A: The pH of the solution directly impacts the ionization state of Amylocaine. At a pH below its pKa (8.36), a larger proportion of the anesthetic will be in its ionized, water-soluble form, and less will be in the un-ionized, lipid-soluble form required to cross the nerve membrane.[4] Consequently, in more acidic environments, the onset of action is delayed, and the apparent potency is reduced.[5][6] Conversely, a more alkaline pH (closer to the pKa) increases the concentration of the un-ionized base, facilitating more rapid nerve penetration and a faster onset of action.[7]

Q3: Why is my this compound solution precipitating when I adjust the pH?

A: this compound, the salt form, is highly soluble in acidic aqueous solutions. However, as the pH of the solution is raised towards the pKa of Amylocaine (8.36), the equilibrium shifts towards the formation of the un-ionized "free base".[8] This free base form is significantly less water-soluble and will precipitate out of the solution if its solubility limit is exceeded.[8]

Q4: What is the optimal pH for storing this compound solutions?

Q5: Can I use this compound in experiments on inflamed tissues?

A: Yes, but with caution and an understanding of the potential for reduced efficacy. Inflamed tissues are typically more acidic than normal tissues.[2] This lower pH will increase the ionization of Amylocaine, reducing the amount of the un-ionized base available to cross the nerve membrane, which can lead to a delayed onset or a less effective nerve block.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in the context of pH management.

Problem Potential Cause Troubleshooting Steps
Variable or inconsistent nerve block between experiments. Fluctuations in buffer pH: Minor variations in buffer preparation can significantly alter the ionized/un-ionized ratio of Amylocaine.1. Calibrate your pH meter before each use.2. Prepare fresh buffer for each experiment.3. Verify the final pH of the Amylocaine solution immediately before application.4. Use high-quality reagents for buffer preparation.
Slower than expected onset of nerve block. Low solution pH: The experimental buffer or the tissue environment may be too acidic, favoring the ionized form of Amylocaine.1. Measure the pH of your baseline experimental solution.2. If physiologically permissible, consider adjusting the pH of the solution to be slightly more alkaline (e.g., pH 7.4-7.6) to increase the proportion of the un-ionized base. Be cautious of precipitation (see below).3. For in vivo experiments in inflamed tissue, be aware that a slower onset is expected.
Precipitation of Amylocaine in the working solution. pH is too close to or above the pKa: Adjusting the pH to a more alkaline level to increase efficacy can lead to the precipitation of the less soluble un-ionized base.1. Prepare a saturated stock solution of this compound in a slightly acidic vehicle (e.g., saline at pH 5-6).2. Perform a pilot solubility test: Titrate a small volume of your stock solution with your experimental buffer to determine the maximum pH at which the desired concentration of Amylocaine remains in solution.3. Work with lower concentrations of Amylocaine if a higher pH is required.
Degradation of Amylocaine in solution over time. Inappropriate storage pH: Storing the solution at a pH that promotes hydrolysis or other degradation pathways.1. Based on data for similar local anesthetics like lidocaine (B1675312), store stock solutions at a slightly acidic pH (e.g., pH 4-6).[9]2. Protect solutions from light and store at recommended temperatures. 3. For critical experiments, prepare fresh solutions daily. 4. If long-term storage is necessary, perform stability studies at your intended storage conditions using an appropriate analytical method like HPLC.[11]

Data Presentation

Table 1: Physicochemical Properties of Amylocaine

PropertyValueReference
Chemical Formula (HCl salt) C₁₄H₂₂ClNO₂[12]
Molecular Weight (HCl salt) 271.78 g/mol [12]
pKa 8.36[3]

Table 2: Calculated Percentage of Ionized and Un-ionized Amylocaine at Different pH Values

Calculations are based on the Henderson-Hasselbalch equation: pH = pKa + log([Base]/[Acid]) for a weak base, where [Base] is the un-ionized form and [Acid] is the ionized form.

pH% Ionized (Active at Receptor)% Un-ionized (Membrane Permeable)
6.598.65%1.35%
7.095.87%4.13%
7.4 (Physiological)89.47%10.53%
8.069.16%30.84%
8.36 (pKa)50.00%50.00%
9.019.80%80.20%

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Solution

Objective: To prepare a working solution of this compound at a specific physiological pH while minimizing the risk of precipitation.

Materials:

  • This compound powder

  • Sterile water for injection or appropriate solvent (e.g., 0.9% NaCl)

  • Physiological buffer (e.g., Phosphate-Buffered Saline - PBS, HEPES)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Calibrated pH meter

  • Sterile filters (0.22 µm)

Methodology:

  • Prepare a concentrated stock solution of this compound: Dissolve a known amount of this compound powder in sterile water or saline. A slightly acidic pH of the solvent will aid dissolution. For example, prepare a 10 mM stock solution.

  • Prepare the desired physiological buffer: Prepare your experimental buffer (e.g., PBS at pH 7.4) at the final desired concentration.

  • Dilute the stock solution: Slowly add the this compound stock solution to the physiological buffer while gently stirring.

  • Monitor the pH: Continuously monitor the pH of the solution. The addition of the acidic stock solution will likely lower the pH of the buffer.

  • Adjust the pH: Carefully add small volumes of 0.1 M NaOH to bring the pH to the desired level (e.g., pH 7.4). Add the base dropwise to avoid localized high pH that could cause precipitation.

  • Observe for precipitation: Visually inspect the solution for any signs of cloudiness or precipitation. If precipitation occurs, the concentration of Amylocaine may be too high for that specific pH. Consider preparing a more dilute solution.

  • Sterile filter: Once the desired pH is reached and the solution is clear, sterile filter the final working solution using a 0.22 µm filter.

  • Verify final pH: Measure the pH of the final filtered solution to ensure it is at the target value.

Protocol 2: In Vitro Nerve Preparation for Efficacy Testing at Different pH Values

Objective: To assess the effect of pH on the efficacy of this compound using an isolated nerve preparation (e.g., frog sciatic nerve).

Materials:

  • Isolated frog sciatic nerve preparation

  • Ringer's solution (or other appropriate physiological saline) buffered at different pH values (e.g., pH 6.8, 7.4, 7.8)

  • This compound working solutions prepared in each of the buffered Ringer's solutions

  • Nerve chamber for electrophysiological recording

  • Stimulator and recording electrodes

  • Amplifier and data acquisition system

Methodology:

  • Dissect and mount the nerve: Isolate the sciatic nerve from a frog and mount it in the nerve chamber containing Ringer's solution at a baseline pH (e.g., 7.4).

  • Equilibrate: Allow the nerve to equilibrate for at least 30 minutes, while continuously perfusing with the baseline Ringer's solution.

  • Record baseline compound action potentials (CAPs): Stimulate the nerve at one end and record the CAPs from the other end. Establish a stable baseline recording.

  • Apply control buffer: Perfuse the nerve with the control Ringer's solution (without Amylocaine) at the first test pH (e.g., pH 6.8) and record any changes in the CAP.

  • Apply Amylocaine solution: Perfuse the nerve with the this compound solution prepared in the corresponding pH-buffered Ringer's solution.

  • Record nerve block: Continuously record the CAPs to determine the rate of onset and the extent of the nerve block (reduction in CAP amplitude).

  • Washout: After a predetermined time or once a steady-state block is achieved, perfuse the nerve with the control Ringer's solution at the same pH to observe the reversal of the block.

  • Repeat for other pH values: After the nerve has fully recovered, repeat steps 4-7 for the other pH values to be tested (e.g., pH 7.4 and 7.8). Ensure a sufficient recovery period between different pH conditions.

Visualizations

pH_Effect_on_Amylocaine_Action cluster_extracellular Extracellular Space (pH dependent) cluster_membrane Nerve Membrane cluster_intracellular Intracellular Space Amylocaine_HCl Amylocaine HCl (Ionized, Water-Soluble) Amylocaine_Base Amylocaine Base (Un-ionized, Lipid-Soluble) Amylocaine_HCl->Amylocaine_Base Equilibrium (pKa = 8.36) Membrane_Node Amylocaine_Base->Membrane_Node Diffusion Amylocaine_Base_Intra Amylocaine Base Membrane_Node->Amylocaine_Base_Intra Amylocaine_Ion_Intra Amylocaine Ion (Active Form) Amylocaine_Base_Intra->Amylocaine_Ion_Intra Re-equilibration Sodium_Channel Voltage-Gated Sodium Channel Amylocaine_Ion_Intra->Sodium_Channel Binds to receptor Block Blockade of Nerve Conduction Sodium_Channel->Block

Caption: Mechanism of Amylocaine action as influenced by pH.

Troubleshooting_Workflow Start Experiment Start: Inconsistent Amylocaine Efficacy Check_pH Is the buffer pH verified and stable? Start->Check_pH Check_Solubility Is the Amylocaine solution clear? Check_pH->Check_Solubility Yes Calibrate_Meter Calibrate pH meter and prepare fresh buffer. Check_pH->Calibrate_Meter No Lower_Concentration Lower Amylocaine concentration or adjust pH downwards. Check_Solubility->Lower_Concentration No (Precipitate) Proceed Proceed with experiment Check_Solubility->Proceed Yes Calibrate_Meter->Check_pH Adjust_pH_Protocol Follow Protocol 1 for pH adjustment. Adjust_pH_Protocol->Check_Solubility Lower_Concentration->Adjust_pH_Protocol Problem_Solved Problem Resolved Proceed->Problem_Solved

Caption: Troubleshooting workflow for inconsistent Amylocaine efficacy.

References

preventing precipitation of Amylocaine hydrochloride in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the precipitation of Amylocaine hydrochloride in physiological buffers during experimental procedures.

Troubleshooting Guide: Preventing this compound Precipitation

Researchers may encounter precipitation of this compound when preparing solutions in physiological buffers, which can impact experimental accuracy and reproducibility. This guide offers systematic steps to diagnose and resolve these issues.

Problem: Cloudiness or visible precipitate forms after adding this compound to a physiological buffer (e.g., PBS, pH 7.4).

Underlying Cause: Amylocaine, a weak base with a pKa of 8.36, is typically supplied as a hydrochloride salt, which is highly soluble in its acidic, ionized form in water.[1] Physiological buffers, with a pH of approximately 7.4, raise the pH of the solution. According to the Henderson-Hasselbalch equation, as the pH of the solution approaches the pKa of Amylocaine, the equilibrium shifts from the water-soluble ionized form to the less soluble, un-ionized "free base" form. Precipitation occurs when the concentration of the un-ionized form exceeds its solubility limit in the aqueous buffer.

Solutions:

  • pH Adjustment:

    • Initial Low pH Dissolution: Dissolve the this compound powder in a small volume of sterile, deionized water or 0.9% saline. A 5% aqueous solution of this compound is faintly acidic, ensuring complete dissolution in its ionized form.

    • Gradual pH Increase: Slowly add the concentrated this compound solution to the physiological buffer while stirring. This gradual increase in pH can help prevent localized areas of high concentration where precipitation might initiate.

    • Lower Final pH (if experimentally permissible): If your experimental design allows, consider using a buffer with a slightly lower pH (e.g., 6.8-7.0) to maintain a higher proportion of the ionized, soluble form of Amylocaine.

  • Concentration Management:

    • Prepare a Concentrated Stock Solution: A highly effective method is to first prepare a concentrated stock solution of this compound in sterile water. One gram of this compound dissolves in 2 ml of water, indicating a high solubility of 500 mg/mL.

    • Dilute to Working Concentration: Dilute the clear, concentrated stock solution to the final desired concentration in your physiological buffer just before use. This minimizes the time the drug spends in a supersaturated state at physiological pH.

  • Solvent Considerations (for non-aqueous delivery):

    • This compound is also highly soluble in ethanol (B145695), with one gram dissolving in 3.3 ml of absolute ethanol (approximately 303 mg/mL). For specific experimental setups where a co-solvent is acceptable, ethanol can be used. However, the final concentration of ethanol in the physiological buffer should be kept low to avoid solvent-induced artifacts.

Logical Workflow for Preparing this compound Solutions:

G cluster_prep Preparation cluster_troubleshoot Troubleshooting start Start: Need Amylocaine HCl in Physiological Buffer dissolve Dissolve Amylocaine HCl in small volume of sterile water start->dissolve check_clarity Is the solution clear? dissolve->check_clarity check_clarity->dissolve No, continue dissolving add_to_buffer Slowly add the concentrated solution to the physiological buffer with stirring check_clarity->add_to_buffer Yes final_check Observe for precipitation add_to_buffer->final_check precipitate Precipitation Occurs final_check->precipitate Precipitate observed end end final_check->end No precipitate, proceed with experiment lower_conc Prepare a fresh solution at a lower concentration precipitate->lower_conc Option 1 lower_ph Consider using a buffer with a slightly lower pH (if possible) precipitate->lower_ph Option 2 use_cosolvent Use a co-solvent like ethanol for stock (if permissible) precipitate->use_cosolvent Option 3 lower_conc->start lower_ph->start use_cosolvent->start

Figure 1: Workflow for preparing and troubleshooting this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for this compound precipitation in physiological buffers?

A1: The precipitation is primarily due to the conversion of the water-soluble, ionized form of this compound to its less soluble, un-ionized "free base" form. This occurs when the acidic drug solution is introduced into a buffer with a higher pH, such as a physiological buffer at pH 7.4. Amylocaine is a weak base with a pKa of 8.36.[1] The Henderson-Hasselbalch equation predicts that as the pH of the solution approaches the pKa, the proportion of the un-ionized, less soluble form increases, leading to precipitation if its solubility limit is exceeded.

Q2: What is the pKa of Amylocaine and why is it important?

A2: The pKa of Amylocaine is 8.36.[1] The pKa is the pH at which 50% of the drug is in its ionized (water-soluble) form and 50% is in its un-ionized (lipid-soluble) form. This value is critical for predicting the behavior of Amylocaine in solutions of different pH. Knowing the pKa allows researchers to understand and control the solubility of the drug by adjusting the pH of the buffer.

Q3: How does the Henderson-Hasselbalch equation apply to this compound solubility?

A3: The Henderson-Hasselbalch equation for a weak base like Amylocaine is:

pH = pKa + log ([B] / [BH+])

Where:

  • pH is the pH of the buffer.

  • pKa is the dissociation constant of Amylocaine (8.36).

  • [B] is the concentration of the un-ionized (free base) form.

  • [BH+] is the concentration of the ionized (protonated) form.

This equation allows you to calculate the ratio of the un-ionized to the ionized form at a given pH. For example, at pH 7.4, a significant portion of Amylocaine will be in its less soluble, un-ionized form, increasing the risk of precipitation.

Q4: Can I predict the percentage of ionized and un-ionized Amylocaine at physiological pH?

A4: Yes, using the pKa of 8.36 and a physiological pH of 7.4, you can calculate the theoretical percentage of each form. Based on these values, approximately 90% of Amylocaine will be in its ionized, water-soluble form, while about 10% will be in its un-ionized, less water-soluble form. While the majority remains ionized, the un-ionized portion can still be sufficient to cause precipitation at higher concentrations.

Q5: What is the solubility of this compound in water?

A5: this compound is highly soluble in water. One gram of this compound dissolves in 2 ml of water, which corresponds to a solubility of 500 mg/mL.

Q6: Are there any common buffer components that I should be cautious about when working with this compound?

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound relevant to its formulation and potential for precipitation.

PropertyValueReference
Molecular Formula C₁₄H₂₂ClNO₂
Molecular Weight 271.78 g/mol
pKa (basic) 8.36[1]
Solubility in Water 1 g in 2 mL (500 mg/mL)
Solubility in Ethanol 1 g in 3.3 mL (~303 mg/mL)
Appearance of 5% aq. solution Faintly acidic

Theoretical Ionization of Amylocaine at Different pH Values (pKa = 8.36)

pH% Ionized (BH+)% Un-ionized (B)
6.4~99.0%~1.0%
7.4~90.0%~10.0%
8.4~48.5%~51.5%

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Solution in Phosphate-Buffered Saline (PBS) pH 7.4

  • Materials:

    • This compound powder

    • Sterile, deionized water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated pH meter

  • Procedure:

    • Prepare a 100 mM Stock Solution:

      • Weigh out 27.18 mg of this compound (MW: 271.78 g/mol ).

      • Dissolve the powder in 1 mL of sterile, deionized water in a microcentrifuge tube.

      • Vortex until the powder is completely dissolved and the solution is clear.

    • Prepare the 10 mM Working Solution:

      • In a separate tube, add 900 µL of PBS (pH 7.4).

      • While gently vortexing the PBS, slowly add 100 µL of the 100 mM this compound stock solution.

      • Visually inspect the solution for any signs of cloudiness or precipitation.

      • If the solution remains clear, verify the final pH using a calibrated pH meter.

Signaling Pathway Interaction:

Amylocaine, like other local anesthetics, primarily exerts its effect by blocking voltage-gated sodium channels in neuronal membranes. This action inhibits the propagation of action potentials, thereby blocking the transmission of pain signals.

G Amylocaine Amylocaine VGSC Voltage-Gated Sodium Channel Amylocaine->VGSC Blocks Na_influx Sodium Ion Influx VGSC->Na_influx Allows Depolarization Membrane Depolarization Na_influx->Depolarization AP Action Potential Propagation Depolarization->AP Pain_Signal Pain Signal Transmission AP->Pain_Signal

References

Technical Support Center: Analytical Method Validation for Amylocaine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical method validation for the quantification of Amylocaine hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental quantification of this compound using High-Performance Liquid Chromatography (HPLC), a common analytical technique for this purpose.

Problem Potential Cause Recommended Solution
No Peak or Very Small Peak Injector issue (e.g., blocked needle, incorrect sample aspiration).- Ensure the injector needle is not blocked and is reaching the sample. - Verify that the correct injection volume is being aspirated.[1]
Mobile phase composition is incorrect.- Prepare a fresh batch of the mobile phase, ensuring accurate component ratios.[2][3] - Confirm that all mobile phase components are miscible.[2]
Detector is off or not set to the correct wavelength.- Check that the detector lamp is on. - Verify the detector is set to the appropriate wavelength for this compound (e.g., 234 nm).[4]
Peak Tailing Secondary silanol (B1196071) interactions with the basic amine group of Amylocaine.- Adjust the mobile phase pH to be more acidic (e.g., pH 3) to ensure the analyte is fully protonated.[4] - Add a competing base, like triethylamine (B128534), to the mobile phase to mask silanol groups.[4]
Column overload.- Reduce the injection volume or dilute the sample.
Column degradation or contamination.- Flush the column with a strong solvent. - If the problem persists, replace the column.
Variable Retention Times Inconsistent mobile phase composition.- Prepare the mobile phase gravimetrically for better accuracy. - Ensure the mobile phase is thoroughly mixed and degassed.[3]
Fluctuations in column temperature.- Use a column oven to maintain a consistent temperature.
Poor column equilibration.- Increase the column equilibration time before starting the analytical run.
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing).- Systematically remove components (guard column, then analytical column) to identify the source of the blockage. - Back-flush the column if it is determined to be the source of the high pressure.[5] - Replace the in-line filter or column frits if necessary.[2]
Mobile phase precipitation.- Ensure that any buffers used are fully soluble in the mobile phase mixture.

Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters to consider for an this compound quantification method?

A1: According to ICH Q2(R2) guidelines, the key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[6] Robustness should also be evaluated to ensure the method's performance is unaffected by small, deliberate variations in method parameters.

Q2: How can I ensure the specificity of my analytical method for this compound?

A2: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[6] To ensure specificity, you should:

  • Analyze a placebo (formulation without the active pharmaceutical ingredient) to check for interfering peaks.

  • Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to demonstrate that the degradation products do not co-elute with the this compound peak.

  • If using a photodiode array (PDA) detector in HPLC, check the peak purity of the this compound peak.

Q3: What is a typical linearity range for the quantification of this compound by HPLC-UV?

A3: While specific ranges should be established during method development, a typical linearity range for the quantification of similar local anesthetics by HPLC-UV is in the low microgram per milliliter (µg/mL) to over 100 µg/mL. For instance, a validated method for a similar compound, Lidocaine, showed linearity in the range of 20-100 µg/mL.

Q4: My sample solvent is different from the mobile phase. Could this be a problem?

A4: Yes, this can cause peak distortion, such as peak splitting or broadening. Whenever possible, the sample should be dissolved in the mobile phase. If a different solvent must be used, it should be weaker (less eluotropic) than the mobile phase to ensure proper peak focusing on the column head.

Q5: How do I determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ)?

A5: LOD and LOQ can be determined based on the signal-to-noise ratio. Typically, an LOD is established at a signal-to-noise ratio of 3:1, and an LOQ at a signal-to-noise ratio of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of this compound and similar local anesthetics using various analytical techniques.

Table 1: HPLC Method Validation Parameters

ParameterTypical Value/Range
Linearity Range1-100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantitation (LOQ)0.5 - 5 µg/mL

Table 2: GC-MS Method Validation Parameters (for similar local anesthetics)

ParameterTypical Value/Range
Linearity Range40 - 1000 ng/mL[7]
Correlation Coefficient (r²)> 0.999[7]
Accuracy (% Relative Error)< 5%[8]
Precision (% RSD)< 5%[8]
Limit of Detection (LOD)10 - 15 ng/mL[7][8]
Limit of Quantitation (LOQ)31 - 35 ng/mL[7][8]

Table 3: UV-Vis Spectrophotometry Method Validation Parameters (for similar local anesthetics)

ParameterTypical Value/Range
Linearity Range20 - 100 µg/mL[9]
Correlation Coefficient (r²)> 0.999[9]
Accuracy (% Recovery)99 - 101%
Precision (% RSD)< 2%
Limit of Detection (LOD)~3.5 µg/mL[9]
Limit of Quantitation (LOQ)~10.7 µg/mL[9]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a published method for the quantification of this compound.[4]

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Prepare a mixture of distilled water, acetonitrile, and triethylamine in the ratio of 530:470:0.1 (v/v/v).

    • Adjust the pH of the mobile phase to 3.0 using o-phosphoric acid.

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 100 µg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Preparation:

    • For bulk drug, accurately weigh and dissolve a known amount in the mobile phase to achieve a concentration within the calibration range.

    • For pharmaceutical dosage forms, extract a known amount of the formulation with a suitable solvent, and then dilute with the mobile phase to the desired concentration. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 20 µL.

    • Column temperature: Ambient or controlled at 25 °C.

    • Detection wavelength: 234 nm.[4]

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions and determine the concentration of this compound from the calibration curve.

UV-Visible Spectrophotometry Method

This is a general protocol for the quantification of an active pharmaceutical ingredient like this compound.

  • Instrumentation:

    • UV-Visible Spectrophotometer.

    • Matched quartz cuvettes (1 cm path length).

  • Solvent Selection:

    • Select a solvent in which this compound is freely soluble and stable, and that does not interfere with the absorbance at the analytical wavelength (e.g., distilled water or dilute hydrochloric acid).

  • Determination of Maximum Wavelength (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in the chosen solvent.

    • Prepare a series of working standard solutions by diluting the stock solution to concentrations that will give absorbances within the linear range of the instrument (typically 0.2 to 0.8 absorbance units).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the solvent.

    • Dilute the sample solution to a concentration that falls within the range of the standard solutions.

  • Measurement and Quantification:

    • Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.

    • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification & Validation standard_prep Standard Solution Preparation injection Inject Standards & Samples standard_prep->injection sample_prep Sample Solution Preparation sample_prep->injection mobile_phase_prep Mobile Phase Preparation hplc_system HPLC System Setup (Column, Detector, Flow Rate) mobile_phase_prep->hplc_system hplc_system->injection chromatogram Data Acquisition (Chromatograms) injection->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Calculate Sample Concentration calibration->quantification validation Perform Method Validation quantification->validation

Caption: Experimental workflow for HPLC-based quantification of this compound.

troubleshooting_workflow action_node action_node decision_node decision_node result_node result_node start Poor Chromatographic Result pressure System Pressure OK? start->pressure peak_shape Peak Shape Acceptable? pressure->peak_shape Yes check_pressure Check for leaks & blockages pressure->check_pressure No retention_time Retention Time Stable? peak_shape->retention_time Yes check_peak_shape Adjust mobile phase pH Check sample solvent Check for column overload peak_shape->check_peak_shape No good_result Proceed with Validation retention_time->good_result Yes check_retention Check mobile phase prep Ensure temp control Equilibrate column retention_time->check_retention No check_pressure->pressure check_peak_shape->peak_shape check_retention->retention_time

References

minimizing non-specific binding of Amylocaine hydrochloride in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of Amylocaine hydrochloride in various biochemical assays.

Troubleshooting Guide: High Non-Specific Binding

General Troubleshooting Workflow

High background can arise from several factors in an assay.[2] Following a logical troubleshooting sequence can help pinpoint and resolve the root cause of non-specific binding.

Troubleshooting_Workflow start High Background Signal Detected review_blocking Review Blocking Step - Appropriate blocking agent? - Sufficient incubation time/temp? start->review_blocking optimize_blocking Optimize Blocking Conditions - Test alternative blocking agents - Increase incubation time/temp review_blocking->optimize_blocking Issue Suspected eval_washing Evaluate Washing Steps - Adequate number of washes? - Optimal wash buffer? review_blocking->eval_washing Looks OK end Reduced Background & Clear Signal optimize_blocking->end optimize_washing Optimize Washing Protocol - Increase number/duration of washes - Add surfactant (e.g., Tween-20) eval_washing->optimize_washing Issue Suspected assess_reagents Assess Assay Components - Reagent concentration too high? - Potential cross-reactivity? eval_washing->assess_reagents Looks OK optimize_washing->end titrate_reagents Titrate Assay Components - Perform dilution series to find  optimal concentration assess_reagents->titrate_reagents Concentration too high optimize_buffers Optimize Buffer Conditions - Adjust pH - Increase salt concentration assess_reagents->optimize_buffers Looks OK titrate_reagents->end optimize_buffers->end

Caption: General workflow for troubleshooting high background signals.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem?

A: Non-specific binding refers to the attachment of assay components, such as antibodies or the analyte itself, to unintended surfaces or molecules in the assay system.[3] This can lead to false-positive signals, high background noise, and reduced assay sensitivity, ultimately compromising the accuracy and reliability of the results.[3][4]

Q2: Which blocking agents are recommended for assays involving small molecules like this compound?

A: While there is no universal blocking agent, several are commonly used and should be empirically tested for your specific assay.[5] For assays involving small molecules, it is crucial to select a blocker that does not interfere with the analyte. Common choices include:

  • Bovine Serum Albumin (BSA): A widely used protein-based blocker.[5]

  • Non-Fat Dry Milk or Casein: Often more effective than BSA for certain applications, but be cautious of potential cross-reactivity.[6]

  • Normal Serum: Using serum from the same species as the secondary antibody can be effective.[7]

  • Synthetic Blockers: Polymers like polyethylene (B3416737) glycol (PEG) can be effective at rendering surfaces hydrophilic and reducing non-specific binding.[5][8]

Q3: How can I optimize the blocking step?

A: Optimization is key to effective blocking.[9] Consider the following:

  • Concentration: Titrate the blocking agent to find the optimal concentration. Insufficient amounts will lead to high background, while excessive amounts could mask binding sites.[4][9]

  • Incubation Time and Temperature: Increase the incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C) to ensure complete saturation of non-specific sites.[6]

  • Buffer Composition: The pH and salt concentration of the blocking buffer can influence its effectiveness.[10]

Q4: Can assay buffers be modified to reduce non-specific binding of this compound?

A: Yes, modifying your assay and wash buffers can significantly reduce non-specific binding.[10]

  • Increase Salt Concentration: Higher salt concentrations (e.g., NaCl) can disrupt ionic interactions that contribute to non-specific binding.[10]

  • Adjust pH: The charge of molecules is pH-dependent. Adjusting the buffer pH can help minimize charge-based non-specific interactions.[10]

  • Add Surfactants: Non-ionic detergents like Tween-20 (typically at 0.05-0.1%) can be added to wash buffers to disrupt hydrophobic interactions and reduce background.[6][10]

Q5: Could the properties of this compound itself contribute to non-specific binding?

A: As a small molecule with a benzoate (B1203000) ester structure, this compound may exhibit hydrophobic or ionic interactions with assay surfaces or proteins.[11] While specific data on its non-specific binding is limited, these general properties suggest that optimizing blocking and washing steps to address such interactions is crucial.

Data Summary

Table 1: Common Blocking Agents for Immunoassays
Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-5%Inexpensive, compatible with most protein A/G systems.[5]Potential for cross-reactivity with anti-BSA antibodies.[5]
Non-Fat Dry Milk / Casein0.1-5%Inexpensive, effective blocker.[5][6]Can contain phosphoproteins and biotin, which may interfere with certain assays.[12]
Normal Serum5-10%Reduces non-specific binding from secondary antibodies.Can be more expensive; must match the species of the secondary antibody.
Fish Gelatin0.1-0.5%Can reduce certain types of non-specific binding.[6]May not be as effective as other protein-based blockers in all assays.
Synthetic Blockers (e.g., PEG)VariesProtein-free, reducing potential cross-reactivity.[5]May require more optimization for specific applications.

Experimental Protocols

Protocol: Optimizing a Blocking Buffer

This protocol provides a general method for testing different blocking agents to find the most effective one for your assay.

  • Prepare a Coated Plate: Prepare your assay plate as you normally would by coating it with the desired antigen or antibody.

  • Prepare Blocking Buffers: Prepare several different blocking buffers (e.g., 3% BSA in PBS, 5% non-fat dry milk in PBS, 1% Fish Gelatin in PBS, and a commercial blocker).

  • Block the Plate: Add the different blocking buffers to separate wells of the coated plate. Include a "no block" control. Incubate for 1-2 hours at room temperature.

  • Wash: Wash the plate thoroughly with your standard wash buffer (e.g., PBS with 0.05% Tween-20).[6]

  • Run a "No Analyte" Control: Proceed with the assay steps, but without adding your primary antibody or analyte. Add the detection reagents as usual.

  • Measure Signal: Read the plate. The most effective blocking buffer will result in the lowest background signal in the absence of the analyte.

Visualizations

Signaling Pathway: Mechanism of Action of Amylocaine

This compound, like other local anesthetics, functions by blocking voltage-gated sodium channels in nerve cell membranes.[11][13] This prevents the influx of sodium ions, which is necessary for the generation and propagation of action potentials (nerve impulses).[11][13]

Amylocaine_MoA cluster_membrane Neuronal Membrane na_channel Voltage-Gated Sodium Channel na_ion_in Na+ (intracellular) na_channel->na_ion_in Na+ influx no_ap Blocked Action Potential na_channel->no_ap results in amylocaine Amylocaine Hydrochloride amylocaine->na_channel binds to and blocks na_ion_out Na+ (extracellular) na_ion_out->na_channel action_potential Action Potential (Nerve Impulse) na_ion_in->action_potential leads to

References

addressing Amylocaine hydrochloride-induced artifacts in electrophysiology recordings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Amylocaine hydrochloride in electrophysiology experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common artifacts and challenges in your recordings, ensuring high-quality and reliable data.

Disclaimer: Specific electrophysiological data on this compound is limited in publicly available literature. Much of the quantitative data and expected effects described herein are based on studies of other well-characterized local anesthetics, such as lidocaine, which share a similar primary mechanism of action. These should serve as a guide to the expected effects of this compound.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Pharmacological Effects of this compound

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a local anesthetic that primarily functions by blocking voltage-gated sodium channels (Na_v channels).[1] This action is reversible and inhibits the initiation and propagation of action potentials in excitable cells like neurons. The blockade of sodium influx prevents the depolarization of the cell membrane necessary to reach the action potential threshold.

Q2: Are the changes I see in my recordings after applying this compound artifacts or expected pharmacological effects?

A2: This is a critical question. Many apparent "artifacts" are the intended pharmacological effects of the drug. Here’s what to expect:

  • Voltage-Clamp Recordings: You should observe a concentration-dependent reduction in the peak amplitude of inward sodium currents.

  • Current-Clamp Recordings: Expect a decrease in action potential amplitude, an increased threshold for firing, and at higher concentrations, a complete cessation of action potentials.

  • Changes in Kinetics: Local anesthetics often exhibit "state-dependent" binding, meaning they have different affinities for the resting, open, and inactivated states of the sodium channel.[2][3] This can lead to changes in the kinetics of the recorded currents, such as a more pronounced block with repetitive stimulation (use-dependent block).

Q3: Does this compound affect ion channels other than sodium channels?

A3: Yes, while the primary target is sodium channels, local anesthetics can also affect other ion channels, typically at higher concentrations. These off-target effects can include the blockade of certain types of potassium (K_v) and calcium (Ca_v) channels.[4] Inhibition of potassium channels can lead to a broadening of the action potential.

Section 2: Common Artifacts and Troubleshooting

Q1: I'm observing a persistent, regular hum in my recordings, both before and after applying this compound. What is it and how can I fix it?

A1: This is likely power line interference (50/60 Hz hum), a common environmental artifact. To resolve this:

  • Grounding: Ensure all equipment is connected to a single, common ground.

  • Shielding: Use a Faraday cage to shield your setup from external electromagnetic interference.

  • Reduce Interference: Turn off non-essential electrical equipment near your rig.

  • Filtering: As a last resort, use a notch filter at 50 or 60 Hz.

Q2: My baseline is unstable and drifting, especially after perfusing with this compound solution. What's the cause?

A2: Baseline drift can have several causes:

  • Reference Electrode: An unstable Ag/AgCl reference electrode is a common culprit. Ensure it is properly chlorinated and has a stable junction potential.

  • Mechanical Instability: Vibrations from the perfusion system or the building can cause drift. Use an anti-vibration table and ensure your perfusion lines are secure.

  • Temperature Fluctuations: Changes in the temperature of the recording solution can cause drift. Use a temperature controller for your perfusion system.

  • Liquid Junction Potential: A change in the ionic composition of the bath solution when applying the drug can cause a small, stable offset. This is a predictable phenomenon and can be corrected for during data analysis.

Q3: I'm having trouble forming a stable giga-ohm (GΩ) seal when this compound is in the bath solution. Why is this happening?

A3: Local anesthetics are amphiphilic molecules that can interact with the lipid bilayer of the cell membrane. At higher concentrations, this can alter membrane fluidity and make it more difficult to obtain and maintain a high-resistance seal.

  • Optimize Solutions: Ensure the osmolarity of your internal (pipette) solution is slightly lower than the external solution. The presence of divalent cations like Ca²⁺ and Mg²⁺ in the external solution is also crucial for seal formation.

  • Pipette Polishing: Fire-polishing the tip of your patch pipette can create a smoother surface that facilitates a better seal.

  • Concentration: If possible, form the seal in a drug-free solution before perfusing with this compound.

Q4: I see sudden, sharp spikes in my recording that are not action potentials. What are these?

A4: These are likely "electrode pops," caused by a sudden change in the impedance of the recording electrode. This can happen if the electrode is bumped, if there's debris near the tip, or due to instability in the electrode holder. If these occur frequently, you may need to replace your electrode.

Troubleshooting Guides

Guide 1: Distinguishing Pharmacological Effects from Artifacts

This guide provides a logical workflow to determine if an observed change in your recording is due to the action of this compound or an experimental artifact.

Start Observation: Change in electrophysiological recording after this compound application IsRepeatable Is the change repeatable with washout and re-application? Start->IsRepeatable IsDoseDependent Is the effect concentration-dependent? IsRepeatable->IsDoseDependent Yes CheckSystem Troubleshoot Experimental Setup: - Check grounding and shielding - Inspect reference electrode - Verify perfusion system stability IsRepeatable->CheckSystem No IsConsistent Is the effect consistent with known local anesthetic mechanisms (e.g., reduced Na+ current, decreased firing)? IsDoseDependent->IsConsistent Yes IsDoseDependent->CheckSystem No PharmacologicalEffect Conclusion: Likely a pharmacological effect IsConsistent->PharmacologicalEffect Yes IsConsistent->CheckSystem No Artifact Conclusion: Likely an artifact CheckSystem->Artifact

Caption: A logical workflow for differentiating pharmacological effects from experimental artifacts.

Quantitative Data

The following tables summarize the effects of various local anesthetics on voltage-gated sodium and potassium channels. While specific data for this compound is not widely available, its properties as an ester-based local anesthetic suggest its IC50 values would be comparable to other agents in its class, such as procaine (B135) or tetracaine.

Table 1: Half-Maximal Inhibitory Concentrations (IC50) of Local Anesthetics on Na_v Channels

CompoundIC50 (Tonic Block)Channel Subtype/PreparationReference
Lidocaine204 µMSciatic Nerve Fibers[5]
42 µMTTXs Na+ Channels (DRG Neurons)
210 µMTTXr Na+ Channels (DRG Neurons)
Bupivacaine27 µMSciatic Nerve Fibers[5]
13 µMTTXs Na+ Channels (DRG Neurons)
32 µMTTXr Na+ Channels (DRG Neurons)
Tetracaine0.7 µMSciatic Nerve Fibers[5]
Procaine60 µMSciatic Nerve Fibers[5]

Note: TTXs = Tetrodotoxin-sensitive; TTXr = Tetrodotoxin-resistant; DRG = Dorsal Root Ganglion.

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of Local Anesthetics on K_v Channels

CompoundIC50Channel Subtype/PreparationReference
Lidocaine1118 µMSciatic Nerve Fibers[5]
Bupivacaine92 µMSciatic Nerve Fibers[5]
Tetracaine946 µMSciatic Nerve Fibers[5]
Procaine6302 µMSciatic Nerve Fibers[5]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents

This protocol is designed to measure the effect of this compound on voltage-gated sodium currents in cultured neurons.

1. Solution Preparation:

  • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: Prepare a 100 mM stock solution in distilled water.

2. Cell Preparation:

  • Plate cells on coverslips at an appropriate density.

  • Place a coverslip in the recording chamber and perfuse with external solution.

3. Recording Procedure:

  • Pull patch pipettes to a resistance of 3-5 MΩ.

  • Approach a cell and form a GΩ seal.

  • Rupture the membrane to achieve whole-cell configuration.

  • Clamp the cell at a holding potential of -100 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV) to elicit sodium currents.

  • Record a stable baseline.

  • Perfuse with the desired concentration of this compound and repeat the voltage-step protocol.

  • Perform a washout with the external solution to test for reversibility.

cluster_prep Preparation cluster_recording Recording PrepareSolutions Prepare & Filter Solutions PullPipette Pull & Fire-Polish Patch Pipette PrepareSolutions->PullPipette ApproachCell Approach Cell & Form GΩ Seal PullPipette->ApproachCell WholeCell Establish Whole-Cell Mode ApproachCell->WholeCell RecordBaseline Record Baseline Na+ Currents WholeCell->RecordBaseline ApplyDrug Apply Amylocaine HCl RecordBaseline->ApplyDrug RecordDrugEffect Record Na+ Currents with Drug ApplyDrug->RecordDrugEffect Washout Washout RecordDrugEffect->Washout RecordWashout Record Na+ Currents after Washout Washout->RecordWashout

Caption: Experimental workflow for voltage-clamp recording of sodium currents.

Protocol 2: Current-Clamp Recording of Neuronal Firing

This protocol is designed to measure the effect of this compound on the firing properties of neurons.

1. Solution Preparation:

  • Use the same external solution as in Protocol 1.

  • Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

2. Recording Procedure:

  • Follow the same initial steps as in Protocol 1 to achieve the whole-cell configuration.

  • Switch the amplifier to current-clamp mode.

  • Inject a series of depolarizing current steps to elicit action potentials.

  • Record a stable baseline of firing activity.

  • Perfuse with this compound and repeat the current injection protocol.

  • Analyze changes in action potential threshold, amplitude, and firing frequency.

Signaling Pathway

The primary "pathway" affected by this compound is the direct blockade of ion flow through voltage-gated sodium channels.

cluster_membrane Cell Membrane NavChannel_Resting Na+ Channel (Resting) NavChannel_Open Na+ Channel (Open) NavChannel_Resting->NavChannel_Open Activation NavChannel_Inactivated Na+ Channel (Inactivated) NavChannel_Open->NavChannel_Inactivated Inactivation NavChannel_Blocked Na+ Channel (Blocked by Amylocaine) NavChannel_Open->NavChannel_Blocked NavChannel_Inactivated->NavChannel_Resting Recovery NavChannel_Inactivated->NavChannel_Blocked NoAP Inhibition of Action Potential NavChannel_Blocked->NoAP Depolarization Membrane Depolarization Repolarization Membrane Repolarization Amylocaine Amylocaine Hydrochloride Amylocaine->NavChannel_Open Amylocaine->NavChannel_Inactivated

Caption: Signaling pathway of this compound action on voltage-gated sodium channels.

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of Amylocaine Hydrochloride and Lidocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro efficacy of two local anesthetics: Amylocaine hydrochloride and Lidocaine. While both compounds share a fundamental mechanism of action, a significant disparity exists in the volume of contemporary research and available quantitative data, with Lidocaine being extensively studied and this compound, a historically significant but less commonly researched compound, having limited available in vitro potency data.

Mechanism of Action

Both this compound and Lidocaine are local anesthetics that exert their effects by blocking nerve impulses.[1] Their primary mechanism of action involves the blockade of voltage-gated sodium channels within the neuronal cell membrane.[2][3] By binding to these channels, they prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[1][3] This reversible inhibition of sodium ion conductance leads to a halt in the transmission of pain signals.[3]

Signaling Pathway of Local Anesthetics

The following diagram illustrates the common signaling pathway for local anesthetics like this compound and Lidocaine.

Local_Anesthetic_Pathway cluster_membrane Neuronal Membrane cluster_intracellular Intracellular cluster_extracellular Extracellular Na_Channel_Open Voltage-Gated Na+ Channel (Open) Na_ion_in Na+ Na_Channel_Open->Na_ion_in Na_Channel_Blocked Voltage-Gated Na+ Channel (Blocked) No_Signal Signal Conduction Blocked Na_Channel_Blocked->No_Signal LA Local Anesthetic (Amylocaine / Lidocaine) LA->Na_Channel_Blocked Binds to channel Na_ion_out Na+ Na_ion_out->Na_Channel_Open Influx Na_ion_out->Na_Channel_Blocked Influx Blocked Depolarization Depolarization & Action Potential Na_ion_in->Depolarization

Caption: Mechanism of local anesthetic action.

Quantitative Data Presentation

The following table summarizes available in vitro data for Lidocaine. A corresponding value for this compound could not be located in the reviewed literature.

CompoundAssay TypeCell/Tissue TypeParameterValueReference
Lidocaine Cell CytotoxicityNot SpecifiedIC50613.77 µM[4]
Amylocaine HCl Not AvailableNot AvailableIC50Not Available

Note: The IC50 value presented for Lidocaine pertains to cell cytotoxicity and is not a direct measure of its anesthetic potency on nerve cells. The half-maximal inhibitory concentration (IC50) for sodium channel blockade is the standard measure of in vitro anesthetic potency.

Experimental Protocols

The gold-standard method for determining the in vitro potency of local anesthetics is the whole-cell patch-clamp technique. This method allows for the direct measurement of the effect of a compound on the function of ion channels, such as voltage-gated sodium channels.

Experimental Workflow: In Vitro Efficacy Comparison

The diagram below outlines a typical experimental workflow for comparing the in vitro efficacy of local anesthetics using the whole-cell patch-clamp technique.

Experimental_Workflow start Start cell_prep Cell Preparation (e.g., HEK293 cells expressing voltage-gated sodium channels) start->cell_prep solution_prep Preparation of Intracellular and Extracellular Solutions cell_prep->solution_prep patch_clamp Establish Whole-Cell Patch-Clamp Configuration solution_prep->patch_clamp baseline Record Baseline Sodium Currents patch_clamp->baseline drug_application Apply Test Compounds (Amylocaine HCl vs. Lidocaine) at Varying Concentrations baseline->drug_application record_inhibition Record Sodium Currents in the Presence of Each Compound drug_application->record_inhibition data_analysis Data Analysis: - Measure peak current inhibition - Generate dose-response curves record_inhibition->data_analysis ic50 Calculate IC50 Values (Hill Equation Fit) data_analysis->ic50 comparison Compare Potency (IC50 values) ic50->comparison end End comparison->end

Caption: Workflow for in vitro local anesthetic comparison.
Detailed Protocol: Whole-Cell Patch-Clamp for IC50 Determination

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a local anesthetic on voltage-gated sodium channels expressed in a cell line (e.g., HEK293 cells).

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the desired voltage-gated sodium channel subtype (e.g., Nav1.5) under standard conditions.

  • Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES. Adjust pH to 7.2 with CsOH.

3. Pipette Fabrication:

  • Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

4. Whole-Cell Recording:

  • Place a coverslip with the cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Approach a single, healthy cell with the micropipette while applying slight positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

5. Data Acquisition:

  • Clamp the cell membrane potential at a holding potential of -120 mV.

  • Elicit sodium currents by applying depolarizing voltage steps (e.g., to -10 mV for 20 ms).

  • Record baseline sodium currents until a stable peak amplitude is achieved.

6. Drug Application:

  • Prepare stock solutions of this compound and Lidocaine in an appropriate solvent and dilute to various concentrations in the external solution.

  • Apply the different concentrations of each drug sequentially to the cell via the perfusion system, starting with the lowest concentration.

  • Record the sodium currents at each concentration after the drug effect has reached a steady state.

7. Data Analysis:

  • Measure the peak amplitude of the sodium current in the presence of each drug concentration.

  • Calculate the percentage of current inhibition for each concentration relative to the baseline current.

  • Plot the percentage of inhibition against the logarithm of the drug concentration to generate a dose-response curve.

  • Fit the dose-response curve with the Hill equation to determine the IC50 value for each compound.

Conclusion

This compound and Lidocaine share a common mechanism of action as voltage-gated sodium channel blockers. While Lidocaine is a well-characterized local anesthetic with a large body of supporting in vitro and in vivo data, there is a notable lack of contemporary in vitro efficacy data for this compound. To provide a direct and quantitative comparison of their in vitro potency, further studies employing standardized methodologies such as the whole-cell patch-clamp technique would be necessary. This would enable the determination of key parameters like the IC50 for sodium channel blockade, allowing for a direct assessment of their relative efficacy at the molecular level.

References

A Comparative Analysis of the Neurotoxicity of Amylocaine Hydrochloride and Other Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxicity of Amylocaine hydrochloride and other commonly used local anesthetics, including lidocaine, bupivacaine (B1668057), and ropivacaine (B1680718). The information is supported by experimental data from in vitro and in vivo studies to assist researchers and drug development professionals in understanding the relative safety profiles of these compounds.

Executive Summary

Local anesthetics are essential for pain management, but their potential for neurotoxicity is a critical consideration in clinical use and drug development. This analysis reveals that while extensive neurotoxicity data is available for widely used amide-type local anesthetics like lidocaine, bupivacaine, and ropivacaine, there is a significant lack of contemporary, quantitative neurotoxicity data for the ester-type anesthetic, this compound.

Studies consistently show that all local anesthetics can induce neurotoxic effects in a concentration- and time-dependent manner.[1][2] These effects are primarily mediated through the induction of apoptosis and necrosis in neuronal cells.[3][4] The comparative data available for common local anesthetics indicate varying degrees of cytotoxicity, with bupivacaine often cited as one of the more potent in vitro neurotoxins, while ropivacaine is generally considered to have a wider safety margin.[2][5] Due to its historical significance and eventual replacement by newer agents, this compound's neurotoxic profile has not been subjected to the same level of rigorous modern investigation.[6]

Comparative Neurotoxicity Data

The following tables summarize quantitative data from various in vitro studies on the neurotoxicity of several local anesthetics. It is important to note the absence of comparable experimental data for this compound in the reviewed literature.

Table 1: Comparative IC50 Values for Growth Cone Collapse in Chick Dorsal Root Ganglion Neurons (15 min exposure)

Local AnestheticIC50 (M)
Mepivacaine~10-1.6
Ropivacaine~10-2.5
Bupivacaine~10-2.6
Lidocaine~10-2.8

Data sourced from a study on growing neurons, indicating the concentration at which 50% of growth cone collapse is observed.[5]

Table 2: Comparative LD50 Values in Human SH-SY5Y Neuroblastoma Cells

Local AnestheticLD50 (mM)
Bupivacaine0.95 ± 0.08
Lidocaine3.35 ± 0.33
Prilocaine4.32 ± 0.39
Mepivacaine4.84 ± 1.28
Articaine8.98 ± 2.07
Ropivacaine13.43 ± 0.61

Data represents the concentration at which 50% of cells were non-viable after a 20-minute exposure.

Mechanisms of Neurotoxicity

Local anesthetic-induced neurotoxicity is a complex process involving multiple cellular pathways, primarily culminating in apoptosis (programmed cell death) and necrosis (cell death due to injury).[3][4]

At lower concentrations, local anesthetics tend to induce apoptosis, which is a controlled process mediated by a family of proteases called caspases.[2] The intrinsic (mitochondrial) pathway is often implicated, involving the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[7][8] At higher concentrations, these agents can lead to overwhelming cellular stress and necrosis, characterized by the loss of cell membrane integrity and the release of intracellular contents.[2]

Several signaling pathways are known to be involved in the neurotoxic effects of local anesthetics:

  • Caspase Pathway: Central to the execution of apoptosis.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways can be activated by cellular stress and play a role in mediating apoptosis.

  • PI3K/Akt Pathway: This pathway is typically involved in cell survival, and its inhibition can contribute to apoptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and extension of these findings.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay is a common method for quantifying necrosis or cell membrane damage.

Principle: Lactate dehydrogenase is a cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan (B1609692) product. The amount of formazan is proportional to the amount of LDH released, and thus to the extent of cell lysis.[9][10]

Protocol:

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the local anesthetics for a defined period (e.g., 1, 6, 24 hours). Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Assay: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measurement: Add a stop solution and measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Caspase-3/7 Activity Assay

This assay is used to quantify apoptosis by measuring the activity of the key executioner caspases, caspase-3 and caspase-7.

Principle: The assay utilizes a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and caspase-7. The cleavage of the substrate releases a luminescent or fluorescent signal that is proportional to the amount of active caspase-3/7 in the sample.[11][12]

Protocol:

  • Cell Culture and Treatment: Plate and treat cells with the local anesthetics as described in the LDH assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add the Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate containing the treated cells. The volume added is typically equal to the volume of cell culture medium in the well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours, protected from light.

  • Measurement: Measure the luminescence of each sample using a luminometer.

  • Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity.

Visualizing Cellular Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of local anesthetic neurotoxicity.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Neurotoxicity Assays cluster_analysis Data Analysis start Plate Neuronal Cells treatment Expose to Local Anesthetics start->treatment ldh LDH Assay (Necrosis) treatment->ldh caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase data Quantify Cell Death ldh->data caspase->data comparison Compare Neurotoxicity data->comparison

Experimental workflow for in vitro neurotoxicity assessment.

intrinsic_apoptosis cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Pathway cluster_apoptosome Apoptosome Formation cluster_caspase_cascade Caspase Cascade la Local Anesthetics mito Mitochondrion la->mito cyto_c Cytochrome c (release) mito->cyto_c Stress apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome procasp9 Pro-caspase-9 procasp9->apoptosome casp9 Caspase-9 (Initiator) apoptosome->casp9 procasp3 Pro-caspase-3 casp9->procasp3 casp3 Caspase-3 (Executioner) procasp3->casp3 death Apoptosis casp3->death

Simplified intrinsic apoptosis signaling pathway.

Conclusion

The available scientific literature provides a clear indication that local anesthetics possess inherent neurotoxic potential, which varies among different agents. Amide-type anesthetics such as lidocaine, bupivacaine, and ropivacaine have been extensively studied, allowing for a quantitative comparison of their cytotoxic effects on neuronal cells. In contrast, this compound, an older ester-type anesthetic, lacks modern, detailed neurotoxicity data, making a direct comparison challenging. General toxicological information suggests that, like other local anesthetics, it can be harmful if administered improperly.[13][14][15] Researchers investigating novel local anesthetics or reassessing historical compounds should consider conducting rigorous in vitro neurotoxicity studies, such as those outlined in this guide, to establish a comprehensive safety profile. Future research dedicated to the neurotoxic effects of this compound would be valuable in completing our understanding of the comparative toxicology of this class of drugs.

References

A Comparative Cross-Validation of Amylocaine Hydrochloride's Anesthetic Properties in a Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the historical significance and comparative anesthetic properties of Amylocaine hydrochloride against its contemporary alternatives.

Introduction

This compound, commercially known as Stovaine, holds a significant place in the history of pharmacology as the first synthetic local anesthetic.[1][2] Developed in 1903 by Ernest Fourneau at the Pasteur Institute, it was introduced as a safer, non-addictive alternative to cocaine for regional anesthesia, particularly in spinal procedures.[1][3] This guide provides a cross-validation of the historical data on this compound's anesthetic properties, offering a comparative analysis with other local anesthetics of its era and those that followed, such as cocaine, procaine, and lidocaine. While quantitative data from the early 20th century is not always standardized, this document synthesizes available information to offer a clear comparison for research and educational purposes.

Comparative Analysis of Anesthetic Properties

The following tables summarize the known properties of this compound in comparison to its key historical alternatives. Data is compiled from historical accounts and later analyses. It is important to note that direct comparative studies from the early 20th century are scarce, and some values are based on relative comparisons.

Table 1: Comparison of Physicochemical and Anesthetic Properties

PropertyThis compound (Stovaine)CocaineProcaine (Novocain)Lidocaine (Xylocaine)
Chemical Class EsterEsterEsterAmide
Year Introduced 1903[2](Naturally Occurring)1905[4]1943
Anesthetic Potency ModerateHighLow[5]High
Onset of Action Relatively RapidRapidSlow[4]Rapid
Duration of Action Short to IntermediateModerateShort[4][5]Intermediate
Vasoconstrictive Properties NoneYesNo (Vasodilator)[4]No (Vasodilator)[6]

Table 2: Comparative Toxicity Profile

Toxicity ParameterThis compound (Stovaine)CocaineProcaine (Novocain)Lidocaine (Xylocaine)
Systemic Toxicity Lower than Cocaine[3]HighLow[4]Moderate
Addiction Potential None[1]HighNoneNone
Primary Metabolism Plasma EsterasesLiverPlasma Esterases[4]Liver

Experimental Protocols of the Era

The evaluation of local anesthetics in the early 20th century relied on a variety of in vivo and in vitro methods. While protocols were not as standardized as they are today, the following outlines a typical experimental approach for assessing the anesthetic properties of a new compound like this compound.

Objective: To determine the potency and duration of action of a local anesthetic agent.

Model: Animal models such as frogs, guinea pigs, or rabbits were commonly used. Human volunteer studies were also conducted for sensory testing.

Key Experimental Methods:

  • Corneal Reflex Test (Rabbit):

    • A solution of the anesthetic agent at a specific concentration is instilled into the conjunctival sac of a rabbit's eye.

    • The cornea is then gently touched with a fine hair or filament at regular intervals.

    • The absence of a blink reflex (corneal reflex) indicates the onset of anesthesia.

    • The time taken for the reflex to return is recorded as the duration of action.

    • Different concentrations are used to determine the minimum effective concentration for complete anesthesia.

  • Wheal Anesthesia Test (Human/Animal):

    • A small amount of the anesthetic solution is injected intradermally to raise a wheal on the skin (e.g., forearm of a human volunteer or the shaved back of a guinea pig).

    • The area of the wheal and the surrounding skin are then tested for sensation using a sharp stimulus, such as a pinprick or a von Frey filament, at regular intervals.

    • The diameter of the anesthetized area and the time until normal sensation returns are measured to determine the spread and duration of anesthesia.

  • Nerve Blockade Studies (Frog):

    • The sciatic nerve of a frog is dissected and isolated.

    • The nerve is placed in a chamber containing the anesthetic solution.

    • The nerve is stimulated electrically at one end, and the transmission of the nerve impulse is recorded at the other end.

    • The concentration and time required to block the nerve impulse are measured to assess the potency and onset of action.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action for local anesthetics and a typical workflow for their comparative evaluation.

LocalAnestheticPathway Na_Channel Voltage-Gated Sodium Channel Nerve_Impulse Nerve Impulse Propagation Na_Channel->Nerve_Impulse Depolarization LA_ext Local Anesthetic (Unionized) LA_int Local Anesthetic (Ionized) LA_ext->LA_int Diffusion LA_int->Na_Channel Blocks Channel Na_ext Na+ Na_ext->Na_Channel Influx

Caption: General signaling pathway of local anesthetics.

ExperimentalWorkflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Comparison cluster_conclusion Phase 4: Conclusion A1 Select Anesthetic Agents (e.g., Amylocaine, Procaine) A2 Define Experimental Model (e.g., Rabbit Corneal Reflex) A1->A2 A3 Prepare Solutions (Varying Concentrations) A2->A3 B1 Administer Anesthetic to Subjects A3->B1 B2 Measure Onset of Anesthesia (Time to Effect) B1->B2 B3 Measure Duration of Anesthesia (Time to Recovery) B1->B3 C1 Record and Tabulate Data B2->C1 B3->C1 C2 Statistical Analysis (e.g., Compare Means) C1->C2 C3 Determine Relative Potency and Duration C2->C3 D1 Compare Efficacy and Safety Profiles C3->D1 D2 Draw Conclusions on Comparative Performance D1->D2

Caption: Comparative experimental workflow for local anesthetics.

Conclusion

This compound, or Stovaine, represented a pivotal advancement in local anesthesia, offering a synthetic, non-addictive alternative to cocaine.[1][3] While it was eventually superseded by newer agents with improved safety and efficacy profiles, its historical importance cannot be overstated.[1] This guide provides a framework for understanding the anesthetic properties of this compound in the context of its time. The provided data, protocols, and diagrams offer a valuable resource for researchers and professionals in the field of drug development, highlighting the evolution of local anesthetics and the methodologies used to evaluate them.

References

in vitro comparison of the binding kinetics of Amylocaine hydrochloride and bupivacaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action

Both Amylocaine hydrochloride and bupivacaine (B1668057) are local anesthetics that function by reversibly blocking voltage-gated sodium channels in nerve cell membranes.[1] This blockade inhibits the influx of sodium ions, a process essential for the generation and conduction of nerve impulses, thereby preventing the transmission of pain signals.[1][2] The binding of these anesthetic agents to the sodium channel is state-dependent, meaning their affinity for the channel varies depending on whether the channel is in a resting, open, or inactivated state.[3][4]

Binding Kinetics Data

Quantitative in-vitro binding kinetics data for this compound is not extensively available in the reviewed literature. In contrast, bupivacaine has been the subject of numerous studies, providing a more detailed understanding of its binding properties.

Bupivacaine Binding Kinetics

Bupivacaine exhibits stereoselectivity in its binding to cardiac sodium channels, with the R(+)-enantiomer showing a higher potency for blocking the inactivated state of the channel compared to the S(-)-enantiomer.[5][6] This stereoselective interaction is a key factor in the differential cardiac toxicity observed between the two enantiomers.[5][6]

The following table summarizes the apparent affinities and other kinetic parameters of bupivacaine enantiomers for different states of the cardiac sodium channel, as determined by whole-cell voltage-clamp techniques in guinea pig ventricular myocytes.[5][6]

ParameterS(-)-bupivacaineR(+)-bupivacaineReference
Apparent Affinity (Inactivated State) 4.8 µmol/L2.9 µmol/L[5][6]
Apparent Affinity (Activated/Open State) 4.3 µmol/L3.3 µmol/L[5][6]
Time Constant for Development of Block (long depolarizations) 2.56 ± 0.26 seconds1.84 ± 0.16 seconds[5][6]
Dissociation Rate Constant (koff) from Alpha1-Acid Glycoprotein (AAG) Not specified12.0 ± 0.5 s-1[7]
Competitive Equilibrium Constant (Ki) for AAG Not specified1-2 µM[7]
Half-maximal Inhibitory Dose (IC50) on Nav1.5 channels Not specified4.51 µmol/L[8]

Bupivacaine avidly blocks inactivated sodium channels, with a dissociation constant (Kd) in the range of 9 x 10-7 M.[9] The recovery from this block during diastole is relatively slow, with a time constant of approximately 1,557 ms.[9]

Experimental Protocols

The determination of local anesthetic binding kinetics is commonly performed using electrophysiological techniques, such as the patch-clamp method, which allows for the direct measurement of ion channel activity.

Representative Experimental Protocol: Whole-Cell Voltage Clamp

  • Cell Preparation: Isolated cells expressing the target ion channel (e.g., ventricular myocytes for cardiac sodium channels or cultured cells like GH-3 neuroendocrine cells) are prepared.[5][10]

  • Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is established. This method allows for the control of the membrane potential and the recording of the total ion current flowing through the cell membrane.

  • Drug Application: The local anesthetic at a known concentration is applied to the cell via a perfusion system.

  • Voltage Protocols: A series of voltage-clamp protocols are applied to elicit channel gating and to study the drug's effect on the channels in their different states (resting, open, and inactivated).

    • Tonic Block: The drug's effect on the channel in the resting state is assessed by applying test pulses from a hyperpolarized holding potential.

    • Use-Dependent Block: To study the interaction with the open and inactivated states, trains of depolarizing pulses are applied at different frequencies.

  • Data Analysis: The recorded currents are analyzed to determine various kinetic parameters, including the rates of onset and recovery from block, and the apparent affinity of the drug for the different channel states.

Visualizations

Mechanism of Action of Local Anesthetics

G cluster_membrane Cell Membrane cluster_drug Local Anesthetic Action cluster_effect Physiological Effect Na_Channel_Open Open Na+ Channel Na_Channel_Blocked Blocked Na+ Channel Na_Channel_Inactivated Inactivated Na+ Channel Na_Channel_Open->Na_Channel_Inactivated Inactivation No_Na_Influx No Na+ Influx Na_Channel_Blocked->No_Na_Influx Na_Channel_Resting Resting Na+ Channel Na_Channel_Resting->Na_Channel_Open Depolarization Na_Channel_Inactivated->Na_Channel_Resting Repolarization Local_Anesthetic Local Anesthetic (Amylocaine/Bupivacaine) Local_Anesthetic->Na_Channel_Blocked Binds to Channel No_Action_Potential No Action Potential No_Na_Influx->No_Action_Potential No_Pain_Signal No Pain Signal Transmission No_Action_Potential->No_Pain_Signal

Caption: General mechanism of local anesthetic action on voltage-gated sodium channels.

Experimental Workflow for Binding Kinetics

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Isolation Isolate Target Cells Patch_Clamp Establish Whole-Cell Patch Clamp Cell_Isolation->Patch_Clamp Drug_Solution Prepare Anesthetic Solution Apply_Drug Apply Anesthetic Drug_Solution->Apply_Drug Patch_Clamp->Apply_Drug Voltage_Protocol Apply Voltage Protocols Apply_Drug->Voltage_Protocol Record_Currents Record Ion Currents Voltage_Protocol->Record_Currents Analyze_Data Analyze Current Traces Record_Currents->Analyze_Data Determine_Kinetics Determine Kinetic Parameters (e.g., Kon, Koff, Kd) Analyze_Data->Determine_Kinetics

Caption: Workflow for determining local anesthetic binding kinetics using patch-clamp electrophysiology.

References

Comparative Analysis of Sodium Channel Isoform Selectivity: Amylocaine Hydrochloride vs. Modern Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the evolving understanding of local anesthetic selectivity for voltage-gated sodium channel isoforms.

This guide provides a comparative overview of the sodium channel isoform selectivity of Amylocaine hydrochloride, the first synthetic local anesthetic, against more contemporary local anesthetics. While Amylocaine's clinical use has largely been superseded, an examination of its presumed mechanism in the context of modern channel isoform research highlights the advancements in anesthetic development and the critical importance of selectivity for efficacy and safety.

Introduction to this compound and Sodium Channel Blockade

This compound, historically known as Stovaine, was introduced in 1903 and marked a significant milestone as the first synthetic, non-addictive local anesthetic.[1][2] Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels (Navs) in excitable membranes.[1][3] By inhibiting the influx of sodium ions, Amylocaine prevents the generation and propagation of action potentials, thereby blocking the transmission of pain signals.[1][3]

Voltage-gated sodium channels are now understood to be a family of nine different isoforms (Nav1.1–Nav1.9), each with distinct tissue distribution and physiological roles.[4][5][6] This isoform diversity is fundamental to the development of targeted therapies with improved side-effect profiles. While the general mechanism of sodium channel blockade by local anesthetics is well-established, detailed characterization of their interaction with specific isoforms is a more recent endeavor.

Due to its early development, there is a notable lack of publicly available data specifically validating the selectivity of this compound for different sodium channel isoforms. This guide, therefore, presents a comparative framework using data from more extensively studied local anesthetics, such as Lidocaine, to underscore the significance of isoform-specific interactions.

Quantitative Comparison of Local Anesthetic Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several local anesthetics across various sodium channel isoforms. These values, obtained from electrophysiological studies, indicate the drug concentration required to block 50% of the sodium current and serve as a key measure of potency. It is important to note that a lower IC50 value signifies a higher potency.

Local AnestheticSodium Channel IsoformIC50 (µM)Cell TypeComments
This compound All IsoformsData Not Available-Acts as a general sodium channel blocker.[1][3]
Lidocaine Nav1.4 (skeletal muscle)>100Recombinant (hSkM1)Five to eight times less sensitive than the cardiac isoform (Nav1.5).[7]
Nav1.5 (cardiac)17 - 20HEK-293 cellsPotent inhibition observed at a holding potential of -80 mV.[8]
Bupivacaine Nav (peripheral nerve)27Sciatic nerve fibers (Xenopus laevis)Determined by tonic block of Na+ current.[9]
K+ channels (peripheral nerve)92Sciatic nerve fibers (Xenopus laevis)Also exhibits blocking activity on potassium channels.[9]
Tetracaine Nav (peripheral nerve)0.7Sciatic nerve fibers (Xenopus laevis)High potency for tonic block of Na+ current.[9]
Procaine Nav (peripheral nerve)60Sciatic nerve fibers (Xenopus laevis)Determined by tonic block of Na+ current.[9]

Mechanism of Action: State-Dependent Blockade

Local anesthetics exhibit a state-dependent affinity for sodium channels, preferentially binding to the open and inactivated states over the resting state.[4][10] This "modulated receptor hypothesis" explains the use-dependent nature of the block, where the inhibitory effect is more pronounced in rapidly firing neurons.[4] The primary signaling pathway disrupted is the sodium ion influx required for the depolarization phase of an action potential. By blocking this pathway, local anesthetics prevent the propagation of nerve impulses.

cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel Na_in Na+ Influx Na_channel->Na_in Opens Depolarization Depolarization Na_in->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Amylocaine Amylocaine Hydrochloride Block Blockade Amylocaine->Block Block->Na_channel start HEK-293 Cells transfection Transfection with Nav Isoform cDNA start->transfection selection Selection of Expressing Cells transfection->selection patch_clamp Whole-Cell Patch-Clamp selection->patch_clamp voltage_protocol Apply Voltage Protocol patch_clamp->voltage_protocol drug_application Apply Amylocaine HCl (or comparator) voltage_protocol->drug_application data_acquisition Record Sodium Currents drug_application->data_acquisition analysis Generate Dose-Response Curve & Calculate IC50 data_acquisition->analysis result Determine Isoform Selectivity analysis->result cluster_selectivity Sodium Channel Isoform Selectivity cluster_benefits Therapeutic Benefits Amylocaine Amylocaine HCl (General Blocker) Lidocaine Lidocaine (Some Isoform Preference) Amylocaine->Lidocaine Increased Understanding Future_Anesthetics Future Anesthetics (High Isoform Selectivity) Lidocaine->Future_Anesthetics Targeted Design Improved_Efficacy Improved Efficacy Future_Anesthetics->Improved_Efficacy Reduced_Side_Effects Reduced Side Effects Future_Anesthetics->Reduced_Side_Effects

References

assessing the relative potency of Amylocaine hydrochloride against other ester-based local anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Amylocaine hydrochloride against other notable ester-based local anesthetics, including procaine, tetracaine, and benzocaine. The information presented is based on available experimental data to facilitate informed decisions in research and drug development.

Introduction to Ester-Based Local Anesthetics

Local anesthetics are essential agents in clinical practice and research for inducing temporary and reversible regional anesthesia. The ester class of local anesthetics, while historically significant, has been largely superseded in clinical use by the amide class due to the latter's more favorable safety profile, particularly regarding allergic reactions. However, ester anesthetics remain valuable tools in specific applications and continue to be subjects of study. Amylocaine, synthesized in 1903 and also known as Stovaine, was the first synthetic, non-addictive local anesthetic.[1] This guide revisits its properties in the context of other common ester anesthetics.

The fundamental mechanism of action for all local anesthetics involves the blockade of voltage-gated sodium channels within the neuronal membrane.[1] By inhibiting the influx of sodium ions, these drugs prevent the depolarization of the nerve fiber, thereby blocking the initiation and propagation of action potentials. This action effectively halts the transmission of pain signals.

Comparative Efficacy and Physicochemical Properties

The potency, onset, and duration of action of local anesthetics are intrinsically linked to their physicochemical properties, such as lipid solubility, pKa, and protein binding. While direct, modern comparative studies detailing the IC50 values of this compound against its ester counterparts are scarce due to its historical use, a qualitative assessment of its relative potency can be inferred from its physicochemical characteristics and historical clinical applications.

Table 1: Physicochemical and Clinical Characteristics of Selected Ester-Based Local Anesthetics

AnestheticMolecular Weight ( g/mol )pKaLipid SolubilityProtein Binding (%)Relative PotencyOnset of ActionDuration of Action
Amylocaine HCl 271.78[2]------
Procaine HCl 272.778.9Low61SlowShort
Tetracaine HCl 300.828.5High7516SlowLong
Benzocaine 165.193.5High-Low (topical)Fast (topical)Short (topical)

Note: Data for this compound is limited. The table reflects the general understanding of the relative properties of these agents. Relative potency is typically compared to procaine.

Experimental Protocols

Standardized experimental models are crucial for the preclinical and clinical evaluation of local anesthetic efficacy. Below are generalized methodologies for assessing key performance indicators.

In Vitro Assessment of Nerve Blockade (Isolated Sciatic Nerve Preparation)

This method evaluates the direct effect of a local anesthetic on nerve conduction.

Objective: To determine the concentration-dependent block of nerve action potentials.

Methodology:

  • Nerve Preparation: The sciatic nerve is dissected from a euthanized animal model (e.g., rat or frog).

  • Mounting: The nerve is mounted in a chamber that allows for the separation of the stimulating, recording, and drug application pools.

  • Stimulation and Recording: Supramaximal electrical stimuli are applied to one end of the nerve, and the compound action potentials (CAPs) are recorded from the other end.

  • Drug Application: After establishing a stable baseline CAP, local anesthetic solutions of increasing concentrations are applied to the nerve.

  • Data Analysis: The percentage decrease in the CAP amplitude is measured at each concentration. The concentration that produces a 50% reduction in the CAP amplitude (IC50) is calculated to determine the anesthetic's potency.[3]

In Vivo Assessment of Anesthetic Efficacy (Clinical Trial Model)

This method assesses the clinical effectiveness of a local anesthetic in human subjects.

Objective: To evaluate the onset, duration, and subject-reported pain of local anesthesia.

Methodology:

  • Subject Recruitment: A cohort of healthy adult volunteers is recruited for the study.

  • Anesthetic Administration: Standardized injections of the different local anesthetics are administered subcutaneously in a double-blind, randomized manner.

  • Pain Assessment: The pain of injection is immediately rated by the subject using a Visual Analog Scale (VAS), a 100mm line where 0 represents "no pain" and 100 represents "the worst pain imaginable".[4]

  • Onset and Duration: The onset of anesthesia is determined by testing for the loss of sensation to a stimulus (e.g., pinprick) at regular intervals after injection. The duration is measured by the time it takes for sensation to return to baseline.

  • Data Analysis: The mean VAS scores, onset times, and durations of anesthesia are statistically compared between the different anesthetic groups.[4][5]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Ester-Based Local Anesthetics

LocalAnestheticPathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space (Axoplasm) cluster_effect Physiological Effect LA_H Local Anesthetic (Cationic Form, BH+) LA_B Local Anesthetic (Uncharged Base, B) LA_H->LA_B Deprotonation (Higher pH) LA_B_mem Diffusion LA_B_intra Local Anesthetic (Uncharged Base, B) LA_H_intra Local Anesthetic (Cationic Form, BH+) LA_B_intra->LA_H_intra Protonation (Lower pH) Na_Channel Voltage-Gated Sodium Channel LA_H_intra->Na_Channel Binds to channel interior Block Blockade Na_Channel->Block No_AP Inhibition of Action Potential Block->No_AP No_Pain Blockade of Pain Sensation No_AP->No_Pain

Caption: Mechanism of action of ester-based local anesthetics at the neuronal membrane.

Experimental Workflow for In Vitro Potency Assessment

InVitroWorkflow A Sciatic Nerve Dissection B Nerve Mounting in Chamber A->B C Baseline Compound Action Potential (CAP) Recording B->C D Application of Increasing Concentrations of Anesthetic C->D E Record CAP Amplitude at Each Concentration D->E F Calculate % Inhibition E->F G Determine IC50 Value (Potency) F->G

Caption: A generalized workflow for determining the in vitro potency of a local anesthetic.

Logical Relationship of Physicochemical Properties to Clinical Performance

ClinicalPerformance cluster_properties Physicochemical Properties cluster_performance Clinical Performance LipidSol High Lipid Solubility Potency Increased Potency LipidSol->Potency pKa Low pKa (closer to physiologic pH) Onset Faster Onset pKa->Onset ProteinBinding High Protein Binding Duration Longer Duration ProteinBinding->Duration

Caption: Relationship between key physicochemical properties and clinical effects of local anesthetics.

References

Safety Operating Guide

Proper Disposal of Amylocaine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Amylocaine hydrochloride, ensuring the safety of personnel and adherence to regulatory standards. This compound, as a pharmaceutical compound, requires careful handling and disposal as a hazardous waste.[1][2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

Required Personal Protective Equipment (PPE):

  • Protective Gloves: Wear chemically resistant gloves.

  • Protective Clothing: A lab coat or other protective clothing is necessary.[4]

  • Eye/Face Protection: Use safety glasses with side shields or goggles.[4]

Handling Precautions:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

  • Do not eat, drink, or smoke when using this product.[1][4]

  • Use only outdoors or in a well-ventilated area.[4]

  • Wash hands thoroughly after handling.[1]

Segregation and Storage of this compound Waste

Proper segregation and storage of chemical waste are fundamental to preventing hazardous reactions and ensuring compliant disposal.[5]

  • Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be compatible with this compound and have a secure, leak-proof closure.[6][7]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and any associated hazard warnings.[7]

  • Segregation: Store the waste container separately from incompatible materials, such as strong acids and oxidizing agents.[5][8][9]

  • Storage Location: Keep the waste container in a cool, well-ventilated, and designated satellite accumulation area (SAA).[5][9]

Disposal Procedures

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal service.[1][5][10] Under no circumstances should this compound be disposed of down the drain or in regular trash. [10][11]

Step-by-Step Disposal Protocol:

  • Preparation: Ensure all PPE is correctly worn.

  • Containment: If dealing with a spill, contain it using a non-combustible absorbent material like vermiculite, sand, or earth.[1]

  • Collection: Carefully collect the this compound waste, including any contaminated materials (e.g., absorbent material, gloves, wipes), and place it into the designated hazardous waste container.[1][12]

  • Container Sealing: Securely close the waste container.

  • Contacting a Licensed Disposal Service: Arrange for the collection of the hazardous waste by a certified disposal company.[1][5] These companies are equipped to handle and transport chemical waste in compliance with all local, regional, and national regulations.[2][10]

  • Documentation: Maintain a record of the waste disposal, including the date, quantity, and the disposal company used. This is crucial for regulatory compliance and institutional safety audits.[2]

Quantitative Data Summary

The following table summarizes key hazard information for this compound, which informs the stringent disposal requirements.

Hazard InformationClassificationPrecautionary Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[4]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin.[4]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled.[4]
Disposal -P501: Dispose of contents/container in accordance with local/regional/international regulations.[4]

Experimental Protocols

Direct chemical neutralization of this compound in a standard laboratory setting is not recommended without specific, validated protocols and appropriate safety controls due to the potential for hazardous reactions and byproducts. The standard and safest "experimental protocol" for disposal is the use of a professional hazardous waste management service.

In the event of a small spill, the following clean-up protocol should be followed:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[4]

  • Containment: Wear full PPE. Cover the spill with a non-combustible absorbent material.

  • Collection: Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.[4] All cleaning materials should also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Segregation & Storage cluster_2 Step 2: Disposal Decision cluster_3 Step 3: Action cluster_4 End: Compliant Disposal start Generate Amylocaine Hydrochloride Waste segregate Segregate and Store in Labeled, Compatible Container start->segregate is_spill Is it a spill? segregate->is_spill cleanup Follow Spill Cleanup Protocol is_spill->cleanup Yes contact_disposal Contact Licensed Hazardous Waste Disposal Service is_spill->contact_disposal No cleanup->contact_disposal end Waste Disposed of in Accordance with Regulations contact_disposal->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling Amylocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for the handling of Amylocaine hydrochloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

Hazard Identification and Classification

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is crucial to handle this compound with appropriate care to avoid exposure.

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H312: Harmful in contact with skin.[1]

  • H332: Harmful if inhaled.[1][2]

Signal Word: Warning[2]

Hazard Pictogram:

  • GHS07 (Exclamation Mark)[2]

Personal Protective Equipment (PPE)

A comprehensive assessment of potential exposure should be conducted to determine the appropriate PPE. The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesPowder-free nitrile or neoprene gloves are preferred.[3] Two pairs of chemotherapy-grade gloves meeting ASTM D6978 standards should be worn when handling hazardous drugs.[3][4]
Body Protection Disposable gownA disposable gown made of polyethylene-coated polypropylene (B1209903) or other laminate materials resistant to permeability by hazardous products is required.[3] Standard lab coats are not sufficient.
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes. A face shield may be necessary for procedures with a high risk of splashing.[3][5]
Respiratory Protection NIOSH-approved respiratorUse in a well-ventilated area.[1] If dust or aerosols are generated, a NIOSH-approved N95 or higher-level respirator is necessary.[6] Surgical masks do not provide adequate respiratory protection from chemical exposure.[7]
Other Disposable head, hair, and shoe coversRecommended to prevent contamination of the work area and product.[3]

Operational and Handling Procedures

Adherence to the following step-by-step procedures is mandatory for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet (BSC), to minimize inhalation exposure.[6]

  • Ensure adequate ventilation and exhaust in the work area.[2][8]

  • Before handling, ensure all necessary PPE is readily available and in good condition.

  • Verify that an eyewash station and safety shower are accessible and operational.

2. Handling the Compound:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Do not eat, drink, or smoke when using this product.[1][5]

  • Avoid contact with skin and eyes.[8]

  • Wash hands thoroughly after handling.[5]

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[1][2]

3. Accidental Release Measures:

  • For non-emergency personnel: Evacuate the area and do not smoke. Wear appropriate PPE, including a mask, gloves, and protective clothing.[1]

  • For emergency responders: Wear full protective equipment. Eliminate ignition sources. Ventilate the area.[1]

  • Contain the spill and recover the product for reuse if possible, or for disposal.[1]

  • After the product is recovered, clean the area and all materials involved with water.[1]

First Aid Measures

Exposure RouteFirst Aid Procedure
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor immediately.[1][2] Do not induce vomiting.[1]
Skin Contact IF ON SKIN: Wash with plenty of water and soap.[1] Remove contaminated clothing.
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2]
Eye Contact Rinse opened eye for several minutes under running water.[2] Seek medical attention if irritation persists.

Disposal Plan

Dispose of this compound and its container in accordance with all local, regional, national, and international regulations.[1][2]

1. Waste Categorization:

  • Unused or expired this compound should be treated as hazardous chemical waste.

  • Contaminated materials, such as gloves, gowns, and labware, should also be disposed of as hazardous waste.

2. Disposal Procedure:

  • Do not dispose of with household garbage or allow the product to reach the sewage system.[2]

  • Collect waste in designated, properly labeled, and sealed containers.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

  • The preferred method of disposal is high-temperature incineration by a licensed waste disposal company.[9]

Safe Handling Workflow for this compound

start Start: Acquire Amylocaine HCl risk_assessment 1. Conduct Risk Assessment start->risk_assessment ppe_selection 2. Select & Don Appropriate PPE (Gloves, Gown, Eye Protection) risk_assessment->ppe_selection engineering_controls 3. Prepare Engineering Controls (Fume Hood / BSC) ppe_selection->engineering_controls handling 4. Handle Compound (Weighing, Dissolving, etc.) engineering_controls->handling spill_check Spill Occurred? handling->spill_check spill_procedure Follow Accidental Release Measures spill_check->spill_procedure Yes storage 5. Store Properly (Tightly Closed, Cool, Dry) spill_check->storage No decontamination 6. Decontaminate Work Area & Equipment spill_procedure->decontamination storage->decontamination waste_disposal 7. Segregate & Dispose of Waste (Hazardous Waste Stream) decontamination->waste_disposal remove_ppe 8. Doff PPE Correctly waste_disposal->remove_ppe wash_hands 9. Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amylocaine hydrochloride
Reactant of Route 2
Reactant of Route 2
Amylocaine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.